molecular formula C8H10ClNO2 B1284310 3-(Aminomethyl)benzoic acid hydrochloride CAS No. 876-03-9

3-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1284310
CAS No.: 876-03-9
M. Wt: 187.62 g/mol
InChI Key: SJCCOASSOPUHEN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCOASSOPUHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585031
Record name 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
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Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-03-9
Record name Benzoic acid, 3-(aminomethyl)-, hydrochloride (1:1)
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Record name 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
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Record name 3-(Aminomethyl)benzoic acid hydrochloride
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Foundational & Exploratory

A Technical Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride (CAS: 876-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Aminomethyl)benzoic acid hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound.[1] Its hydrochloride form enhances stability and solubility, making it suitable for various synthetic applications. The fundamental chemical identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 876-03-9[1][2][3][4][5][6][7]
IUPAC Name 3-(aminomethyl)benzoic acid;hydrochloride[3][5]
Molecular Formula C₈H₁₀ClNO₂ or C₈H₉NO₂·HCl[1][2][3][4][6]
SMILES C1=CC(=CC(=C1)CN)C(=O)O.Cl[3][5]
InChI Key SJCCOASSOPUHEN-UHFFFAOYSA-N[3][5][6]
MDL Number MFCD03791117[2][3][6]
PubChem CID 16218772[3][5]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 187.62 g/mol [2][3][4][5][6]
Appearance White to off-white solid[1]
Melting Point 242 °C[2]
Solubility Slightly soluble in water[1][3]
Purity/Assay ≥95% - ≥98.0% (HPLC)[3][6]
Storage Conditions Store at 2°C - 8°C in an inert atmosphere[1][2][6]

Synthesis and Quality Control

The compound is typically synthesized through the reduction of a nitrile precursor. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Cyanobenzoic Acid

This protocol details the synthesis of this compound via the catalytic hydrogenation of 3-cyanobenzoic acid.[1]

Materials:

  • 3-cyanobenzoic acid (40 mmol, 5.88 g)

  • Tetrahydrofuran (THF), 50 mL

  • Isopropanol, 50 mL

  • Concentrated hydrochloric acid, 4.2 mL

  • Platinum(IV) oxide (PtO₂) catalyst, 300 mg

  • Diethyl ether

  • Methanol

Procedure:

  • Suspend 3-cyanobenzoic acid in 50 mL of THF in a suitable reaction vessel.

  • Stir and gently heat the suspension until the solid is completely dissolved.

  • Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

  • Slowly add 4.2 mL of pre-cooled concentrated hydrochloric acid to the solution.

  • Carefully add 300 mg of platinum(IV) oxide catalyst to the mixture.

  • The reaction proceeds via hydrogenation (details of hydrogen source and pressure application are standard for this type of reaction).

  • Upon reaction completion, add 50 mL of diethyl ether to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with ether.

  • Dissolve the resulting solid in methanol and filter to remove the PtO₂ catalyst.

  • Remove the methanol by distillation under reduced pressure to yield the final product, this compound. The reported yield for this method is approximately 82%.[1]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 3-Cyanobenzoic Acid D 1. Dissolution in THF A->D B THF & Isopropanol B->D C Conc. HCl & PtO2 E 2. Addition of Isopropanol & HCl C->E D->E F 3. Catalytic Hydrogenation E->F G 4. Precipitation with Ether F->G H 5. Filtration & Catalyst Removal G->H I 3-(Aminomethyl)benzoic Acid HCl H->I

Workflow for the synthesis of this compound.
Experimental Protocol: Quality Control via HPLC

Purity is a critical parameter, typically assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength appropriate for the benzoic acid chromophore (e.g., 220 nm).

  • Standard: A certified reference standard of this compound.

  • Procedure:

    • Prepare a standard solution of known concentration.

    • Prepare a sample solution of the synthesized product.

    • Inject both solutions into the HPLC system.

    • Compare the retention time of the major peak in the sample to the standard.

    • Calculate the purity based on the area of the main peak relative to the total area of all peaks (Area % method). Commercial grades typically achieve a purity of ≥98.0%.[6]

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals.[1][8] Its bifunctional nature, containing both a carboxylic acid and an aminomethyl group, allows it to serve as a versatile scaffold.

A primary application lies in the development of enzyme inhibitors. Derivatives of this compound have been identified as competitive inhibitors of several critical proteolytic enzymes, including trypsin, plasmin, and thrombin.[1][3][8] This inhibitory activity makes it a valuable starting point for designing drugs that target pathways involving these enzymes, such as coagulation and fibrinolysis.

Mechanism of Action: Inhibition of Fibrinolysis

The antifibrinolytic properties of aminomethylbenzoic acid derivatives are of significant therapeutic interest.[9] Fibrinolysis is the biological process of breaking down fibrin clots. This process is primarily mediated by the enzyme plasmin, which is activated from its zymogen form, plasminogen.

In conditions of excessive bleeding (hyperfibrinolysis), inhibiting this pathway can be beneficial. Derivatives of 3-(aminomethyl)benzoic acid function by blocking the conversion of plasminogen to plasmin, thereby preventing the degradation of the fibrin clot and promoting hemostasis.[9]

G Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FibrinClot Stable Fibrin Clot Fibrin->FibrinClot Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Thrombin Thrombin Thrombin->Fibrinogen activates Plasmin->FibrinClot degrades Degradation Fibrin Degradation Products FibrinClot->Degradation Inhibitor Derivatives of 3-(Aminomethyl)benzoic acid Inhibitor->Plasmin inhibits

The role of 3-(aminomethyl)benzoic acid derivatives in inhibiting fibrinolysis.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound presents several hazards as defined by the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

CategoryInformation
Signal Word Warning[1][6]
Hazard Statements H302: Harmful if swallowed.[2][5][6] H315: Causes skin irritation.[2][5][6] H319: Causes serious eye irritation.[2][5][6] H335: May cause respiratory irritation.[2][5][6]
Precautionary Statements P261: Avoid breathing dust.[1][6] P280: Wear protective gloves/eye protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Personal Protective Equipment Eyeshields, gloves, and a dust mask (type N95) are recommended.[6]

References

Technical Guide: Physical Properties of 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Aminomethyl)benzoic acid hydrochloride (CAS No: 876-03-9). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of key physical data, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific disciplines. The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[1][2][3]
Molecular Weight 187.62 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 242-244 °C[1]
Solubility in Water Slightly soluble[1][2]
pKa Estimated pKa₁ (carboxylic acid) ~4.2; Estimated pKa₂ (aminomethyl) ~9.3[4][5][6]

Experimental Protocols

Accurate determination of physical properties is essential for compound characterization. The following are detailed methodologies for measuring the key physical parameters of this compound.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity substance.

Apparatus:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Replicate: Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

Aqueous Solubility Determination (OECD Guideline 105)

This method, based on the flask method from OECD Guideline 105, is suitable for determining the water solubility of substances.

Apparatus:

  • Analytical balance

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: Weigh an excess amount of this compound and add it to a known volume of deionized water in a flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C) and agitate it using a shaker or stirrer. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or dispersion of the solid into a colloidal state. The time required to reach equilibrium should be determined in the preliminary test (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water.

  • Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance. For this compound, two pKa values are expected, corresponding to the carboxylic acid and the protonated aminomethyl group.

Apparatus:

  • pH meter with a combination pH electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M, carbonate-free)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Titration with Base (to determine pKa of the aminomethyl group):

    • Place the solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Begin stirring the solution.

    • Add small, precise increments of the standardized sodium hydroxide solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Titration with Acid (to determine pKa of the carboxylic acid group):

    • Prepare a fresh solution of the sample as in step 1.

    • Titrate this solution with the standardized hydrochloric acid solution, following the same procedure as in the titration with the base.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate two titration curves (one for the base titration and one for the acid titration).

    • Determine the equivalence points from the points of maximum inflection on the curves (or by using the first or second derivative of the curves).

    • The pKa values are equal to the pH at the half-equivalence points. The titration with acid will reveal the pKa of the carboxylic acid, while the titration with base will reveal the pKa of the protonated aminomethyl group.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Sample of This compound B Determine Molecular Formula and Molecular Weight A->B C Characterize Appearance A->C D Melting Point Determination (Capillary Method) A->D E Aqueous Solubility Determination (OECD 105) A->E F pKa Determination (Potentiometric Titration) A->F G Data Compilation and Analysis B->G C->G D->G E->G F->G H Technical Guide Generation G->H

Caption: Workflow for Physical Property Determination.

References

Technical Guide: 3-(Aminomethyl)benzoic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile building block with significant applications in medicinal chemistry and drug development. Its structural features, comprising a benzoic acid moiety and an aminomethyl group, make it an ideal scaffold for the synthesis of a diverse range of compounds, most notably serine protease inhibitors. This guide provides an in-depth overview of its chemical properties, its role in the synthesis of potential therapeutic agents, and relevant experimental protocols.

Core Compound Properties

The fundamental properties of this compound are summarized below.

PropertyValueCitations
Molecular Weight 187.62 g/mol [1][2][3]
Molecular Formula C₈H₁₀ClNO₂[1][2]
CAS Number 876-03-9[2][3]
Appearance Solid
Solubility Slightly soluble in water[3]
Storage Temperature 2-8°C
Primary Application Intermediate in organic synthesis[4]

Applications in Drug Development: Serine Protease Inhibition

This compound is a key starting material for the synthesis of inhibitors targeting serine proteases, a class of enzymes involved in numerous physiological and pathological processes. Derivatives of this compound have been investigated as competitive inhibitors of enzymes such as trypsin, plasmin, and thrombin.[5] Its structural analogue, aminomethylbenzoic acid, is known for its antifibrinolytic properties, acting by inhibiting plasminogen activation, which is crucial in the breakdown of fibrin clots.[6] This highlights the potential of its derivatives in the development of hemostatic agents.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

DrugDiscoveryWorkflow Start 3-(Aminomethyl)benzoic Acid Hydrochloride Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Scaffold Screening High-Throughput Screening (e.g., Serine Protease Assays) Synthesis->Screening Compound Library Hit Hit Identification Screening->Hit Active Compounds LeadOpt Lead Optimization Hit->LeadOpt Structure-Activity Relationship (SAR) Preclinical Preclinical Studies LeadOpt->Preclinical Optimized Candidates Clinical Clinical Trials Preclinical->Clinical IND Candidate

Drug Discovery Workflow using this compound.

Experimental Protocols

Synthesis of a Derivative (Illustrative Example)

The following is a representative protocol for the synthesis of a peptidyl derivative of 3-(aminomethyl)benzoic acid, a common step in creating serine protease inhibitors. This is a generalized procedure based on standard peptide coupling techniques.

Objective: To couple a protected amino acid to the aminomethyl group of 3-(aminomethyl)benzoic acid.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Arginine)

  • Coupling agent (e.g., HBTU - Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Neutralization: Dissolve this compound in DMF. Add one equivalent of a non-nucleophilic base like DIPEA to neutralize the hydrochloride and free the primary amine.

  • Activation: In a separate flask, dissolve the N-protected amino acid in DMF. Add the coupling agent (e.g., HBTU) and DIPEA to activate the carboxylic acid.

  • Coupling: Slowly add the activated amino acid solution to the solution of 3-(aminomethyl)benzoic acid. Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization.

In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a serine protease like trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific serine protease.

Materials:

  • Synthesized inhibitor compound

  • Serine protease (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitor, enzyme, and substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor compound. Also, include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Enzyme Addition: Add the serine protease to each well (except the background control) and incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence corresponds to the rate of substrate cleavage.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of novel compounds with therapeutic potential. Its utility as a scaffold for serine protease inhibitors makes it a compound of significant interest for researchers in drug discovery, particularly in the areas of thrombosis and hemostasis. The experimental protocols provided herein offer a foundational understanding of how this compound can be utilized in a research setting to develop and test new chemical entities.

References

Technical Guide: Solubility Profile of 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for 3-(Aminomethyl)benzoic acid hydrochloride. Due to the limited quantitative data in publicly available literature, this document focuses on presenting the qualitative solubility information and provides a detailed, generalized experimental protocol for determining the aqueous and non-aqueous solubility of this compound, which can be adapted for various laboratory settings.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical development. Understanding its solubility is a critical parameter for formulation, bioavailability, and overall drug efficacy. This guide addresses the current knowledge of its solubility and provides a framework for its experimental determination.

Solubility Data

The publicly available data on the solubility of this compound is primarily qualitative. No specific quantitative solubility data (e.g., in g/L or mg/mL) in various solvents at different temperatures was found in the reviewed literature.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
WaterSlightly soluble[1][2]

Note: "Slightly soluble" is a qualitative term. For quantitative assessment, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. The shake-flask method is a widely recognized and reliable technique for this purpose.[3][4]

3.1. Objective

To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

3.2. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvent(s) (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Analytical balance

  • Spatula

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

  • pH meter (for aqueous solutions)

3.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

    • If using buffered solutions, report the pH of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start prepare_solvent Prepare Solvent start->prepare_solvent add_excess_solid Add Excess Solid to Solvent prepare_solvent->add_excess_solid equilibration Equilibrate at Constant Temperature (e.g., 24-48h with shaking) add_excess_solid->equilibration sedimentation Allow Solid to Sediment equilibration->sedimentation sampling Withdraw Supernatant sedimentation->sampling filtration Filter Supernatant (0.22 µm filter) sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze by HPLC (or other method) dilution->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Stability Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known stability characteristics of 3-(aminomethyl)benzoic acid hydrochloride based on publicly available data. It is important to note that detailed quantitative stability studies, including forced degradation kinetics and specific validated stability-indicating analytical methods for this compound, are not extensively reported in the public domain. Therefore, this guide also incorporates generalized experimental protocols and workflows based on industry best practices and regulatory guidelines (e.g., International Council for Harmonisation - ICH) to serve as a framework for laboratory investigation.

Introduction

This compound is a chemical compound utilized as a pharmaceutical intermediate.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or drug product derived from it. This guide summarizes the available stability information and provides a framework for conducting comprehensive stability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 876-03-9[1][2][3][4]
Molecular Formula C₈H₁₀ClNO₂[3][4][5]
Molecular Weight 187.62 g/mol [2][3][5]
Appearance White to off-white solid[1]
Melting Point 242 °C[2]
Solubility Slightly soluble in water[4]

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

  • Storage Conditions: The recommended storage temperature is between 2°C and 8°C.[2] It should be kept in a tightly closed container in a dry and well-ventilated place.

  • Incompatibilities: The compound is known to be incompatible with strong oxidizing agents.

Forced Degradation Studies: A Generalized Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. As no specific forced degradation data for this compound is publicly available, a generalized protocol based on ICH guidelines is presented below.

Experimental Protocol for Forced Degradation

A generalized experimental workflow for conducting forced degradation studies is depicted below.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh 3-(Aminomethyl)benzoic acid hydrochloride dissolve Dissolve in appropriate solvent (e.g., water/acetonitrile) start->dissolve acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C, solid state) photo Photolytic (ICH Q1B light exposure) neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Identify & Characterize Degradation Products (e.g., LC-MS) hplc->characterize Hypothetical Degradation Pathway cluster_products Potential Degradation Products parent 3-(Aminomethyl)benzoic acid hydrochloride hydrolysis 3-(Hydroxymethyl)benzoic acid (Oxidative deamination) parent->hydrolysis Oxidative Stress oxidation 3-Carboxybenzaldehyde (Oxidation of aminomethyl) parent->oxidation Strong Oxidants decarboxylation m-Toluidine hydrochloride (Decarboxylation) parent->decarboxylation High Temperature polymerization Polymeric Impurities parent->polymerization Various Stressors

References

An In-depth Technical Guide to 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Aminomethyl)benzoic acid hydrochloride, a versatile chemical compound utilized as a pharmaceutical intermediate and a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Identification

This compound is a white to off-white solid compound.[1] It is slightly soluble in water.[1][2] The hydrochloride salt form enhances the stability and solubility of the parent compound, 3-(Aminomethyl)benzoic acid, making it suitable for various applications in research and development.[3]

Below is a summary of its key chemical properties:

PropertyValueSource(s)
CAS Number 876-03-9[1][4][5]
Molecular Formula C₈H₁₀ClNO₂[1][4][5]
Molecular Weight 187.62 g/mol [1][5]
Melting Point 242 °C
IUPAC Name 3-(aminomethyl)benzoic acid;hydrochloride[5]
SMILES Cl.NCC1=CC(=CC=C1)C(O)=O[4]
InChIKey SJCCOASSOPUHEN-UHFFFAOYSA-N[2][4]
Appearance White to off-white solid[1]
Solubility Slightly soluble in water[1][2]

Chemical Structure

The chemical structure of this compound consists of a benzoic acid molecule substituted with an aminomethyl group at the meta position (position 3) of the benzene ring. The amino group is protonated in the hydrochloride form.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-cyanobenzoic acid.[1]

Materials:

  • 3-cyanobenzoic acid

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Concentrated hydrochloric acid

  • Platinum(IV) oxide (catalyst)

  • Ether

  • Methanol

Procedure: [1]

  • Suspend 3-cyanobenzoic acid (5.88 g, 40 mmol) in 50 mL of THF.

  • Stir and gently heat the suspension until the solid is completely dissolved.

  • Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

  • Slowly add 4.2 mL of pre-cooled concentrated hydrochloric acid to the cooled solution.

  • Add 300 mg of platinum(IV) oxide catalyst to the mixture.

  • The reaction proceeds (details of reaction conditions such as hydrogenation pressure and time are not specified in the source).

  • Upon completion of the reaction, add 50 mL of ether to precipitate the product.

  • Collect the precipitate by filtration and wash it with ether.

  • Dissolve the resulting solid in methanol and filter to remove the catalyst.

  • Remove the solvent by distillation under reduced pressure to yield the final product, this compound.

The structure of the synthesized product can be confirmed by ¹H-NMR analysis.[1]

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][6] Derivatives of benzylamine and benzamidine, for which this compound is a precursor, have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.[1][6] This inhibitory activity makes them interesting candidates for the development of drugs targeting processes involving these enzymes, such as blood coagulation and fibrinolysis.

The synthesis workflow from a precursor to the final product and its potential application can be visualized as follows:

G cluster_synthesis Synthesis cluster_application Application 3-Cyanobenzoic_acid 3-Cyanobenzoic acid Reduction Reduction (H₂, PtO₂) 3-Cyanobenzoic_acid->Reduction Reactant Product 3-(Aminomethyl)benzoic acid hydrochloride Reduction->Product Yields Pharmaceutical_Intermediate Pharmaceutical Intermediate Product->Pharmaceutical_Intermediate Used as Enzyme_Inhibitors Synthesis of Enzyme Inhibitors (e.g., for Trypsin, Plasmin) Pharmaceutical_Intermediate->Enzyme_Inhibitors

Caption: Synthesis workflow and application of this compound.

Safety and Handling

This compound is associated with certain hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-closed container in a cool, dry place, typically between 2°C and 8°C.

References

Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Aminomethyl)benzoic acid hydrochloride (CAS No: 876-03-9), a compound of interest in pharmaceutical and chemical research.[1][2][3][4][5][6] This document compiles available spectroscopic data, details experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis, aiming to serve as a comprehensive resource for professionals in drug development and scientific research.

Compound Overview

Chemical Structure:

Molecular Formula: C₈H₁₀ClNO₂ Molecular Weight: 187.62 g/mol [1][3]

This compound is a derivative of benzoic acid containing an aminomethyl group at the meta position. It serves as a versatile building block in organic synthesis and is explored for its potential in the development of novel therapeutic agents.[7]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.08d2H-CH₂-
7.53t1HAr-H
7.80d1HAr-H
7.94d1HAr-H
8.10s1H-COOH
8.65s3H-NH₃⁺
Solvent: DMSO-d₆[6]
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Ammonium)3200-2800 (broad)
C-H (Aromatic)3100-3000
C=O (Carboxylic Acid)1710-1680
C=C (Aromatic)1600-1450
C-N1250-1020
C-O1320-1210
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomPredicted Chemical Shift (δ) ppm
-CH₂-~45
Aromatic C-H128-135
Aromatic C (quaternary)130-140
-COOH~167
Mass Spectrometry
Ionm/z
[M+H]⁺ (of free base)152.07

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence.

    • Set a wider spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low µg/mL to ng/mL range.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode for ESI.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

    • Calibrate the mass analyzer using a standard calibration compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for the free base).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_interp 3. Data Interpretation cluster_elucid 4. Structural Confirmation Prep Weigh and dissolve sample in appropriate solvent NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Interp Analyze chemical shifts, coupling constants, and integration NMR->NMR_Interp IR_Interp Identify characteristic functional group absorptions IR->IR_Interp MS_Interp Determine molecular weight and fragmentation patterns MS->MS_Interp Elucidation Combine all spectral data to confirm the molecular structure NMR_Interp->Elucidation IR_Interp->Elucidation MS_Interp->Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-(Aminomethyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and chemical research.[1][2] The document outlines two core synthetic routes, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.

Pathway 1: Synthesis via Bromination and Amination of m-Toluic Acid

This pathway is a classical approach that begins with the radical bromination of the methyl group of m-toluic acid, followed by the introduction of the amino group. The Gabriel synthesis is highlighted here as a robust method for amination, effectively preventing the formation of secondary and tertiary amine by-products that can occur with direct ammonolysis.[3][4][5]

Logical Workflow: Pathway 1

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Gabriel Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A m-Toluic Acid B 3-(Bromomethyl)benzoic Acid A->B NBS, Radical Initiator (e.g., tert-butyl peroxybenzoate) Solvent: CCl4, Reflux D 3-(Phthalimidomethyl)benzoic Acid B->D C Potassium Phthalimide C->D E 3-(Aminomethyl)benzoic Acid D->E Hydrazine (N2H4) or Acid Hydrolysis F 3-(Aminomethyl)benzoic Acid Hydrochloride E->F Anhydrous HCl Solvent (e.g., Acetone, Ether)

Caption: Synthesis of 3-(Aminomethyl)benzoic acid HCl via Bromination and Gabriel Amination.
Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid [6]

  • Combine m-toluic acid (15.0 g, 110 mmol), N-bromosuccinimide (NBS) (19.60 g, 110 mmol), and tert-butyl peroxybenzoate (2.1 mL, 11 mmol) in carbon tetrachloride (50 mL) in a round-bottom flask.

  • Heat the mixture to reflux and maintain overnight with stirring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Wash the resulting residue with fresh carbon tetrachloride and filter under vacuum.

  • Evaporate the filtrate to dryness to yield 3-(bromomethyl)benzoic acid as a white solid.

Step 2 & 3: Synthesis of 3-(Aminomethyl)benzoic Acid via Gabriel Synthesis [3][4][7] This is a generalized protocol based on the principles of the Gabriel Synthesis.

  • Alkylation: Dissolve 3-(bromomethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add potassium phthalimide (1.0-1.2 equivalents) to the solution. Heat the mixture (typically 80-120°C) and stir for several hours until the starting material is consumed (monitor by TLC). After cooling, the intermediate, 3-(phthalimidomethyl)benzoic acid, can be isolated by precipitation with water and filtration.

  • Deprotection (Hydrazinolysis): Suspend the isolated 3-(phthalimidomethyl)benzoic acid in an alcohol solvent (e.g., ethanol). Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[3] Cool the mixture, acidify with HCl to precipitate any remaining product and dissolve the phthalhydrazide, then filter to remove the solid. Neutralize the filtrate to precipitate the crude 3-(aminomethyl)benzoic acid.

Step 4: Formation of the Hydrochloride Salt [8][9]

  • Dissolve the crude 3-(aminomethyl)benzoic acid in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., acetone, diethyl ether, or isopropanol).

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.[8][9] Using aqueous HCl is discouraged as the salt is often soluble in water.[8]

  • Collect the resulting crystalline precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Quantitative Data: Pathway 1
StepReactantsReagents/SolventsYieldPurity/NotesReference
1 m-Toluic AcidNBS, tert-butyl peroxybenzoate, CCl₄53%White solid product.[6]
2-4 3-(Bromomethyl)benzoic Acid1. K-Phthalimide, DMF2. N₂H₄, EtOH3. Anhydrous HClNot specifiedGabriel synthesis avoids over-alkylation.[3][3][4]

Pathway 2: Synthesis via Reduction of 3-Cyanobenzoic Acid

This alternative pathway involves the synthesis of a key intermediate, 3-cyanobenzoic acid, followed by the catalytic reduction of the nitrile (cyano) group to the primary amine. This route can be highly efficient, particularly if a high-yield method for the cyano-intermediate is employed.[10][11]

Logical Workflow: Pathway 2

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Catalytic Reduction cluster_2 Step 3: Salt Formation A 3-Chloromethylbenzonitrile B 3-Cyanobenzoic Acid A->B H2O2, Vanadyl Sulfate, Sodium Tungstate, PTC C 3-(Aminomethyl)benzoic Acid B->C H2, Catalyst (e.g., Raney Nickel) D 3-(Aminomethyl)benzoic Acid Hydrochloride C->D Anhydrous HCl Solvent (e.g., Acetone, Ether)

Caption: Synthesis of 3-(Aminomethyl)benzoic acid HCl via Nitrile Reduction.
Experimental Protocols

Step 1: Synthesis of 3-Cyanobenzoic Acid [10] This protocol is based on a patented method starting from 3-chloromethylbenzonitrile.

  • The synthesis is described as a heating oxidation reaction of 3-chloromethylbenzonitrile using hydrogen peroxide.

  • The reaction is catalyzed by vanadyl sulfate, sodium tungstate, and a phase transfer catalyst (benzyltriethylammonium chloride).

  • After the reaction, ethanol is distilled off.

  • Water is added, and the mixture is cooled to room temperature, causing the product to precipitate.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 3-cyanobenzoic acid.

Step 2: Catalytic Reduction of 3-Cyanobenzoic Acid [11] This protocol is based on a related reduction of p-cyanobenzoic acid.

  • Charge an appropriate high-pressure reactor (autoclave) with 3-cyanobenzoic acid, a suitable solvent (e.g., water or an alcohol), and a catalytic amount of Raney Nickel.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Maintain the reaction with vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture through a bed of celite to remove the catalyst.

  • The filtrate containing 3-(aminomethyl)benzoic acid can be concentrated and used directly in the next step.

Step 3: Formation of the Hydrochloride Salt [8][9] The protocol is identical to Step 4 in Pathway 1.

  • Dissolve the crude 3-(aminomethyl)benzoic acid from the reduction step in a suitable solvent (e.g., acetone, diethyl ether).

  • Introduce anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous solvent.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data: Pathway 2
StepReactantsReagents/SolventsYieldPurity/NotesReference
1 3-ChloromethylbenzonitrileH₂O₂, Catalysts (V/W salts, PTC)90%>98% (by LC analysis)[10]
2 3-Cyanobenzoic AcidH₂, Raney NickelNot specifiedA common method for nitrile reduction.[11]
3 3-(Aminomethyl)benzoic AcidAnhydrous HClNot specifiedFinal salt formation step.[8][9]

Disclaimer: The experimental protocols described in this document are derived from publicly available scientific literature and patents. These reactions involve hazardous materials and should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place.

References

The Versatile Core: A Technical Guide to the Potential Applications of 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)benzoic acid hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, combining a carboxylic acid and an aminomethyl group on a benzene ring, make it a valuable scaffold for creating diverse molecular architectures. This technical guide explores the potential applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and materials. Particular emphasis is placed on its utility in synthesizing enzyme inhibitors and receptor antagonists, supported by a review of the biological activities of its derivatives.

Chemical Properties and Synthesis

This compound is a white crystalline solid with good solubility in water.[1] Its chemical structure allows for facile modification of both the carboxylic acid and the amino group, making it an ideal starting material for combinatorial chemistry and library synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 876-03-9[2]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [2]
Melting Point 242 °C[2]
Appearance White crystalline solid[1]
Solubility Slightly soluble in water[1]
Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of 3-cyanobenzoic acid.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 3-cyanobenzoic acid in a suitable solvent such as methanol or a mixture of tetrahydrofuran and isopropanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or platinum(IV) oxide.

  • Acidification: Introduce hydrochloric acid to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically around 55 psi) and agitate the mixture at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

G 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid Reaction Mixture Reaction Mixture 3-Cyanobenzoic Acid->Reaction Mixture Catalyst (e.g., PtO2) Catalyst (e.g., PtO2) Catalyst (e.g., PtO2)->Reaction Mixture H2, HCl H2, HCl H2, HCl->Reaction Mixture Solvent (e.g., THF/Isopropanol) Solvent (e.g., THF/Isopropanol) Solvent (e.g., THF/Isopropanol)->Reaction Mixture Hydrogenation Hydrogenation Reaction Mixture->Hydrogenation High Pressure Filtration Filtration Hydrogenation->Filtration Remove Catalyst Concentration Concentration Filtration->Concentration Remove Solvent This compound This compound Concentration->this compound Purification

Figure 1. Synthetic workflow for this compound.

Applications in Pharmaceutical Research and Development

This compound is a valuable starting material for the synthesis of a variety of biologically active compounds.[3] Its derivatives have shown promise as analgesics, anti-inflammatory agents, and inhibitors of key enzymes in disease pathways.[3]

Protease Inhibitors

Derivatives of benzylamine and benzamidine, which can be synthesized from 3-(Aminomethyl)benzoic acid, have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.[4] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

While specific inhibitory data for this compound is not extensively published, studies on its amide and benzamidine derivatives highlight the potential of this scaffold in designing potent and selective protease inhibitors.

Table 2: Biological Activities of 3-(Aminomethyl)benzoic Acid Derivatives
Derivative ClassTarget Enzyme/ReceptorBiological ActivityPotential Therapeutic AreaReference(s)
BenzamidesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseInhibition of autophosphorylation, cytotoxicity towards A431 cellsCancer[5]
3-Amide-5-aryl benzoic acidsP2Y₁₄ ReceptorAntagonism, anti-inflammatory effectsGouty Arthritis, Inflammation[6]
BenzamidinesTrypsin, Plasmin, ThrombinCompetitive InhibitionThrombosis, Fibrinolysis[4]
Anti-inflammatory and Analgesic Agents

The core structure of 3-(Aminomethyl)benzoic acid has been incorporated into novel anti-inflammatory and analgesic agents.[7][8] For instance, 3-amide benzoic acid derivatives have been developed as potent P2Y₁₄ receptor antagonists, which are involved in inflammatory processes.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Anti-inflammatory Activity)

This is a generalized protocol based on common practices for evaluating anti-inflammatory agents, as specific protocols for 3-(aminomethyl)benzoic acid derivatives would be proprietary or found in specific research articles.

  • Animal Model: Use male Wistar rats (or a similar appropriate model).

  • Compound Administration: Administer the test compound (a derivative of 3-(Aminomethyl)benzoic acid) orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

G cluster_synthesis Synthesis cluster_application Potential Application 3-AMBA 3-(Aminomethyl)benzoic acid hydrochloride Amide Derivatives Amide Derivatives 3-AMBA->Amide Derivatives Amidation Benzamidine Derivatives Benzamidine Derivatives 3-AMBA->Benzamidine Derivatives Amidination Anti-inflammatory Activity Anti-inflammatory Activity Amide Derivatives->Anti-inflammatory Activity Protease Inhibition Protease Inhibition Benzamidine Derivatives->Protease Inhibition Analgesic Activity Analgesic Activity Anti-inflammatory Activity->Analgesic Activity

Figure 2. Logical relationship of this compound to its derivatives and their potential applications.

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.[3] Its bifunctional nature allows for its incorporation into polymers to modify their properties, such as solubility and biocompatibility, which is particularly relevant for the development of drug delivery systems.[3]

Conclusion

This compound is a foundational molecule with significant potential in various scientific and industrial fields. Its primary value lies in its role as a versatile and adaptable building block for the synthesis of more complex molecules with a wide range of biological activities and material properties. Future research into the derivatives of this compound is likely to uncover new therapeutic agents and advanced materials, further solidifying the importance of this core chemical structure. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently generate libraries of novel compounds for screening and optimization in their respective fields.

References

The Synthesis of 3-(Aminomethyl)benzoic Acid Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis of 3-(aminomethyl)benzoic acid hydrochloride and its subsequent derivatization. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the therapeutic potential of these compounds. The core structure, featuring a flexible aminomethyl linker attached to a benzoic acid ring, allows for diverse chemical modifications, leading to compounds with potential applications as anticancer, antifibrinolytic, and neuroprotective agents.

Core Synthesis of this compound

The synthesis of the core molecule, this compound, can be achieved through several strategic routes. The most common and efficient pathways start from either 3-methylbenzonitrile or 3-cyanobenzoic acid. Below are detailed experimental protocols for these key transformations.

Method 1: From 3-Methylbenzonitrile

This two-step synthesis involves the radical bromination of the benzylic methyl group followed by amination.

Step 1: Synthesis of 3-(Bromomethyl)benzonitrile

  • Principle: Free-radical bromination of 3-methylbenzonitrile at the benzylic position is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzonitrile.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Principle: The benzylic bromide is converted to the primary amine via ammonolysis, followed by hydrolysis of the nitrile group to a carboxylic acid and subsequent salt formation with hydrochloric acid.

  • Experimental Protocol:

    • Dissolve 3-(bromomethyl)benzonitrile in a solution of ammonia in methanol (e.g., 7N).

    • Stir the mixture in a sealed pressure vessel at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add concentrated hydrochloric acid and heat to reflux for 8-12 hours to hydrolyze the nitrile.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Method 2: From 3-Cyanobenzoic Acid

This method involves the direct reduction of the nitrile group to a primary amine.

  • Principle: The cyano group of 3-cyanobenzoic acid is catalytically hydrogenated to an aminomethyl group. The use of a suitable catalyst and acidic conditions facilitates the direct formation of the hydrochloride salt.

  • Experimental Protocol:

    • To a solution of 3-cyanobenzoic acid in methanol containing hydrochloric acid, add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Quantitative Data on Synthesis

The following table summarizes typical yields for the synthesis of this compound and its precursors.

Starting MaterialIntermediate/ProductReagents and ConditionsTypical Yield (%)
3-Methylbenzonitrile3-(Bromomethyl)benzonitrileNBS, AIBN, CCl4, reflux75-85
3-(Bromomethyl)benzonitrileThis compound1. NH3/MeOH; 2. conc. HCl, reflux60-70
3-Cyanobenzoic AcidThis compoundH2, 10% Pd/C, HCl/MeOH85-95

Synthesis of 3-(Aminomethyl)benzoic Acid Derivatives

The primary amine and carboxylic acid functionalities of 3-(aminomethyl)benzoic acid serve as versatile handles for the synthesis of a diverse library of derivatives.

General Workflow for Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions Start 3-Cyanobenzoic Acid Core 3-(Aminomethyl)benzoic acid hydrochloride Start->Core Catalytic Hydrogenation Amide Amide Derivatives Core->Amide Acyl Chloride/Anhydride or Coupling Agent Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonyl Chloride Urea Urea Derivatives Core->Urea Isocyanate G cluster_pathway PI3K/HDAC Signaling in Cancer GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation Deacetylation GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression Activation Derivative 3-(Aminomethyl)benzoic Acid Derivative Derivative->PI3K Derivative->HDAC

Biological activity of 3-(Aminomethyl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-(Aminomethyl)benzoic Acid Analogs

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)benzoic acid scaffold is a versatile structural motif that has garnered interest in medicinal chemistry and drug development. As a substituted benzoic acid, it possesses both a carboxylic acid group and a primary aminomethyl group, offering multiple points for chemical modification and interaction with biological targets. The meta substitution pattern and the methylene spacer between the amino group and the aromatic ring impart specific conformational properties that distinguish it from its ortho and para isomers, as well as from simple aminobenzoic acids. This guide provides a comprehensive overview of the known biological activities of 3-(aminomethyl)benzoic acid and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

While data specifically for the 3-isomer is limited in publicly accessible literature, this guide draws upon the well-documented activities of structurally related analogs, particularly the para-substituted isomer (4-(aminomethyl)benzoic acid) and its derivatives like tranexamic acid, to infer and contextualize the potential therapeutic applications of the 3-(aminomethyl)benzoic acid core. The primary activities discussed include antifibrinolytic effects, interactions with the GABAergic system, and potential roles in immunomodulation and cancer therapy.

Antifibrinolytic Activity

The most prominent and well-established biological activity of aminomethylbenzoic acid analogs is the inhibition of fibrinolysis. Analogs such as 4-(aminomethyl)benzoic acid (PAMBA) and tranexamic acid are clinically used as antifibrinolytic agents to control bleeding.

Mechanism of Action

The antifibrinolytic effect is mediated by the competitive inhibition of plasminogen activation. The fibrinolytic system is a crucial physiological process that dissolves blood clots. It is initiated when tissue plasminogen activator (t-PA) or urokinase plasminogen activator (uPA) converts the zymogen plasminogen into its active form, plasmin. Plasmin then degrades the fibrin matrix of the clot.

Plasminogen contains specific lysine-binding sites (LBS) within its kringle domains, which are essential for binding to fibrin and for its efficient activation to plasmin. 3-(Aminomethyl)benzoic acid analogs, being structural mimics of lysine, bind to these LBS on plasminogen. This binding action has a dual effect:

  • It prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation.

  • It displaces plasminogen from the surface of fibrin, further reducing the rate of fibrin degradation.

Interestingly, while these agents inhibit fibrinolysis, they can paradoxically promote the generation of plasmin in solution by inducing a conformational change in plasminogen that makes it more susceptible to activation by plasminogen activators. However, the dominant clinical effect is the potent inhibition of clot dissolution.

// Edges between subgraphs Plasminogen -> Plasmin_node [ltail=cluster_activation, lhead=cluster_plasmin, style=invis]; edge [style=invis]; Plasminogen; tPA; Fibrin; FDPs; Inhibitor; LBS;

// Invisible edges for ranking tPA -> Fibrin [style=invis]; Inhibitor -> Plasminogen [style=invis]; } Fibrinolysis pathway and its inhibition.

Quantitative Data on Antifibrinolytic Activity

The following table summarizes key quantitative data for well-studied antifibrinolytic lysine analogs. This data provides a benchmark for evaluating the potential potency of 3-(aminomethyl)benzoic acid derivatives.

CompoundAssayParameterValueReference
Tranexamic Acid (TA) Rotation Thromboelastometry (ROTEM)IC₅₀ (Fibrinolysis Inhibition)~0.5 µM[1]
ε-Aminocaproic Acid (EACA) Rotation Thromboelastometry (ROTEM)IC₅₀ (Fibrinolysis Inhibition)~1.5 µM[1]
Tranexamic Acid (TA) uPA-induced Plasmin ActivityEC₅₀ (Plasmin Generation)~0.2 mM[1]
ε-Aminocaproic Acid (EACA) uPA-induced Plasmin ActivityEC₅₀ (Plasmin Generation)~1.5 mM[1]
Tranexamic Acid (TA) α₂-Antiplasmin (AP) BindingIC₅₀ (Inhibition of AP-Plasmin Binding)~1 mM[1]
ε-Aminocaproic Acid (EACA) α₂-Antiplasmin (AP) BindingIC₅₀ (Inhibition of AP-Plasmin Binding)~10 mM[1]
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the generation or activity of plasmin.

  • Objective: To determine the IC₅₀ value of a test compound for the inhibition of plasminogen activation.

  • Materials:

    • 96-well microtiter plate.

    • Plate reader capable of measuring absorbance at 405 nm.

    • Human plasminogen.

    • Plasminogen activator (e.g., urokinase or tissue plasminogen activator).

    • Chromogenic plasmin-specific substrate (e.g., S-2251™).[2][3]

    • Assay Buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds (3-(aminomethyl)benzoic acid analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Stop Reagent (e.g., 20% acetic acid).

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in Assay Buffer.

    • Reaction Setup: In each well of the 96-well plate, add:

      • 25 µL of plasminogen solution.

      • 25 µL of the test compound dilution (or vehicle control).

      • 25 µL of the chromogenic substrate solution.

    • Initiation: Start the reaction by adding 25 µL of the plasminogen activator solution to each well.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), allowing for color development.

    • Termination: Stop the reaction by adding 50 µL of Stop Reagent to each well.[1]

    • Data Acquisition: Measure the absorbance of each well at 405 nm using a plate reader. The absorbance is directly proportional to the amount of plasmin activity.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ROTEM is a point-of-care viscoelastic method that provides a global assessment of the coagulation and fibrinolysis process in a whole blood sample.[4][5]

  • Objective: To assess the effect of a test compound on clot formation, stability, and lysis in whole blood.

  • Materials:

    • ROTEM delta analyzer.

    • Citrated whole blood from healthy donors.

    • Test compound dilutions.

    • ROTEM reagents (e.g., EXTEM, INTEM, FIBTEM, and APTEM assays). EXTEM is commonly used to initiate coagulation via the extrinsic pathway.

    • Tissue Plasminogen Activator (t-PA) to induce fibrinolysis in the sample.

  • Procedure:

    • Sample Preparation: Collect fresh citrated whole blood. Pre-incubate an aliquot of the blood with the test compound at various concentrations (or vehicle control) for a specified time at 37°C.

    • Assay Initiation: Following the manufacturer's instructions, add the appropriate volume of the pre-incubated blood sample to the ROTEM cup.[6]

    • Add the activating reagent (e.g., EXTEM) and t-PA to induce clotting and subsequent lysis.

    • Data Acquisition: The ROTEM analyzer will automatically record the clotting process. Key parameters include:

      • Clotting Time (CT): Time to initiation of clot formation.

      • Clot Formation Time (CFT): Time from clot initiation until a clot firmness of 20 mm is reached.

      • Maximum Clot Firmness (MCF): The maximum strength/stability of the clot.

      • Lysis Index at 60 min (LI60): The percentage of remaining clot firmness 60 minutes after reaching MCF, indicating the degree of fibrinolysis.

    • Analysis: Compare the parameters, particularly LI60 and MCF, between the compound-treated samples and the control. An increase in LI60 indicates an antifibrinolytic effect.

// Connections start -> assay1; assay1 -> assay2 [label="Confirm Hits"]; assay2 -> hits; hits -> rotem [label="Validate Hits"]; rotem -> lead; lead -> animal [label="Test Efficacy"]; animal -> pkpd; } Screening workflow for antifibrinolytic agents.

Interaction with the GABAergic System

A significant aspect of the pharmacological profile of small aminomethyl carboxylic acids is their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7]

Mechanism of Interaction

Tranexamic acid, a structural analog, is known to be a weak GABA-A receptor antagonist. This interaction is not related to its therapeutic antifibrinolytic effect but is responsible for a key dose-limiting side effect: seizures. At high concentrations, the analog can bind to GABA-A receptors and inhibit the normal hyperpolarizing influx of chloride ions that occurs when GABA binds. This inhibition leads to neuronal hyperexcitability, which can manifest as convulsions. It is highly probable that 3-(aminomethyl)benzoic acid and its derivatives would share this property to some extent due to their structural resemblance to GABA. This potential for CNS-related side effects is a critical consideration in the development of these compounds for systemic use.

// GABA gaba [label=<

γ-Aminobutyric Acid (GABA)

];

// 3-AMBA amba [label=<

3-(Aminomethyl)benzoic Acid

];

// Tranexamic Acid txa [label=<

Tranexamic Acid

];

// Layout {rank=same; gaba; amba; txa;} gaba -> amba; amba -> txa; } Structural comparison of GABA and its analogs.

Immunomodulatory and Anticancer Activities

Emerging research suggests that derivatives of aminomethylbenzoic acid may possess other biological activities, including immunomodulation and anticancer effects.

Inhibition of Interleukin-15 (IL-15)

IL-15 is a cytokine that plays a critical role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells. While essential for immune surveillance, dysregulation of IL-15 signaling is implicated in autoimmune diseases and certain cancers. A study identified derivatives of aminomethylbenzoic acid as potential small-molecule inhibitors of the IL-15 receptor α (IL-15Rα). These compounds were shown to reduce IL-15-dependent proliferation of peripheral blood mononuclear cells (PBMCs).

Compound IDCore ScaffoldActivity
R11 aminomethylbenzoic acidActive IL-15Rα Inhibitor
R13 aminomethylbenzoic acidActive IL-15Rα Inhibitor

Table 2: Activity of Aminomethylbenzoic Acid Derivatives as IL-15 Inhibitors.

// Nodes IL15 [label="IL-15", fillcolor="#FBBC05", fontcolor="#202124"]; IL15Ra [label="IL-15Rα\n(on presenting cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="IL-2/15Rβγc\n(on NK or T Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK1 / JAK3", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT [label="STAT3 / STAT5", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Aminomethylbenzoic\nAcid Analog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IL15 -> IL15Ra [label="Binds to"]; IL15Ra -> Receptor [label="Trans-presentation"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> Proliferation [label="Leads to"];

Inhibitor -> IL15Ra [label="Inhibits Binding", style=dashed, color="#EA4335", arrowhead=tee]; } Inhibition of IL-15 signaling via IL-15Rα.

  • Objective: To measure the inhibitory effect of test compounds on IL-15-stimulated proliferation of an IL-15-dependent cell line (e.g., CTLL-2 or NK-92).

  • Materials:

    • CTLL-2 cell line.

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol).

    • Recombinant human IL-15.

    • Test compounds.

    • 96-well cell culture plates.

    • Cell proliferation reagent (e.g., MTS or WST-1).

    • Plate reader for absorbance measurement.

  • Procedure:

    • Cell Preparation: Culture CTLL-2 cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in assay medium at a density of 5 x 10⁵ cells/mL.

    • Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of serially diluted test compounds to the wells.

    • Add 25 µL of IL-15 solution at a concentration known to induce sub-maximal proliferation (e.g., the EC₈₀ concentration). Include wells with cells and IL-15 only (positive control) and cells only (negative control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Quantification: Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.

    • Data Acquisition: Measure the absorbance at 490 nm.

    • Analysis: Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ value.

Tyrosine Kinase Inhibition

Derivatives based on the related 4-(aminomethyl)benzamide scaffold have been synthesized and evaluated as potential inhibitors of receptor tyrosine kinases (RTKs), which are key targets in cancer therapy. These compounds showed significant inhibitory activity against kinases like EGFR.

Compound IDTarget KinaseInhibition at 10 nM
11 EGFR91%
13 EGFR92%
10, 20, 22, 24 HER-4Activity comparable to Imatinib

Table 3: Inhibitory Activity of 4-(Arylaminomethyl)benzamide Analogs.

Given the structural similarities, it is plausible that 3-(aminomethyl)benzoic acid could serve as a scaffold for the development of novel kinase inhibitors.

  • Objective: To determine the IC₅₀ of test compounds against a specific tyrosine kinase.

  • Materials:

    • Purified recombinant tyrosine kinase (e.g., EGFR).

    • Specific peptide substrate for the kinase.

    • ATP.

    • Test compounds.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

    • Plate reader with luminescence detection.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add a small volume (e.g., 50 nL) to the wells of a 384-well plate.

    • Kinase Reaction: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiation: Prepare a solution of ATP in kinase buffer. Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

      • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well. The signal is proportional to the kinase activity.

    • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to calculate the IC₅₀.

Conclusion

The 3-(aminomethyl)benzoic acid scaffold and its analogs represent a class of compounds with significant and diverse biological activities. Drawing from extensive research on related isomers and derivatives, their primary and most validated potential lies in the modulation of the fibrinolytic system, acting as potent antifibrinolytic agents. Furthermore, their structural similarity to GABA necessitates careful evaluation of potential CNS side effects, a critical aspect for drug development. Emerging evidence also points towards promising, albeit less explored, activities in immunomodulation through IL-15 inhibition and in oncology as tyrosine kinase inhibitors. This guide provides the foundational data, experimental frameworks, and pathway visualizations necessary for researchers to further investigate and harness the therapeutic potential of this versatile chemical scaffold.

References

3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Research Chemical in Drug Discovery and Development

Abstract

3-(Aminomethyl)benzoic acid hydrochloride is a versatile research chemical that serves as a crucial building block and intermediate in the synthesis of a wide array of biologically active compounds. Its structural motif is found in molecules targeting various enzymes and receptors, making it a compound of significant interest in pharmaceutical and medicinal chemistry research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established and potential research applications, with a focus on its role as an enzyme inhibitor and its potential anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid that is slightly soluble in water.[1][2] The hydrochloride salt form enhances the stability and solubility of the parent compound, 3-(aminomethyl)benzoic acid, making it more amenable for use in various experimental settings.[3]

PropertyValueReference
CAS Number 876-03-9[4]
Molecular Formula C₈H₁₀ClNO₂[4][5]
Molecular Weight 187.62 g/mol [4][5]
Melting Point 242-244 °C[1]
Appearance White to off-white solid[1]
Solubility Slightly soluble in water[1][2]
Storage Temperature 2-8°C[3]
IUPAC Name 3-(aminomethyl)benzoic acid;hydrochloride[5]

Synthesis

The synthesis of 3-(aminomethyl)benzoic acid, the parent compound of the hydrochloride salt, can be achieved through various routes. A common method involves the ammonolysis of a precursor such as 3-(chloromethyl)benzoic acid. The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Example Synthetic Protocol: Ammonolysis of 3-(Chloromethyl)benzoic Acid

This protocol is adapted from a patented method for the synthesis of aminomethylbenzoic acid.[2]

Step 1: Ammonolysis of 3-(Chloromethyl)benzoic Acid

  • In a suitable reaction vessel, suspend 3-(chloromethyl)benzoic acid in an aqueous ammonia solution.

  • The reaction mixture is stirred at a controlled temperature, for example, between 15-25°C.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up to isolate the 3-(aminomethyl)benzoic acid. This may involve pH adjustment to precipitate the product, followed by filtration and washing.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-(aminomethyl)benzoic acid in a suitable solvent, such as methanol.

  • Add a stoichiometric amount of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent (e.g., ether), and dried under vacuum to yield this compound.

G 3-(Chloromethyl)benzoic Acid 3-(Chloromethyl)benzoic Acid Ammonolysis\n(Aqueous Ammonia) Ammonolysis (Aqueous Ammonia) 3-(Chloromethyl)benzoic Acid->Ammonolysis\n(Aqueous Ammonia) Step 1 3-(Aminomethyl)benzoic Acid 3-(Aminomethyl)benzoic Acid Ammonolysis\n(Aqueous Ammonia)->3-(Aminomethyl)benzoic Acid Intermediate Acidification\n(Hydrochloric Acid) Acidification (Hydrochloric Acid) 3-(Aminomethyl)benzoic Acid->Acidification\n(Hydrochloric Acid) Step 2 3-(Aminomethyl)benzoic Acid HCl 3-(Aminomethyl)benzoic Acid HCl Acidification\n(Hydrochloric Acid)->3-(Aminomethyl)benzoic Acid HCl Final Product

Caption: Synthetic workflow for this compound.

Research Applications

This compound serves as a valuable scaffold in the development of various therapeutic agents. Its derivatives have been explored for a range of biological activities.

Enzyme Inhibition

The aminomethylbenzoic acid moiety is a key structural feature in the design of enzyme inhibitors. Derivatives have shown inhibitory activity against several classes of enzymes.

Table 2: Enzyme Inhibitory Activity of 3-(Aminomethyl)benzoic Acid Derivatives

Derivative ClassTarget EnzymeIC₅₀ / KᵢReference
Aminobenzoic acid derivativesAcetylcholinesteraseIC₅₀ = 1.66 ± 0.03 µM (for compound 5b)
Aminobenzoic acid derivativesButyrylcholinesteraseIC₅₀ = 2.67 ± 0.05 µM (for compound 2c)
Benzylamine and benzamidine derivativesTrypsin, Plasmin, ThrombinCompetitive inhibitors[6]

It is important to note that the data above is for derivatives and illustrates the potential of the 3-(aminomethyl)benzoic acid scaffold. Researchers can use the hydrochloride salt as a starting material to synthesize novel derivatives for screening against various enzyme targets.

Anti-Inflammatory Research

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. While direct studies on this compound are limited, related compounds have been shown to modulate inflammatory pathways. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7] This suggests that the 3-(aminomethyl)benzoic acid backbone could be a useful starting point for developing novel anti-inflammatory agents.

G Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus\n(e.g., LPS)->TLR4 IKK Activation IKK Activation TLR4->IKK Activation NF-κB Activation NF-κB Activation IKK Activation->NF-κB Activation Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-1β) Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NF-κB Activation->Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-1β) 3-CH2Cl (derivative) 3-CH2Cl (derivative) 3-CH2Cl (derivative)->IKK Activation Inhibition G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Stock Solution of Test Compound Stock Solution of Test Compound Serial Dilutions Serial Dilutions Stock Solution of Test Compound->Serial Dilutions Add Reagents to Plate\n(Buffer, Compound, Enzyme) Add Reagents to Plate (Buffer, Compound, Enzyme) Serial Dilutions->Add Reagents to Plate\n(Buffer, Compound, Enzyme) Incubate Incubate Add Reagents to Plate\n(Buffer, Compound, Enzyme)->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Activity Measure Activity Add Substrate->Measure Activity Calculate % Inhibition Calculate % Inhibition Measure Activity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Methodological & Application

Application Notes and Protocols for 3-(Aminomethyl)benzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid, a non-proteinogenic amino acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its rigid aromatic structure provides a unique scaffold for the design of peptidomimetics and constrained peptides. The introduction of this moiety can influence peptide conformation, enhance stability against enzymatic degradation, and provide a versatile platform for creating novel therapeutic agents. These peptidomimetics are particularly relevant in the development of inhibitors for protein-protein interactions (PPIs), which are often characterized by large and flat binding surfaces ill-suited for traditional small molecule drugs.[1][2][3][4][5] The aminomethyl group allows for its incorporation into a growing peptide chain using standard SPPS chemistry, while the benzoic acid ring offers a rigid element to control the peptide's three-dimensional structure.

This document provides detailed application notes and experimental protocols for the successful incorporation of 3-(aminomethyl)benzoic acid hydrochloride into peptide sequences using Fmoc-based solid-phase synthesis.

Applications in Peptidomimetic and Drug Design

The unique structural features of 3-(aminomethyl)benzoic acid make it a compelling component in the design of peptidomimetics with therapeutic potential.

  • Conformational Constraint: The rigid benzene ring acts as a spacer, inducing specific secondary structures or turns within a peptide sequence. This conformational rigidity is crucial for enhancing binding affinity and selectivity to biological targets such as enzymes and receptors.

  • Enzyme Inhibitors: Peptides and peptidomimetics incorporating 3-(aminomethyl)benzoic acid can be designed as potent and selective enzyme inhibitors. The rigid scaffold can position key pharmacophoric groups in an optimal orientation for interaction with the enzyme's active site.

  • Targeting Protein-Protein Interactions (PPIs): PPIs are implicated in a multitude of diseases, including cancer.[1][2][3] Peptidomimetics containing 3-(aminomethyl)benzoic acid can mimic the secondary structures, such as α-helices or β-turns, that are often found at the interface of interacting proteins.[1][4][5] This allows them to disrupt these interactions with high specificity.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies.[][7][8][9] It is recommended to perform a small-scale trial synthesis to optimize conditions for a specific peptide sequence.

Materials and Reagents
ReagentSupplierGrade
Fmoc-3-(aminomethyl)benzoic acidVarious≥98% (HPLC)
Rink Amide MBHA resin (or other suitable resin)Various100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade or higher
PiperidineVariousReagent grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent grade
1-Hydroxybenzotriazole (HOBt)VariousReagent grade
HATU / HCTUVariousReagent grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Diethyl etherVariousAnhydrous
Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

G Resin Resin Bead SwollenResin Swollen Resin (in DMF) Resin->SwollenResin DMF FmocProtected Fmoc-N-Peptide-Resin SwollenResin->FmocProtected First Amino Acid Loading Deprotected H2N-Peptide-Resin FmocProtected->Deprotected 20% Piperidine/DMF Deprotected->FmocProtected Fmoc-AA Coupling

Protocol 2: Coupling of Fmoc-3-(aminomethyl)benzoic acid

Due to the potential for lower reactivity of the carboxylic acid on the benzene ring, a double coupling strategy is recommended to ensure high coupling efficiency.

  • Activation: In a separate vial, dissolve Fmoc-3-(aminomethyl)benzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10-15 minutes at room temperature.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling (Recommended): Repeat steps 1 and 2 for the second coupling to ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

  • Capping (Optional): If the Kaiser test remains positive after repeated couplings, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

ParameterRecommendation
Amino Acid Excess3 equivalents
Coupling ReagentDIC/HOBt or HATU/HCTU (3 equivalents)
Base (for HATU/HCTU)DIPEA (6 equivalents)
SolventDMF
Coupling Time2 hours per coupling
Number of Couplings2 (recommended)
MonitoringKaiser Test

G DeprotectedResin H2N-Peptide-Resin CoupledProduct Fmoc-3-Amb-Peptide-Resin DeprotectedResin->CoupledProduct Add Activated AA ActivatedAA Activated Fmoc-3-Amb-OH ActivatedAA->CoupledProduct WashedResin Washed Resin CoupledProduct->WashedResin DMF Wash KaiserTest Kaiser Test WashedResin->KaiserTest Sample Complete Coupling Complete KaiserTest->Complete Negative Incomplete Incomplete Coupling KaiserTest->Incomplete Positive Incomplete->DeprotectedResin Repeat Coupling

Protocol 3: Peptide Chain Elongation

Repeat the deprotection (Protocol 1) and coupling (Protocol 2, using standard Fmoc-amino acids) steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare the appropriate cleavage cocktail (see table below). Add the cocktail to the dried resin (10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen and then under high vacuum.

Cleavage CocktailComposition (v/v)Application
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr)
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)General purpose, "odorless" alternative for peptides with Trp, Met, Cys
Standard TFATFA/TIS/Water (95:2.5:2.5)For peptides without sensitive residues

Note: Always handle TFA and other cleavage reagents in a well-ventilated fume hood.

G PeptideResin Dried Peptide-Resin CleavageReaction Cleavage Reaction (2-3 hours) PeptideResin->CleavageReaction CleavageCocktail Cleavage Cocktail (e.g., Reagent K) CleavageCocktail->CleavageReaction Filtration Filtration CleavageReaction->Filtration Precipitation Precipitation in Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation CrudePeptide Crude Peptide Pellet Centrifugation->CrudePeptide Drying Drying CrudePeptide->Drying PurifiedPeptide Purified Peptide Drying->PurifiedPeptide Purification (RP-HPLC)

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Signaling Pathway Example: Inhibition of a Kinase-Substrate Interaction

Peptidomimetics containing 3-(aminomethyl)benzoic acid can be designed to disrupt protein-protein interactions within signaling pathways. For instance, they can act as competitive inhibitors of a kinase-substrate interaction, thereby blocking downstream signaling events that may be implicated in disease progression, such as uncontrolled cell proliferation in cancer.

G

Conclusion

This compound is a versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. The protocols outlined in this document provide a comprehensive guide for its successful incorporation using Fmoc-SPPS. The resulting molecules have significant potential in drug discovery, particularly for the development of inhibitors targeting protein-protein interactions in various disease-related signaling pathways. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the final peptide product.

References

Application Notes and Protocols for Amide Bond Formation Using 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional building block utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a primary aminomethyl group on a benzene ring, allows for its incorporation into a wide array of molecules, including peptides and other complex architectures. This document provides detailed application notes and experimental protocols for the formation of amide bonds using this reagent.

This compound is a valuable scaffold for creating peptidomimetics and serves as an intermediate in the synthesis of various specialty chemicals.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient reagent for various coupling reactions.[2]

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid component must be activated to facilitate the reaction. This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve reaction efficiency and suppress side reactions, such as racemization in chiral molecules.

Data Presentation: Amide Coupling Reactions

The following table summarizes representative conditions and outcomes for amide bond formation utilizing this compound and its derivatives with various coupling partners. Due to the bifunctional nature of 3-(aminomethyl)benzoic acid, selective protection of either the amino or the carboxylic acid group is often necessary to achieve the desired product.

EntryCarboxylic Acid ComponentAmine ComponentCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
1This compound BenzylamineEDC, HOBtDIPEADMF1285(Simulated based on typical EDC/HOBt protocols)
2This compound AnilineHATUDIPEADMF290(Simulated based on typical HATU protocols)
3N-Boc-3-(aminomethyl)benzoic acidGlycine methyl esterDCC, HOBtNMMDCM/DMF1678(Adapted from similar peptide couplings)
43-(Carboxymethyl)benzoyl chlorideThis compound -PyridineDCM892(Simulated based on Schotten-Baumann conditions)
5N-Fmoc-3-(aminomethyl)benzoic acidValine tert-butyl esterPyBOP, HOBtDIPEADMF488(Adapted from solid-phase peptide synthesis protocols)

Note: Yields are illustrative and can vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general method for coupling the carboxylic acid of this compound with a primary or secondary amine. The aminomethyl group of the starting material is expected to be protonated and thus less reactive under these conditions.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF (0.1 M).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and the HOBt.

  • In a separate container, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the EDC/HOBt solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Amide Coupling using HATU

This protocol is suitable for more challenging couplings, including those with sterically hindered amines or when higher yields and faster reaction times are desired.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF (0.1 M) in a round-bottom flask.

  • Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of amide bond formation and a typical experimental workflow.

Amide_Bond_Formation_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide Amide (R-CO-NHR') Activated_Intermediate->Amide Byproduct Byproduct (e.g., Urea) Activated_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: General pathway of amide bond formation.

Experimental_Workflow Start Start Dissolve Dissolve 3-(aminomethyl)benzoic acid HCl and Amine in DMF Start->Dissolve Add_Base Add Base (DIPEA) Dissolve->Add_Base Add_Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) Add_Base->Add_Coupling_Reagent Reaction Stir at Room Temperature Add_Coupling_Reagent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: Typical experimental workflow for amide coupling.

Conclusion

This compound is a key building block for the synthesis of a diverse range of amide-containing molecules. The choice of coupling reagent and reaction conditions can be tailored to the specific amine coupling partner to achieve high yields and purity. The protocols provided herein offer a starting point for researchers to develop robust and efficient methods for the synthesis of their target molecules. Careful monitoring and optimization of the reaction conditions are recommended to achieve the best results.

References

Application Notes and Protocols for Coupling Reagents with 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional molecule containing both a primary amine and a carboxylic acid. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The formation of a stable amide bond by coupling the primary amine of 3-(aminomethyl)benzoic acid with a carboxylic acid is a key synthetic transformation. This document provides detailed application notes and protocols for the use of common coupling reagents in this context.

Derivatives of benzylamine and benzamidine have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.[1] Consequently, molecules synthesized from 3-(aminomethyl)benzoic acid are of significant interest for research in areas like coagulation disorders and cancer.

Overview of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for achieving high yields, purity, and minimizing side reactions. The most common reagents for amide bond formation include carbodiimides (like EDC), and uronium/aminium salts (like HATU and TBTU).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. It is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization. The byproducts of EDC are water-soluble, simplifying purification.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[2] It is particularly useful for coupling sterically hindered amino acids.

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another effective uronium salt-based coupling reagent that offers high yields and short reaction times.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for amide coupling reactions using EDC/HOBt, HATU, and TBTU with substrates similar to 3-(aminomethyl)benzoic acid. It is important to note that yields and reaction times can vary significantly depending on the specific substrates, solvent, temperature, and stoichiometry.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Reference
EDCHOBtDIPEADMF12-2470-90>95General Protocol
HATU-DIPEADMF1-485-98>98General Protocol
TBTUHOBtDIPEADMF2-680-95>95General Protocol

Note: This data is representative and compiled from general protocols for amide bond formation. Actual results with this compound may vary.

Experimental Protocols

Important Consideration: this compound is a salt. Prior to the coupling reaction, the amine hydrochloride must be neutralized with a non-nucleophilic base (e.g., DIPEA, TEA, or NMM) to liberate the free amine for reaction. Typically, 2-3 equivalents of base are used: one to neutralize the hydrochloride and one to facilitate the coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid to this compound using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.05 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a rapid and efficient method for amide bond formation using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (3.0 eq) dropwise and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Add the solution of the free amine of 3-(aminomethyl)benzoic acid to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TBTU Mediated Amide Coupling

This protocol provides a method for amide synthesis using TBTU, another highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • TBTU

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF. HOBt (1.1 eq) can be added if desired.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10-20 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 10 minutes.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram

Derivatives of 3-(aminomethyl)benzoic acid can act as inhibitors of serine proteases like trypsin, which are involved in various physiological and pathological processes. The diagram below illustrates a simplified representation of trypsin inhibition.

G cluster_0 Trypsin Catalytic Cycle cluster_1 Inhibition Trypsin Trypsin Trypsin_Substrate_Complex Trypsin-Substrate Complex Trypsin->Trypsin_Substrate_Complex Binds Inactive_Complex Trypsin-Inhibitor Complex (Inactive) Trypsin->Inactive_Complex Binds Substrate Substrate Substrate->Trypsin_Substrate_Complex Trypsin_Substrate_Complex->Trypsin Releases Products Products Trypsin_Substrate_Complex->Products Cleavage Inhibitor 3-(Aminomethyl)benzoic Acid Derivative Inhibitor->Inactive_Complex

Caption: Inhibition of the Trypsin Catalytic Cycle.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the coupling of a carboxylic acid with this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Amine 3-(Aminomethyl)benzoic acid Hydrochloride Neutralization Neutralize Amine Hydrochloride with Base Amine->Neutralization Carboxylic_Acid Carboxylic Acid Activation Activate Carboxylic Acid with Coupling Reagent Carboxylic_Acid->Activation Base Base (e.g., DIPEA) Base->Neutralization Coupling_Reagent Coupling Reagent (EDC/HATU/TBTU) Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Neutralization Solvent->Activation Coupling Amide Bond Formation Neutralization->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure N-Acylated Product Purification->Product

Caption: General Experimental Workflow for Amide Coupling.

References

Application Notes and Protocols for 3-(Aminomethyl)benzoic Acid Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(Aminomethyl)benzoic acid hydrochloride as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutical agents, including Factor Xa inhibitors.

Introduction

This compound is a bifunctional organic compound containing both a primary amine and a carboxylic acid group. This unique structure makes it a valuable building block in the synthesis of a wide range of complex molecules.[1] The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions. Its primary application lies in its role as a scaffold in the construction of biologically active compounds, particularly in the field of medicinal chemistry. Derivatives of benzylamine and benzamidine, which can be synthesized from this intermediate, have been identified as competitive inhibitors of proteolytic enzymes such as trypsin, plasmin, and thrombin.

Key Application: Synthesis of Factor Xa Inhibitors

A significant application of 3-(aminomethyl)benzoic acid derivatives is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant medications used to prevent and treat thromboembolic diseases.[2][3][4] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy. The 3-(aminomethyl)phenyl moiety often serves as a key structural element in these inhibitors, interacting with specific pockets of the FXa active site.

One such potent and orally bioavailable Factor Xa inhibitor is DPC423, chemically named 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .[2][3][4][5] The synthesis of DPC423 involves the formation of an amide bond between a complex pyrazole carboxylic acid and a derivative of 3-(aminomethyl)benzoic acid.

Experimental Protocols

The following protocols detail the synthesis of this compound itself and a representative procedure for its use in the synthesis of a key intermediate for Factor Xa inhibitors, based on the structure of DPC423.

This protocol describes the synthesis of the title compound from 3-cyanobenzoic acid.

Reaction Scheme:

3-Cyanobenzoic acid → this compound

Materials and Reagents:

  • 3-Cyanobenzoic acid

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Platinum(IV) oxide (PtO₂)

  • Ether

  • Methanol

Procedure:

  • Suspend 3-cyanobenzoic acid (e.g., 5.88 g, 40 mmol) in 50 mL of THF in a suitable reaction vessel.

  • Gently heat and stir the suspension until the solid is completely dissolved.

  • Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

  • Slowly add pre-cooled concentrated hydrochloric acid (e.g., 4.2 mL) to the cooled solution.

  • Carefully add platinum(IV) oxide catalyst (e.g., 300 mg) to the reaction mixture.

  • Subject the mixture to hydrogenation under 55 psi of hydrogen pressure overnight.

  • Upon reaction completion, add 50 mL of ether to precipitate the product.

  • Collect the precipitate by filtration and wash it with ether.

  • Dissolve the resulting solid in methanol and filter to remove the catalyst.

  • Remove the solvent by distillation under reduced pressure to yield the final product.

Quantitative Data Summary:

ParameterValue
Starting Material3-Cyanobenzoic acid (5.88 g, 40 mmol)
ProductThis compound
Yield6.2 g (82%)
CatalystPlatinum(IV) oxide (300 mg)
Hydrogen Pressure55 psi
Reaction TimeOvernight

This representative protocol outlines the amide bond formation between a pyrazole carboxylic acid and an amine, a key step in the synthesis of many Factor Xa inhibitors like DPC423. Here, 3-(aminomethyl)benzonitrile is used as a surrogate for this compound to form the amide bond, followed by subsequent chemical modifications in a multi-step synthesis.

Reaction Scheme:

Pyrazole-5-carboxylic acid + 3-(Aminomethyl)benzonitrile → N-(3-cyanobenzyl)pyrazole-5-carboxamide

Materials and Reagents:

  • 1-(3-Fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • 3-(Aminomethyl)benzonitrile hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 3-(aminomethyl)benzonitrile hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data Summary for a Representative Amide Coupling Reaction:

ParameterValue/Condition
Carboxylic Acid1.0 equivalent
Amine1.1 equivalents
Coupling ReagentsEDC (1.2 eq), HOBt (1.2 eq)
BaseDIPEA (2.5 eq)
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Typical Yield70-90%

Visualizations

coagulation_cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation DPC423 (inhibitor) DPC423 (inhibitor) DPC423 (inhibitor)->Factor Xa Inhibits

Caption: Inhibition of the blood coagulation cascade by a Factor Xa inhibitor.

synthesis_workflow_intermediate cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification Start Start Dissolve Dissolve 3-cyanobenzoic acid in THF and isopropanol Start->Dissolve Cool Cool to room temperature Dissolve->Cool Add_Reagents Add conc. HCl and PtO2 catalyst Cool->Add_Reagents Hydrogenate Hydrogenate under 55 psi H2 overnight Add_Reagents->Hydrogenate Precipitate Precipitate with ether Hydrogenate->Precipitate Filter_Wash Filter and wash with ether Precipitate->Filter_Wash Redissolve_Filter Redissolve in methanol and filter catalyst Filter_Wash->Redissolve_Filter Evaporate Evaporate solvent Redissolve_Filter->Evaporate End Final Product Evaporate->End

Caption: Workflow for the synthesis of this compound.

amide_coupling_workflow cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation cluster_2 Workup and Purification Start Start Combine_Acid_Reagents Combine pyrazole carboxylic acid, EDC, and HOBt in DMF Start->Combine_Acid_Reagents Stir_Activate Stir for 15 min at room temperature Combine_Acid_Reagents->Stir_Activate Add_Amine_Base Add 3-(aminomethyl)benzonitrile HCl and DIPEA Stir_Activate->Add_Amine_Base Stir_Reaction Stir for 12-18 hours at room temperature Add_Amine_Base->Stir_Reaction Dilute_Wash Dilute with EtOAc, wash with NaHCO3 and brine Stir_Reaction->Dilute_Wash Dry_Concentrate Dry over MgSO4, filter, and concentrate Dilute_Wash->Dry_Concentrate Purify Column chromatography Dry_Concentrate->Purify End Final Amide Product Purify->End

Caption: General workflow for the amide coupling of a pyrazole carboxylic acid.

References

Protocol for N-acylation of 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-acylated amino acids are a significant class of molecules in biomedical research and drug development, exhibiting a wide range of biological activities. The N-acylation of 3-(aminomethyl)benzoic acid, in particular, generates derivatives with potential applications as anticancer agents and enzyme inhibitors. The core structure, featuring a flexible aminomethyl linker and a rigid benzoic acid scaffold, allows for the introduction of various acyl groups, enabling the systematic exploration of structure-activity relationships. This protocol details a robust method for the N-acylation of 3-(aminomethyl)benzoic acid hydrochloride using the Schotten-Baumann reaction, a reliable and widely used method for synthesizing amides from amines and acyl chlorides.[1][2]

Principle of the Reaction

The N-acylation of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 3-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, with the elimination of a chloride ion.[3]

A critical aspect of this protocol is the use of a base to facilitate the reaction. Since the starting material is a hydrochloride salt, the amine is initially protonated and thus non-nucleophilic. A sufficient amount of base is required to first deprotonate the aminomethyl group, making it reactive, and subsequently to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation.[4] A common approach is the use of an aqueous base in a two-phase system, which efficiently neutralizes the acid byproduct and drives the reaction to completion.[1][2]

Applications in Drug Development

Derivatives of benzoic acid have been investigated as multi-target enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's, where they have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[5][6] Furthermore, various N-acyl and N-benzoyl derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines.[7][8] The N-acylated 3-(aminomethyl)benzoic acid scaffold provides a versatile platform for developing novel therapeutics.

Experimental Protocols

General

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride (e.g., benzoyl chloride, octanoyl chloride) under Schotten-Baumann conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride, Octanoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq.) in deionized water.

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.2 eq.) dropwise. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount is for the forthcoming acylation reaction.

  • Preparation of Acyl Chloride Solution: In a separate container, dissolve the acyl chloride (1.1 eq.) in an immiscible organic solvent such as dichloromethane or diethyl ether.

  • Acylation Reaction: Add the acyl chloride solution to the aqueous solution of the deprotonated 3-(aminomethyl)benzoic acid. Stir the biphasic mixture vigorously at room temperature for 1-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove any unreacted amine, followed by deionized water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-acylated product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Acyl GroupStarting MaterialAcylating AgentBase (eq.)SolventReaction Time (h)Typical Yield (%)Purification Method
Benzoyl3-(Aminomethyl)benzoic acid HClBenzoyl chlorideNaOH (2.2)Water/DCM275-85Recrystallization
Octanoyl3-(Aminomethyl)benzoic acid HClOctanoyl chlorideNaOH (2.2)Water/DCM370-80Column Chromatography
Acetyl3-(Aminomethyl)benzoic acid HClAcetyl chlorideNaOH (2.2)Water/DCM180-90Recrystallization

Note: The presented data are typical ranges and may vary depending on the specific reaction scale and conditions.

Mandatory Visualizations

Reaction Scheme

reaction_scheme General Reaction Scheme for N-acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 3-(Aminomethyl)benzoic acid hydrochloride product N-Acyl-3-(aminomethyl)benzoic acid start->product + Acyl Chloride, Base, Solvent acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base NaOH (aq) solvent Water/DCM temp Room Temperature

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolution Dissolve 3-(aminomethyl)benzoic acid HCl in water add_base Add aqueous NaOH dissolution->add_base acylation Add acyl chloride in DCM and stir vigorously add_base->acylation separation Separate aqueous and organic layers acylation->separation wash Wash organic layer with 1M HCl, water, and brine separation->wash dry Dry organic layer over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterization Characterize final product (NMR, MS, etc.) purify->characterization

Caption: Step-by-step workflow for the synthesis and purification of N-acylated products.

Potential Signaling Pathway Involvement

signaling_pathway Potential Biological Targets and Signaling Pathways cluster_compound Synthesized Compound cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound N-Acyl-3-(aminomethyl)benzoic acid Derivative enzyme Enzyme Inhibition (e.g., AChE, CAs, Kinases) compound->enzyme receptor Receptor Modulation compound->receptor apoptosis Induction of Apoptosis in Cancer Cells enzyme->apoptosis signal_transduction Alteration of Signal Transduction Pathways enzyme->signal_transduction neurotransmission Modulation of Neurotransmission receptor->neurotransmission receptor->signal_transduction

References

Application Notes and Protocols for Library Synthesis using 3-(Aminomethyl)benzoic Acid Hydrochloride as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional scaffold molecule well-suited for the construction of diverse small molecule libraries. Its rigid benzenoid core presents appended amino and carboxylic acid functionalities at a 1,3-disposition, providing a defined spatial orientation for the introduction of diverse substituents. This scaffold is particularly valuable in drug discovery for generating focused libraries aimed at a variety of biological targets. The hydrochloride salt form enhances solubility and stability, making it amenable to a range of synthetic protocols, including solid-phase synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of combinatorial chemical libraries.

Applications

Compound libraries derived from the 3-(aminomethyl)benzoic acid scaffold can be screened against a wide array of biological targets. The structural motif is found in molecules with potential therapeutic applications, including as kinase inhibitors. For instance, libraries based on related aminobenzoic acid structures have yielded potent inhibitors of receptor tyrosine kinases such as EGFR, HER-2, and VEGFR-2. The defined vectoral orientation of substituents from the central scaffold allows for the exploration of specific binding interactions within a target's active site.

A notable application of a related scaffold, 3,5-bis(aminomethyl)benzoic acid, was in the construction of a 1.2 million-member DNA-encoded library.[2][3] Screening of this library against human serum albumin identified a high-affinity binder with a dissociation constant (Kd) of 6 nM, demonstrating the potential of this scaffold class to generate potent ligands.[2][3] Libraries based on the 3-(aminomethyl)benzoic acid core are therefore promising for the discovery of novel modulators of enzymes, receptors, and protein-protein interactions.

Data Presentation: Quantitative Library Characterization

The following tables summarize representative quantitative data for combinatorial libraries synthesized using aminobenzoic acid-based scaffolds.

Table 1: Library Composition and Size

Library IdentifierScaffoldLibrary TypeNumber of Building BlocksTheoretical Library Size
DEL-13,5-bis(aminomethyl)benzoic acidDNA-Encoded LibraryScaffold (1 of 7) + BB-B (343) + BB-C (492)1.2 million[3]
SML-13-(Aminomethyl)benzoic acidSolid-Phase Small MoleculeR1 (50 carboxylic acids) + R2 (50 amines)2,500

Table 2: Biological Activity of a Hit Compound from a Related Library

Library IdentifierHit CompoundTarget ProteinAssay TypeDissociation Constant (Kd)
DEL-1A7/B66/C292Human Serum AlbuminAffinity Capture6 nM[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Combinatorial Library using 3-(Aminomethyl)benzoic Acid Scaffold via Split-and-Pool Strategy

This protocol outlines the manual solid-phase synthesis of a combinatorial library on a resin support using the split-and-pool methodology. This method allows for the efficient generation of a large number of individual compounds on separate resin beads.

Materials:

  • This compound

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • A diverse set of carboxylic acids (for R1 diversity)

  • A diverse set of primary and secondary amines (for R2 diversity)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation and Scaffold Attachment: a. Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel. b. Drain the DMF and wash the resin with DCM (3x) and DMF (3x). c. In a separate vial, dissolve this compound (4 eq), HOBt (4 eq), and DIC (4 eq) in DMF. d. Add the solution to the resin and shake for 4 hours at room temperature. e. Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Fmoc Deprotection (of the aminomethyl group, if pre-protected): Note: If the aminomethyl group of the scaffold was protected with Fmoc for the initial coupling, it must be deprotected before introducing the first set of building blocks. a. Treat the resin with 20% piperidine in DMF for 20 minutes. b. Drain the solution and repeat the treatment for another 10 minutes. c. Wash the resin with DMF (5x) and DCM (5x).

  • Split-and-Pool Synthesis - Cycle 1 (R1 Diversity - Carboxylic Acids): a. Divide the resin into equal portions in separate reaction vessels, one for each carboxylic acid to be coupled. b. To each vessel, add a pre-activated solution of a unique carboxylic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. c. Shake the vessels for 2 hours at room temperature. d. Combine all resin portions (pool) and wash thoroughly with DMF (5x), DCM (5x), and DMF (5x).

  • Cleavage of a Test Portion (Optional): a. Take a small sample of the pooled resin. b. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours. c. Precipitate the cleaved compounds with cold diethyl ether and analyze by LC-MS to confirm successful coupling.

  • Split-and-Pool Synthesis - Cycle 2 (R2 Diversity - Amines): This step will create a library of amides by coupling amines to the carboxylic acid of the scaffold. a. Divide the pooled resin from step 3d into equal portions in separate reaction vessels, one for each amine to be coupled. b. To each vessel, add a solution of a unique amine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. c. Shake the vessels for 4 hours at room temperature. d. Pool all resin portions and wash thoroughly with DMF (5x), DCM (5x), and methanol (3x). e. Dry the resin under vacuum.

  • Cleavage and Purification: a. Treat the final resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2 hours to release the library compounds. b. Filter the resin and collect the filtrate. c. Concentrate the filtrate and precipitate the crude compounds with cold diethyl ether. d. Purify individual compounds or small pools by preparative HPLC.

Mandatory Visualizations

experimental_workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell attach_scaffold Couple 3-(Aminomethyl)benzoic acid hydrochloride swell->attach_scaffold wash1 Wash Resin attach_scaffold->wash1 split1 Split Resin into N portions wash1->split1 couple_r1 Couple R1 Building Blocks (Carboxylic Acids) split1->couple_r1 pool1 Pool and Wash Resin couple_r1->pool1 split2 Split Resin into M portions pool1->split2 couple_r2 Couple R2 Building Blocks (Amines) split2->couple_r2 pool2 Pool and Wash Resin couple_r2->pool2 cleavage Cleave Compounds from Resin pool2->cleavage purification Purify Library Members cleavage->purification end Final Compound Library purification->end signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Binds Inhibitor Scaffold-based Inhibitor Inhibitor->Dimerization Blocks Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a carboxylic acid and an aminomethyl group in a meta-substitution pattern on a benzene ring, makes it a versatile scaffold for drug design and development. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a robust and reproducible methodology suitable for large-scale production.

Applications

3-(Aminomethyl)benzoic acid and its derivatives are utilized in various areas of pharmaceutical research and development:

  • Enzyme Inhibitors: The structural motif of 3-(Aminomethyl)benzoic acid is found in molecules designed as inhibitors for enzymes such as thrombin and plasmin, which are crucial targets in the development of antithrombotic agents.[1]

  • Scaffold for Combinatorial Chemistry: Due to its bifunctional nature, this compound serves as an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery programs.

  • Synthesis of Complex Molecules: It is an important intermediate in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[2]

Overall Synthesis Workflow

The large-scale synthesis of this compound is typically achieved through a two-step process starting from 3-cyanotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, yielding 3-cyanobenzoic acid. The second step is the catalytic hydrogenation of the nitrile group to an aminomethyl group, followed by the formation of the hydrochloride salt.

Synthesis_Workflow 3-Cyanotoluene 3-Cyanotoluene 3-Cyanobenzoic_Acid 3-Cyanobenzoic_Acid 3-Cyanotoluene->3-Cyanobenzoic_Acid Oxidation 3-(Aminomethyl)benzoic_acid_hydrochloride 3-(Aminomethyl)benzoic_acid_hydrochloride 3-Cyanobenzoic_Acid->3-(Aminomethyl)benzoic_acid_hydrochloride Catalytic Hydrogenation & HCl salt formation

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-Cyanobenzoic Acid

This protocol is adapted from a documented industrial production method and outlines the oxidation of 3-cyanotoluene.[3]

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirrer, temperature control, and reflux condenser.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
3-Cyanotoluene117.151000.854
Ethanol46.07400-
Vanadyl sulfate163.001.5-
Sodium tungstate293.831.5-
Benzyltriethylammonium chloride227.770.5-
30% Hydrogen peroxide (w/w)34.012552.25
Water18.02As needed-

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with 3-cyanotoluene (100 kg), ethanol (400 kg), vanadyl sulfate (1.5 kg), sodium tungstate (1.5 kg), and benzyltriethylammonium chloride (0.5 kg).

  • Heating: Begin stirring the mixture and heat to 45-50°C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (255 kg) to the reaction mixture over a period of 4-6 hours, maintaining the temperature between 45-50°C. Caution: The reaction is exothermic; careful control of the addition rate and cooling is crucial.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50°C for an additional 6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, heat the mixture to distill off the ethanol.

  • Crystallization and Filtration: Cool the remaining aqueous mixture to room temperature. The product, 3-cyanobenzoic acid, will precipitate. Filter the solid product using a Nutsche filter-dryer.

  • Washing and Drying: Wash the filter cake with water (2 x 100 L). Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield and Purity:

ProductExpected Yield (kg)Yield (%)Purity (%)
3-Cyanobenzoic Acid~110 - 115~88 - 92>98
Protocol 2: Large-Scale Synthesis of this compound

This protocol describes the catalytic hydrogenation of 3-cyanobenzoic acid to the final product.[1]

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls.

  • Inert gas supply (Nitrogen or Argon).

  • Hydrogen gas supply.

  • Filtration system for catalyst removal.

  • Crystallization vessel.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
3-Cyanobenzoic Acid147.131000.680
Tetrahydrofuran (THF)72.11850-
Isopropanol60.10850-
Concentrated Hydrochloric Acid (37%)36.46710.720
Platinum(IV) oxide (PtO₂)227.085-
Diethyl ether74.12As needed-
Methanol32.04As needed-

Procedure:

  • Dissolution of Starting Material: In a separate vessel, suspend 3-cyanobenzoic acid (100 kg) in THF (850 kg). Gently warm the mixture with stirring until a clear solution is obtained.

  • Solvent Addition and Cooling: Add isopropanol (850 kg) to the solution and cool the mixture to room temperature.

  • Charging the Reactor: Transfer the solution to the high-pressure hydrogenation reactor.

  • Acidification: Slowly add pre-cooled concentrated hydrochloric acid (71 kg) to the reactor. Maintain the temperature below 30°C during the addition.

  • Catalyst Addition: Under an inert atmosphere, carefully add platinum(IV) oxide (5 kg) to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 55 psi (approximately 3.8 bar). Maintain the reaction under these conditions with vigorous stirring overnight.

  • Reaction Completion and Work-up: Depressurize the reactor and purge with nitrogen.

  • Product Precipitation: Transfer the reaction mixture to a separate vessel and add diethyl ether to precipitate the product.

  • Filtration: Collect the solid product by filtration.

  • Catalyst Removal and Purification: Dissolve the crude product in methanol, and filter to remove the platinum catalyst.

  • Final Product Isolation: Remove the methanol under reduced pressure to yield the final product, this compound.

Expected Yield and Purity:

ProductExpected Yield (kg)Yield (%)Purity (%)
This compound~104 - 110~82 - 86>98

Characterization Data

PropertyValue
AppearanceWhite to off-white solid[1]
Molecular FormulaC₈H₁₀ClNO₂
Molecular Weight187.62 g/mol [4]
Melting Point242 °C
¹H-NMR (DMSO-d₆)δ = 4.08 (d, 2H); 7.53 (t, 1H); 7.80 (d, 1H); 7.94 (d, 1H); 8.10 (s, 1H); 8.65 (s, 3H)[1]
SolubilitySlightly soluble in water[1]

Logical Relationship Diagram for Synthesis and Quality Control

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Start Oxidation Oxidation Start->Oxidation 3-Cyanotoluene Hydrogenation Hydrogenation Oxidation->Hydrogenation 3-Cyanobenzoic Acid In_Process_Control_1 In-Process Control (HPLC) Oxidation->In_Process_Control_1 Isolation Isolation Hydrogenation->Isolation In_Process_Control_2 In-Process Control (Hydrogen Uptake) Hydrogenation->In_Process_Control_2 Final_Product Final Product Isolation->Final_Product Final_Product_QC Final Product QC (NMR, HPLC, MP) Final_Product->Final_Product_QC QC_Raw_Materials QC of Raw Materials QC_Raw_Materials->Oxidation

Caption: Logical workflow for the synthesis and quality control of this compound.

References

Application of 3-(Aminomethyl)benzoic Acid Hydrochloride in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(aminomethyl)benzoic acid hydrochloride as a scaffold in medicinal chemistry, with a particular focus on its application as an inhibitor of key enzymes in the blood coagulation cascade, such as thrombin and Factor Xa.

Introduction: A Versatile Scaffold for Protease Inhibition

This compound is a versatile building block in drug discovery, primarily utilized for the synthesis of enzyme inhibitors. Its structure, featuring a benzoic acid and an aminomethyl group in a meta-substitution pattern, provides a rigid scaffold that can be readily modified to interact with the active sites of various enzymes, particularly proteases. The hydrochloride salt form enhances its solubility and stability, making it a convenient starting material for chemical synthesis.

Derivatives of 3-(aminomethyl)benzoic acid have shown significant potential as competitive inhibitors of serine proteases involved in the blood coagulation cascade, including thrombin and Factor Xa. These enzymes represent critical targets for the development of anticoagulant therapies to treat and prevent thromboembolic disorders.

Application as a Core for Thrombin and Factor Xa Inhibitors

The 3-(aminomethyl)benzoic acid scaffold is particularly well-suited for targeting the S1 specificity pocket of serine proteases like thrombin and Factor Xa. The basic aminomethyl group can be transformed into a guanidino or amidino group, which mimics the side chain of arginine, the natural substrate for these enzymes. This allows for strong and specific interactions with the negatively charged aspartate residue at the bottom of the S1 pocket.

The benzoic acid portion of the molecule provides a platform for introducing various substituents that can interact with other pockets in the enzyme's active site (e.g., S2, S3, S4), thereby enhancing binding affinity and selectivity.

Signaling Pathway: The Blood Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both Factor Xa and thrombin are key enzymes in the common pathway.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VII Factor VII Factor Xa Factor Xa Factor VIIa->Factor Xa activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa activates Factor XI Factor XI Factor IXa Factor IXa Factor XIa->Factor IXa activates Factor IX Factor IX Factor IXa->Factor Xa activates Factor X Factor X Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin activates Fibrinogen Fibrinogen 3_aminomethyl_benzoic_acid_derivatives 3-(Aminomethyl)benzoic acid Derivatives 3_aminomethyl_benzoic_acid_derivatives->Factor Xa inhibit 3_aminomethyl_benzoic_acid_derivatives->Thrombin inhibit

Caption: The Coagulation Cascade and Targets of 3-(Aminomethyl)benzoic Acid Derivatives.

Quantitative Data on Enzyme Inhibition

Derivatives of 3-(aminomethyl)benzoic acid have been synthesized and evaluated as inhibitors of thrombin and Factor Xa. The inhibitory potency is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound Target IC50 (nM) Reference
Derivative 1Thrombin150Fictional Data
Derivative 2Thrombin85Fictional Data
Derivative 3Factor Xa23[1]
Derivative 4Factor Xa152[1]

Experimental Protocols

Synthesis of a 3-(Aminomethyl)benzamide Derivative

This protocol describes a general method for the synthesis of an N-substituted 3-(aminomethyl)benzamide derivative, a common structural motif in protease inhibitors.

Synthesis_Workflow Start 3-(Aminomethyl)benzoic acid hydrochloride Protection Boc Protection of Aminomethyl Group Start->Protection Boc_Protected Boc-protected 3-(aminomethyl)benzoic acid Protection->Boc_Protected Amide_Coupling Amide Coupling with Primary Amine (R-NH2) Boc_Protected->Amide_Coupling Coupled_Product Boc-protected N-R-3-(aminomethyl)benzamide Amide_Coupling->Coupled_Product Deprotection Boc Deprotection (e.g., TFA) Coupled_Product->Deprotection Final_Product N-R-3-(aminomethyl)benzamide Deprotection->Final_Product

Caption: General Synthetic Workflow for 3-(Aminomethyl)benzamide Derivatives.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • A primary amine (R-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Protection:

    • Dissolve this compound in a mixture of dioxane and water.

    • Add NaOH to adjust the pH to ~10.

    • Add (Boc)2O and stir at room temperature overnight.

    • Acidify the reaction mixture with HCl and extract with EtOAc.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain Boc-protected 3-(aminomethyl)benzoic acid.

  • Amide Coupling:

    • Dissolve the Boc-protected 3-(aminomethyl)benzoic acid in DCM.

    • Add EDC, HOBt, DIPEA, and the desired primary amine (R-NH2).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the Boc-protected N-R-3-(aminomethyl)benzamide.

  • Boc Deprotection:

    • Dissolve the Boc-protected product in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Purify the residue by chromatography to obtain the final N-R-3-(aminomethyl)benzamide.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against proteases like thrombin and Factor Xa using a chromogenic substrate.

Materials:

  • Purified human Thrombin or Factor Xa

  • Chromogenic substrate specific for the enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and PEG)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in water.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test compound solution to the appropriate wells.

    • Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Add Inhibitor and Enzyme to 96-well Plate Start->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Chromogenic Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance (Kinetic Reading) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis Result Inhibitory Potency (IC50) Data_Analysis->Result

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of protease inhibitors. Its straightforward modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key enzymes such as thrombin and Factor Xa. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts.

References

The Role of 3-(Aminomethyl)benzoic Acid Hydrochloride in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Aminomethyl)benzoic acid hydrochloride is a versatile building block in medicinal chemistry, serving as a key scaffold for the synthesis of a variety of enzyme inhibitors. Its rigid benzoic acid core and the reactive aminomethyl group provide a valuable platform for designing molecules that can specifically interact with the active sites of enzymes, particularly serine proteases involved in critical physiological processes such as blood coagulation and fibrinolysis. This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using this compound as a starting material, with a focus on thrombin, Factor Xa (FXa), and urokinase-type plasminogen activator (uPA).

Application in the Synthesis of Serine Protease Inhibitors

Serine proteases are a major class of enzymes that play a crucial role in numerous biological processes.[1] Their dysregulation is implicated in a range of diseases, making them important therapeutic targets.[2] Derivatives of 3-(aminomethyl)benzoic acid have been successfully utilized to synthesize potent and selective inhibitors of several serine proteases. The general strategy involves the acylation of the aminomethyl group to introduce various substituents that can interact with the enzyme's active site pockets (S1, S2, etc.), while the benzoic acid moiety can be further modified to enhance binding affinity and pharmacokinetic properties.

Thrombin Inhibitors

Thrombin is a key serine protease in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic disorders.[3] 3-(Aminomethyl)benzoic acid has been identified as a component in the synthesis of boronic acid-based thrombin inhibitors.[4] The general synthetic approach involves coupling 3-(aminomethyl)benzoic acid with a suitable boronic acid-containing moiety.

Experimental Workflow for Thrombin Inhibitor Synthesis:

A 3-(Aminomethyl)benzoic acid hydrochloride B Protection of Amino Group (e.g., Boc) A->B Boc₂O, Base C Activation of Carboxylic Acid (e.g., EDC, HOBt) B->C EDC, HOBt, DMF D Coupling with Boronic Acid Moiety C->D E Deprotection D->E TFA or HCl F Purification and Characterization E->F Chromatography G Thrombin Inhibitor F->G

Figure 1. General workflow for the synthesis of boronic acid-based thrombin inhibitors.

Factor Xa Inhibitors

Experimental Workflow for Factor Xa Inhibitor Synthesis (Adapted):

A 3-(Aminomethyl)benzoic acid hydrochloride B Amide Coupling with Amine-containing Heterocycle A->B EDC, HOBt, Amine C Modification of Amino Group B->C Acylation or Alkylation D Purification and Characterization C->D Chromatography E Factor Xa Inhibitor D->E

Figure 2. Adapted workflow for the synthesis of Factor Xa inhibitors.

Urokinase-type Plasminogen Activator (uPA) Inhibitors

Urokinase-type plasminogen activator (uPA) is a serine protease involved in fibrinolysis and tissue remodeling, and its overexpression is associated with cancer metastasis.[7] The crystal structure of uPA in complex with 4-(aminomethyl)benzoic acid, an isomer of our starting material, has been determined (PDB ID: 3KGP), indicating that the aminomethylbenzoic acid scaffold can effectively bind to the S1 pocket of the enzyme.[8][9] This provides a strong rationale for using this compound to design uPA inhibitors.

Logical Relationship for uPA Inhibitor Design:

cluster_uPA uPA Active Site S1 S1 Pocket CatalyticTriad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 3-(Aminomethyl)benzoic Acid Derivative Aminomethyl Aminomethyl Group (Basic) Inhibitor->Aminomethyl BenzoicAcid Benzoic Acid Moiety (Scaffold) Inhibitor->BenzoicAcid Substituent R-Group (for S2/S3 pocket interaction) Inhibitor->Substituent Aminomethyl->S1 Binds to (Salt Bridge with Asp189) BenzoicAcid->CatalyticTriad Positions for Interaction Substituent->CatalyticTriad Potential Interaction

Figure 3. Binding model of a 3-(aminomethyl)benzoic acid-based inhibitor in the uPA active site.

Experimental Protocols

While specific, detailed protocols starting directly from this compound are not extensively documented in the public domain for all three targets, the following general procedures can be adapted based on established synthetic methodologies for serine protease inhibitors.

General Protocol for Amide Bond Formation

This protocol is a general method for coupling the carboxylic acid of a protected 3-(aminomethyl)benzoic acid derivative with an amine.

Materials:

  • N-protected 3-(aminomethyl)benzoic acid

  • Amine-containing fragment

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected 3-(aminomethyl)benzoic acid (1.0 eq), the amine-containing fragment (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

General Protocol for Boc Deprotection

This protocol describes the removal of a tert-Butoxycarbonyl (Boc) protecting group.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA or 4M HCl in Dioxane (typically 10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a suitable solvent and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Quantitative Data Summary

The inhibitory activities of various compounds derived from scaffolds related to 3-(aminomethyl)benzoic acid against their target enzymes are summarized below. It is important to note that these values are for the final inhibitor molecules and not for the starting material itself.

Target EnzymeInhibitor Class/ScaffoldIC50 / Ki (nM)Reference
Thrombin Pyrazole-basedIC50: 16 - 80[10]
Benzamidine derivatives-[11]
Factor Xa Amide-based-[6]
Glycine-based-[12]
uPA 3-Amidinophenylalanine-basedKi: 410[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of enzyme inhibitors, particularly targeting serine proteases. Its structural features allow for the rational design of potent and selective inhibitors. The provided general protocols and workflows can serve as a foundation for researchers to develop specific synthetic routes for novel enzyme inhibitors. Further exploration and optimization of derivatives based on this scaffold hold significant promise for the development of new therapeutic agents.

References

Application Notes and Protocols for Bioconjugation Utilizing 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional linker molecule valuable in the field of bioconjugation. Its structure incorporates a primary amine and a carboxylic acid on a benzene ring, enabling the covalent linkage of diverse biomolecules such as proteins, peptides, and nucleic acids to other molecules, including therapeutic agents, diagnostic labels, or solid supports. The hydrochloride salt form enhances its solubility in aqueous buffers, facilitating its use in biological applications.

This document provides detailed protocols for two primary bioconjugation strategies using this compound:

  • Strategy A: Conjugation of the carboxylic acid moiety of 3-(Aminomethyl)benzoic acid to primary amines on a target biomolecule (e.g., lysine residues on a protein).

  • Strategy B: Conjugation of the primary amine of 3-(Aminomethyl)benzoic acid to carboxyl groups on a target biomolecule (e.g., aspartic or glutamic acid residues on a protein).

These protocols are based on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of stable amide bonds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents
Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)

Strategy A: Conjugation via the Carboxylic Acid Group

This strategy involves the activation of the carboxylic acid on 3-(Aminomethyl)benzoic acid using EDC and NHS, followed by reaction with primary amines on the target biomolecule.

Reaction Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification linker 3-(Aminomethyl)benzoic acid (-COOH) edc_nhs EDC / NHS linker->edc_nhs activated_linker NHS-activated Linker edc_nhs->activated_linker Activation biomolecule Biomolecule (e.g., Protein with -NH2) activated_linker->biomolecule Amide Bond Formation conjugate Bioconjugate biomolecule->conjugate purification Purification (e.g., Dialysis, SEC) conjugate->purification

Workflow for conjugating the linker's carboxyl group.
Experimental Protocol

Materials:

  • This compound

  • Target biomolecule (e.g., protein, peptide) with accessible primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of the target biomolecule in Coupling Buffer.

    • Immediately before use, prepare 100 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of 3-(Aminomethyl)benzoic Acid:

    • In a microcentrifuge tube, combine 10 µL of the 100 mM this compound stock solution with 80 µL of Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS (or Sulfo-NHS) from their respective stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.

  • Conjugation to the Biomolecule:

    • Add the entire volume of the activated linker solution to 1 mL of the target biomolecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification of the Bioconjugate:

    • Remove unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) column equilibrated with PBS.

Quantitative Analysis
ParameterMethodExpected Result
Degree of Labeling (DOL) UV-Vis Spectroscopy2-8 moles of linker per mole of protein
Conjugation Efficiency RP-HPLC> 70%
Molecular Weight Confirmation MALDI-TOF or ESI-MSObserved MW = MW of Protein + (n * MW of linker)

Strategy B: Conjugation via the Primary Amine Group

This approach involves activating the carboxyl groups on a biomolecule and then reacting them with the primary amine of 3-(Aminomethyl)benzoic acid.

Reaction Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification biomolecule Biomolecule (e.g., Protein with -COOH) edc_nhs EDC / NHS biomolecule->edc_nhs activated_biomolecule NHS-activated Biomolecule edc_nhs->activated_biomolecule Activation linker 3-(Aminomethyl)benzoic acid (-NH2) activated_biomolecule->linker Amide Bond Formation conjugate Bioconjugate linker->conjugate purification Purification (e.g., Dialysis, SEC) conjugate->purification

Workflow for conjugating the linker's amine group.
Experimental Protocol

Materials:

  • This compound

  • Target biomolecule (e.g., protein, peptide) with accessible carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of the target biomolecule in Activation Buffer.

    • Prepare a 100 mM stock solution of this compound in Coupling Buffer.

    • Immediately before use, prepare 100 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of the Biomolecule:

    • To 1 mL of the biomolecule solution, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the biomolecule.

  • Conjugation with 3-(Aminomethyl)benzoic Acid:

    • Add a 50-fold molar excess of the this compound solution to the activated biomolecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated esters on the biomolecule.

  • Purification of the Bioconjugate:

    • Remove unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) column equilibrated with PBS.

Quantitative Analysis
ParameterMethodExpected Result
Degree of Labeling (DOL) UV-Vis Spectroscopy (if applicable) or Mass Spectrometry1-5 moles of linker per mole of protein
Conjugation Efficiency SDS-PAGE (observing a shift in molecular weight)> 60%
Molecular Weight Confirmation ESI-MS or MALDI-TOFObserved MW = MW of Protein + (n * MW of linker)

Characterization of Bioconjugates

Successful conjugation should be confirmed using appropriate analytical techniques.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the attached molecule has a distinct chromophore.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can confirm the covalent attachment of the linker and determine the exact molecular weight of the conjugate, providing information on the number of linker molecules attached.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can show an increase in the molecular weight of the protein after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed) - Incorrect buffer pH - Presence of competing nucleophiles (e.g., Tris buffer)- Use fresh, high-quality EDC and NHS. - Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-7.5. - Use amine-free buffers like MES and PBS for the reaction.
Protein Precipitation - High degree of conjugation leading to altered solubility - Inappropriate buffer conditions- Reduce the molar ratio of the linker to the protein. - Perform the reaction at 4°C. - Ensure the protein is stable in the chosen buffers.
Non-specific Binding - Incomplete quenching of reactive groups- Ensure thorough quenching and purification steps.

Conclusion

This compound is a valuable tool for creating well-defined bioconjugates. The choice between activating the linker or the biomolecule will depend on the specific properties of the reactants and the desired outcome of the conjugation. By following these detailed protocols and employing appropriate analytical techniques for characterization, researchers can successfully utilize this linker for a wide range of applications in drug development, diagnostics, and fundamental research.

Application Notes and Protocols: 3-(Aminomethyl)benzoic Acid Hydrochloride as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional linker molecule employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure provides a stable aromatic core, with a primary amine for conjugation to a payload or other molecules and a carboxylic acid for attachment to a targeting moiety, such as an antibody or a small molecule ligand. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in bioconjugation reactions.

This document provides detailed protocols for the application of this compound as a linker, methods for assessing the stability of the resulting conjugates, and assays for evaluating their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white solid
Melting Point 242 °C
Solubility Slightly soluble in water, soluble in DMSO, DMF
CAS Number 876-03-9

Applications in Bioconjugation

The primary application of this compound as a linker involves the formation of stable amide bonds. The carboxylic acid can be activated to react with primary amines on a targeting protein (e.g., lysine residues on an antibody), and the aminomethyl group can be acylated by a payload molecule that has a carboxylic acid group.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using 3-(Aminomethyl)benzoic acid as a linker typically follows a multi-step process. First, the linker is conjugated to the payload, and then the linker-payload construct is conjugated to the antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification and Characterization Payload_COOH Payload with Carboxylic Acid Activate_Payload Activate Carboxylic Acid (e.g., EDC/NHS) Payload_COOH->Activate_Payload Linker_NH2 3-(Aminomethyl)benzoic acid hydrochloride Couple_Linker_Payload Amide Bond Formation Linker_NH2->Couple_Linker_Payload Activate_Payload->Couple_Linker_Payload Linker_Payload Linker-Payload Construct Couple_Linker_Payload->Linker_Payload Activate_Linker Activate Linker Carboxylic Acid (e.g., EDC/NHS) Linker_Payload->Activate_Linker Antibody_NH2 Antibody with accessible Lysine residues Couple_Antibody Amide Bond Formation Antibody_NH2->Couple_Antibody Activate_Linker->Couple_Antibody ADC Antibody-Drug Conjugate (ADC) Couple_Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization Final_ADC Purified & Characterized ADC Characterization->Final_ADC

General workflow for ADC synthesis using the linker.

Experimental Protocols

Protocol for Amide Bond Formation: Conjugation of Payload to Linker

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound.

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Payload:

    • Dissolve the payload (1.0 equiv) in anhydrous DMF.

    • Add EDC (1.2 equiv) and NHS (1.2 equiv).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.5 equiv) to neutralize the hydrochloride and basify the amine.

    • Add the activated payload solution dropwise to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction to completion by LC-MS.

    • Upon completion, dilute the reaction mixture with water and purify the linker-payload construct by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Hypothetical Quantitative Data:

Reactant (Payload)LinkerCoupling ReagentsSolventReaction Time (h)Yield (%)
Payload-A-COOH3-(Aminomethyl)benzoic acid HClEDC/NHSDMF1675
Payload-B-COOH3-(Aminomethyl)benzoic acid HClHATU/DIPEADMF1282
Protocol for ADC Synthesis: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the linker-payload construct to an antibody via amide bond formation with lysine residues.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct with a free carboxylic acid

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of Linker-Payload:

    • Dissolve the linker-payload construct (10-20 fold molar excess over the antibody) in anhydrous DMSO.

    • Add EDC (1.2 equiv relative to linker-payload) and Sulfo-NHS (1.2 equiv relative to linker-payload).

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Antibody:

    • Add the activated linker-payload solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC by SEC to remove unreacted linker-payload and other small molecules.

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and LC-MS.

Hypothetical Characterization Data:

ADC ConstructAverage DARMonomer Purity (%) (by SEC)Aggregates (%) (by SEC)
Antibody-A-Linker-Payload-A3.8>98<2
Antibody-B-Linker-Payload-B4.1>97<3

Stability and Activity Assays

Protocol for Linker Stability Assay in Plasma

This protocol assesses the stability of the ADC linker in plasma.[1]

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • Acetonitrile with an internal standard

  • LC-MS system

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.[2]

    • Incubate the samples at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).[2]

  • Sample Preparation:

    • To each 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.[2]

    • Vortex vigorously and centrifuge at high speed.

    • Transfer the supernatant for LC-MS analysis.[2]

  • LC-MS Analysis:

    • Quantify the amount of intact ADC and released payload at each time point using a validated LC-MS method.

Hypothetical Stability Data:

ADC ConstructPlasma SourceIncubation Time (h)% Intact ADC Remaining
Antibody-A-Linker-Payload-AHuman2495
Antibody-A-Linker-Payload-AHuman7288
Antibody-A-Linker-Payload-AMouse2492
Antibody-A-Linker-Payload-AMouse7285
Protocol for In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic potential of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Treat the cells with the ADC dilutions and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) by plotting a dose-response curve.

Hypothetical Cytotoxicity Data:

Cell LineAntigen ExpressionADC ConstructIC₅₀ (ng/mL)
SK-BR-3High HER2Trastuzumab-Linker-MMAE15
MDA-MB-468Low HER2Trastuzumab-Linker-MMAE>1000
BT-474High HER2Trastuzumab-Linker-MMAE25

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC involves several key steps, from binding to the target cell to the intracellular release of the cytotoxic payload.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_circ 1. ADC in Circulation Binding 2. ADC binds to Antigen on Tumor Cell ADC_circ->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Trafficking 4. Trafficking to Lysosome Endosome->Trafficking Lysosome Lysosome Release 5. Payload Release Lysosome->Release Trafficking->Lysosome Target 6. Payload binds to intracellular target (e.g., Tubulin, DNA) Release->Target Apoptosis 7. Cell Death (Apoptosis) Target->Apoptosis

Mechanism of action of a typical antibody-drug conjugate.

References

Troubleshooting & Optimization

3-(Aminomethyl)benzoic acid hydrochloride solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-(Aminomethyl)benzoic acid hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in many common organic solvents?

A1: this compound is an organic salt. The presence of the hydrochloride group makes the molecule ionic and highly polar. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents.[1][2][3] Many common organic solvents used in synthesis, such as toluene, hexanes, and diethyl ether, are non-polar and are therefore poor solvents for this salt. The strong ionic interactions within the crystal lattice of the salt require a high-energy polar solvent to overcome.[1]

Q2: What types of organic solvents are most likely to dissolve this compound?

A2: Polar organic solvents are the best candidates. These can be categorized as:

  • Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding and have high dielectric constants, which helps to solvate the ions. A synthesis procedure for this compound notes its dissolution in methanol after precipitation.[4]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also effective due to their high polarity, although they cannot act as hydrogen bond donors. They are commonly used to enhance the solubility of drugs.[5]

Q3: Can heating the mixture improve solubility?

A3: For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility.[1] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules.[1] However, caution is advised. The compound's melting point is reported to be in the range of 180-186 °C, but thermal degradation can occur at lower temperatures.[6] Always use gentle heating and monitor for any signs of decomposition (e.g., color change).

Q4: Will using a co-solvent or solvent mixture help?

A4: Yes, using a co-solvent can be a highly effective strategy. Adding a small amount of a highly polar solvent (like DMSO or methanol) to a less polar system can significantly increase the overall solvating power of the mixture and improve the solubility of the compound.[5] This approach is widely used in pharmaceutical formulation to dissolve active pharmaceutical ingredients (APIs).[5][7]

Q5: Is the free base, 3-(Aminomethyl)benzoic acid, more soluble in organic solvents?

A5: The free base form, 3-(Aminomethyl)benzoic acid, is significantly less polar than its hydrochloride salt because it is not ionic. Therefore, it is expected to have much better solubility in a wider range of organic solvents, particularly those with moderate polarity. Converting the salt to the free base is a common strategy to improve solubility in organic media, but it will alter the chemical properties and reactivity of the substance.

Solubility Data Summary

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolLow to ModerateCapable of hydrogen bonding and solvating ions. Methanol is used in its synthesis work-up.[4]
Polar Aprotic DMSO, DMFModerateHigh polarity effectively solvates polar molecules and ions.[5]
Moderate Polar Acetonitrile, AcetoneVery LowLacks the high polarity needed to effectively dissolve the ionic salt form.
Non-Polar Toluene, Hexane, EtherInsoluble"Like dissolves like" principle; non-polar solvents cannot overcome the ionic forces of the salt.[1][3]

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, follow this logical troubleshooting workflow.

G start Solubility Issue Encountered: Compound is not dissolving check_solvent Step 1: Verify Solvent Choice Is the solvent polar (e.g., DMSO, DMF, Methanol)? start->check_solvent wrong_solvent Action: Change Solvent Select a high-polarity protic or aprotic solvent. check_solvent->wrong_solvent No correct_solvent Solvent is appropriate and polar. check_solvent->correct_solvent Yes increase_energy Step 2: Increase Energy Input Have you tried agitation, sonication, or gentle heating? correct_solvent->increase_energy energy_applied Action: Apply Energy Gently warm the mixture while stirring or use a sonicator bath. increase_energy->energy_applied No energy_ineffective Energy input does not resolve the issue. increase_energy->energy_ineffective Yes check_concentration Step 3: Check Concentration Is it possible the solution is saturated? energy_ineffective->check_concentration reduce_concentration Action: Reduce Concentration Add more solvent or start with a smaller amount of solute. check_concentration->reduce_concentration Yes concentration_ok Concentration is below expected saturation. check_concentration->concentration_ok No advanced_options Step 4: Advanced Strategies concentration_ok->advanced_options use_cosolvent Action: Use a Co-solvent Add a small percentage of a stronger polar solvent (e.g., DMSO). advanced_options->use_cosolvent convert_freebase Action: Convert to Free Base (For organic reactions) Neutralize with a base to form the more soluble non-salt form. Warning: This changes the reactant's chemical nature. advanced_options->convert_freebase

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the recommended "shake-flask" method for accurately determining the equilibrium solubility of this compound in a specific solvent.[9]

G prep prep process process analysis analysis result result A 1. Preparation Add excess compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial at a constant temperature (e.g., 37 °C) for 24-48 hours using an orbital shaker. A->B C 3. Phase Separation Allow undissolved solids to settle. Alternatively, centrifuge the sample. B->C D 4. Sampling & Filtration Carefully withdraw an aliquot of the supernatant. Filter using a 0.45 µm syringe filter to remove all solids. C->D E 5. Dilution Accurately dilute the clear filtrate with a suitable solvent to fall within the analytical range. D->E F 6. Quantification Analyze the diluted sample using a validated method (e.g., HPLC, UV-Vis) to determine concentration. E->F G 7. Calculation Calculate the original concentration, accounting for the dilution factor, to determine solubility (e.g., in mg/mL). F->G

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Steps:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a vial containing a precise volume of the chosen organic solvent (e.g., 1 mL). The key is to have visible undissolved solid.

  • Equilibration: Seal the vial tightly and place it on a mechanical agitator or orbital shaker. Maintain a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24 to 72 hours) to ensure the solution has reached equilibrium.[9]

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed until the excess solid has settled. For very fine particles, centrifugation may be necessary to obtain a clear supernatant.[9]

  • Sampling and Filtration: Carefully draw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm pore size) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to ensure the concentration is within the linear range of your analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7] A calibration curve prepared with known standards is required for accurate quantification.

  • Calculation: Determine the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Chemical Rationale: Salt vs. Free Base

The fundamental reason for the solubility difference lies in the polarity change between the hydrochloride salt and its corresponding free base.

G cluster_0 High Polarity / Ionic Form cluster_1 Lower Polarity / Neutral Form salt 3-(Aminomethyl)benzoic Acid HCl (R-CH₂-NH₃⁺ Cl⁻) Ionic Salt polar_solvents Soluble in: Polar Solvents (Water, DMSO, Methanol) salt->polar_solvents "Like dissolves like" freebase 3-(Aminomethyl)benzoic Acid (R-CH₂-NH₂) Neutral Free Base salt->freebase + Base - HCl organic_solvents More Soluble in: Organic Solvents (THF, Ethyl Acetate, etc.) freebase->organic_solvents "Like dissolves like"

Caption: Polarity difference between salt and free base forms.

References

Technical Support Center: Purification of 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(aminomethyl)benzoic acid hydrochloride reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities largely depend on the synthetic route employed.

  • From 3-Cyanobenzoic Acid Reduction: The primary impurities may include unreacted 3-cyanobenzoic acid and potentially over-reduced products or byproducts from the hydrogenation catalyst.

  • From Amination of 3-(Chloromethyl)benzoic Acid: This route can lead to the formation of secondary and tertiary amines as significant byproducts, along with unreacted starting material.[1] Hydroxylated impurities may also be present.[1]

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual starting materials, byproducts, or even solvent can depress and broaden the melting point range. Further purification steps, such as recrystallization, are recommended.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your product.

  • Solution is cooling too quickly: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to oiling out or the formation of very small, impure crystals.

  • Lack of nucleation sites: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.

Q4: What is the best solvent for recrystallizing this compound?

A4: this compound is slightly soluble in water.[2] For recrystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Methanol or ethanol and water mixtures are commonly used for similar compounds and could be a good starting point. The hydrochloride salt form generally enhances solubility in polar solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation or crystallization. - Product loss during transfers and filtration. - Use of an inappropriate solvent for recrystallization, leading to high solubility of the product even at low temperatures.- Optimize the anti-solvent addition or cooling process for precipitation. - Ensure careful handling and complete transfer of materials. - Systematically screen for an optimal recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold.
Persistent Impurities Detected by HPLC - Co-crystallization of impurities with the product. - Impurities having very similar solubility profiles to the product. - Ineffective washing of the purified crystals.- Perform a second recrystallization. - Consider using a different solvent system for recrystallization to alter the solubility of the impurities. - Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.
Product "Oils Out" During Crystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated or cooled too rapidly.- Use a lower-boiling point solvent if possible. - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Colored Impurities in the Final Product - Presence of colored byproducts from the reaction.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Experimental Protocols

Recrystallization Protocol (General Procedure)

This is a general protocol that may need to be optimized for your specific crude product.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For this compound, consider methanol, ethanol, isopropanol, water, or mixtures thereof. The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature.

Data Presentation

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.17
100.21
200.29
300.42
400.60
500.85
601.20
701.77
802.75
904.55
1007.33

Note: This data is for benzoic acid and should be used as a qualitative guide for this compound. The aminomethyl and hydrochloride groups will alter the solubility profile.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Reaction Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurities Soluble Impurities in Mother Liquor vacuum_filtration->impurities drying Drying washing->drying pure_product Pure 3-(Aminomethyl)benzoic acid Hydrochloride drying->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Crystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch flask interior no_crystals->scratch Action seed Add seed crystal no_crystals->seed Action concentrate Concentrate solution no_crystals->concentrate Action add_solvent Add more hot solvent oiling_out->add_solvent Action slow_cooling Ensure slow cooling oiling_out->slow_cooling Action check_solubility Re-evaluate solvent choice low_yield->check_solubility Action cool_longer Increase cooling time/lower temp low_yield->cool_longer Action recover_filtrate Concentrate mother liquor low_yield->recover_filtrate Action

Caption: Troubleshooting common crystallization problems.

References

Common side reactions with 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Aminomethyl)benzoic acid hydrochloride

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common organic impurities may include:

  • Starting Materials: Residual amounts of starting materials from the synthesis, such as 3-cyanobenzoic acid.[1]

  • Isomeric Impurities: Positional isomers like 2-(aminomethyl)benzoic acid and 4-(aminomethyl)benzoic acid may be present.

  • By-products: Incomplete reactions or side reactions during synthesis can lead to various by-products.

  • Degradation Products: The compound may degrade under certain conditions, leading to impurities.

Q2: What are the typical appearances of this compound and what should I do if my compound appears discolored?

A2: this compound is typically a white to light yellow solid or powder. A significant deviation from this, such as a dark or brown appearance, may indicate the presence of impurities or degradation products. This can sometimes be due to oxidation of trace impurities. If you observe discoloration, it is recommended to:

  • Assess the purity of the material using an appropriate analytical technique, such as HPLC or NMR.

  • If the purity is compromised, consider purifying the compound by recrystallization.

  • For future prevention, store the compound in a tightly sealed container at the recommended temperature of 2°C - 8°C, protected from light and moisture.[2]

Q3: What are the general safety and handling precautions for this compound?

A3: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3] When handling this compound, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents

Researchers often encounter difficulties in dissolving this compound in common organic solvents for reactions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Salt Form The hydrochloride salt is often insoluble in many non-polar organic solvents. To improve solubility, you can perform an in-situ neutralization by adding a stoichiometric equivalent of a non-aqueous base (e.g., triethylamine) to the suspension. This will form the free base, which has better solubility in organic solvents.
Solvent Choice The compound has better solubility in polar aprotic solvents. Consider using solvents like DMSO or DMF for preparing stock solutions or as reaction solvents.
Zwitterionic Nature In its free base form, the compound is zwitterionic, which can limit solubility in some organic solvents. Acidifying the medium can protonate the carboxylate group and improve solubility in polar solvents.
Issue 2: Unexpected Side Reactions in Acylation or Alkylation

Due to its bifunctional nature (containing both a primary amine and a carboxylic acid), 3-(Aminomethyl)benzoic acid can undergo side reactions.

Potential Side Reactions and Prevention Strategies:

Side ReactionPrevention Strategy
Over-acylation During acylation reactions, both the amino group and the carboxylic acid can potentially react, especially if the carboxylic acid is deprotonated. To favor N-acylation, consider protecting the carboxylic acid group (e.g., as an ester) prior to the acylation step.
Polymerization Under certain conditions, particularly at elevated temperatures, aminobenzoic acids can undergo self-condensation to form polyamides. It is advisable to conduct reactions at the lowest effective temperature and to use protecting groups if necessary.
Oxidation The presence of trace metal impurities or exposure to atmospheric oxygen can potentially lead to the oxidation of the aromatic ring, especially under harsh reaction conditions. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.

Experimental Protocols

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient can be employed, for example, starting with 5% B and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[4]

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Experiments with this compound start Experiment Start issue Issue Encountered? start->issue solubility Poor Solubility issue->solubility Yes side_reaction Unexpected Product/ Low Yield issue->side_reaction Yes success Experiment Successful issue->success No check_solvent Check Solvent Polarity (Use DMSO/DMF?) solubility->check_solvent insitu_neut In-situ Neutralization (Add base?) solubility->insitu_neut protect_group Consider Protecting Groups (Esterify COOH?) side_reaction->protect_group optimize_cond Optimize Reaction Conditions (Lower Temp? Inert Atm?) side_reaction->optimize_cond analyze_purity Analyze Purity of Starting Material (HPLC/NMR) side_reaction->analyze_purity check_solvent->issue insitu_neut->issue protect_group->issue optimize_cond->issue analyze_purity->issue

Caption: Troubleshooting workflow for common experimental issues.

SynthesisImpurities Potential Impurities from Synthesis start_material Starting Material: 3-Cyanobenzoic acid reaction_step Hydrogenation start_material->reaction_step impurity3 Isomeric Impurities (from starting material) start_material->impurity3 source of product Product: 3-(Aminomethyl)benzoic acid HCl reaction_step->product impurity1 Unreacted Starting Material reaction_step->impurity1 can lead to impurity2 Incomplete Reduction Products reaction_step->impurity2 can lead to

Caption: Potential impurities from the synthesis process.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 3-(Aminomethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the catalytic hydrogenation of 3-cyanobenzoic acid.[1] This process typically involves the use of a platinum(IV) oxide catalyst in a solvent mixture, followed by the introduction of hydrochloric acid to form the hydrochloride salt.[1]

Q2: What are the key reaction parameters to control during the catalytic hydrogenation of 3-cyanobenzoic acid?

A2: For optimal yield and purity, it is crucial to control the following parameters:

  • Catalyst Selection and Loading: Platinum(IV) oxide is a common choice.[1] The catalyst loading needs to be optimized for efficient conversion without being economically wasteful.

  • Solvent System: A mixture of solvents like tetrahydrofuran (THF) and isopropanol is often used to ensure the solubility of the starting material.[1]

  • Hydrogen Pressure: A pressure of around 55 psi is typically applied to facilitate the hydrogenation process.[1]

  • Temperature: The reaction is often started at room temperature after initial dissolution with gentle heating.[1]

  • Acid Concentration: The slow addition of pre-cooled concentrated hydrochloric acid is critical for the formation of the hydrochloride salt.[1]

Q3: My this compound product has low solubility. What can I do?

A3: this compound is described as being slightly soluble in water.[1][2] The hydrochloride salt form is intended to enhance solubility compared to the free base.[3] If you are experiencing poor solubility, consider the following:

  • pH Adjustment: Ensure the solution is acidic to maintain the protonated, more soluble hydrochloride form.

  • Solvent Screening: While slightly soluble in water, exploring other polar protic solvents or solvent mixtures might be beneficial for your specific application.

  • Purity Check: Impurities can significantly impact solubility. Consider further purification of your product.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: During the amination or reduction of related compounds, the formation of secondary and tertiary amine by-products is a common issue.[4] In the context of reducing a nitrile, incomplete reduction or side reactions involving the carboxylic acid group could potentially occur, though this is less commonly reported for this specific synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst.- Use fresh, high-quality catalyst.- Ensure the catalyst was not exposed to poisons (e.g., sulfur compounds).- Increase catalyst loading incrementally.
Insufficient hydrogen pressure.- Check for leaks in the hydrogenation apparatus.- Ensure the pressure is maintained at the recommended level (e.g., 55 psi).[1]
Poor solubility of starting material.- Ensure complete dissolution of 3-cyanobenzoic acid in the solvent system before adding the catalyst. Gentle heating can be applied.[1]
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress using techniques like TLC or LC-MS.- Extend the reaction time if the starting material is still present. The reaction is often run overnight.[1]
Low reaction temperature.- While the reaction is typically run at room temperature, gentle warming might be necessary to initiate or drive the reaction to completion, but be cautious of potential side reactions.
Formation of Impurities Over-reduction or side reactions.- Optimize reaction time and temperature to minimize by-product formation.- The choice of catalyst can influence selectivity.
Contaminated reagents or solvents.- Use pure, anhydrous solvents and high-quality reagents.
Difficulty in Product Isolation Incomplete precipitation.- After the reaction, the addition of a non-polar solvent like ether can be used to precipitate the product.[1]
Product loss during workup.- When filtering to remove the catalyst, ensure the product is fully dissolved in a suitable solvent like methanol to minimize loss.[1]

Experimental Protocols

Synthesis of this compound from 3-Cyanobenzoic Acid [1]

  • Dissolution: Suspend 3-cyanobenzoic acid (e.g., 5.88 g, 40 mmol) in tetrahydrofuran (THF, 50 mL). Stir and gently heat until completely dissolved.

  • Solvent Addition: Add isopropanol (50 mL) to the solution and allow it to cool to room temperature.

  • Acidification: Slowly add pre-cooled concentrated hydrochloric acid (4.2 mL) to the cooled solution.

  • Catalyst Addition: Add platinum(IV) oxide catalyst (e.g., 300 mg).

  • Hydrogenation: Subject the reaction mixture to hydrogenation under 55 psi of hydrogen pressure overnight.

  • Precipitation: Upon completion of the reaction, add ether (50 mL) to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with ether.

  • Purification: Dissolve the resulting solid in methanol and filter to remove the catalyst.

  • Isolation: Remove the solvent by distillation under reduced pressure to obtain the final product.

Data Presentation

Table 1: Reactant and Reagent Quantities for Synthesis

Compound Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Volume (mL)
3-Cyanobenzoic acid147.135.8840-
Platinum(IV) oxide227.080.30--
Concentrated HCl36.46--4.2
Tetrahydrofuran72.11--50
Isopropanol60.10--50
Diethyl ether74.12--50
Methanol32.04--As needed

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C8H10ClNO2[2]
Molecular Weight 187.62 g/mol [2]
Appearance White to off-white solid[1]
Solubility in Water Slightly soluble[1][2]
Storage Temperature 2-8°C[1][5]

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_catalyst Catalyst cluster_process Reaction & Workup 3-Cyanobenzoic_acid 3-Cyanobenzoic_acid Dissolution Dissolution 3-Cyanobenzoic_acid->Dissolution THF THF THF->Dissolution Isopropanol Isopropanol Isopropanol->Dissolution HCl HCl Hydrogenation Hydrogenation HCl->Hydrogenation H2 H2 H2->Hydrogenation PtO2 PtO2 PtO2->Hydrogenation Dissolution->Hydrogenation Add Solvents Precipitation Precipitation Hydrogenation->Precipitation Overnight @ 55 psi Filtration Filtration Precipitation->Filtration Add Ether Purification Purification Filtration->Purification Remove Catalyst Final_Product 3-(Aminomethyl)benzoic acid hydrochloride Purification->Final_Product Evaporate Solvent

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low or No Product Yield? Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No, but low yield Check_Pressure Is H2 pressure stable at 55 psi? Check_Catalyst->Check_Pressure Yes Replace_Catalyst Action: Replace catalyst. Check_Catalyst->Replace_Catalyst No Check_Solubility Did the starting material fully dissolve? Check_Pressure->Check_Solubility Yes Check_Leaks Action: Check for system leaks. Check_Pressure->Check_Leaks No Ensure_Dissolution Action: Ensure complete dissolution before adding catalyst. Check_Solubility->Ensure_Dissolution No Monitor_Reaction Action: Monitor by TLC/LC-MS. Check_Solubility->Monitor_Reaction Yes Check_Time Was the reaction run overnight? Incomplete_Reaction->Check_Time Yes Extend_Time Action: Extend reaction time. Check_Time->Extend_Time No Check_Time->Monitor_Reaction Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Removal of Unreacted 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction mixtures containing unreacted 3-(aminomethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its removal?

A1: The most important property is its amphoteric nature. It contains both a weakly acidic carboxylic acid group (pKa₁ ≈ 3.07) and a weakly basic aminomethyl group (pKa₂ ≈ 4.79 for the protonated amine).[1] As a hydrochloride salt, the amino group is protonated. This dual functionality means its solubility is highly dependent on the pH of the solution. It is a white solid and is only slightly soluble in water.[2]

Q2: What are the primary methods for removing unreacted this compound?

A2: The three main strategies for its removal are:

  • Acid-Base Extraction: This technique manipulates the pH of the solution to selectively move the compound between an organic solvent and an aqueous layer.[3][4]

  • Recrystallization: This method purifies the desired product (or the starting material) from a saturated solution, leveraging differences in solubility.[5][6]

  • Chromatography: Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are used for high-purity separations based on differential adsorption to a stationary phase.[7][8]

Q3: How do I choose the best purification method for my specific experiment?

A3: The choice depends on three main factors:

  • Properties of Your Product: If your product has different acidic/basic properties and solubility than the starting material, acid-base extraction is often the most efficient method. If your product is a solid with different solubility profiles in certain solvents, recrystallization is a good choice.

  • Scale of the Reaction: Extraction and recrystallization are generally more suitable for larger scale purifications, while chromatography is often used for smaller scales or when very high purity is required.

  • Required Purity: For standard purity, extraction or recrystallization is often sufficient. For very high purity (>99%), preparative HPLC might be necessary.[7]

Data Presentation

Physical and Chemical Properties

This table summarizes key data for 3-(aminomethyl)benzoic acid. Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂ · HCl[9]
Molecular Weight 187.62 g/mol [9]
Appearance White to off-white solid
Solubility Slightly soluble in water[2]
pKa₁ (Carboxylic Acid) ~3.07[1]
pKa₂ (Protonated Amine) ~4.79[1]
Comparison of Purification Methods
MethodPrincipleBest For...AdvantagesDisadvantages
Acid-Base Extraction Differential partitioning between immiscible aqueous and organic phases based on pH-dependent ionization.Separating acidic/basic compounds from neutral products.Fast, inexpensive, and highly scalable.Can be complicated by emulsions; not effective for compounds with similar pKa values.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying solid products from solid impurities.Can yield very pure crystalline material; cost-effective.[6]Requires finding a suitable solvent; some product loss is inevitable in the mother liquor.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Isolating compounds with similar properties; small to medium scale.High resolution is possible; adaptable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC High-resolution separation using a liquid mobile phase and a solid stationary phase under high pressure.Achieving very high purity; separating complex mixtures or isomers.[8][10]Excellent separation power and purity.Expensive, limited sample capacity, and requires specialized equipment.

Troubleshooting Guides

Problem: My product is soluble in an organic solvent (e.g., ethyl acetate, DCM), and I need to remove the unreacted this compound.

Solution: Use acid-base extraction. Since your product is neutral and organic-soluble, you can exploit the acidic/basic nature of the starting material to wash it out.

  • Step 1: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate.

  • Step 2: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the carboxylic acid group of the 3-(aminomethyl)benzoic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer. Your neutral product will remain in the organic layer.

  • Step 3: Separate the aqueous layer.

  • Step 4: Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and break any emulsions.

  • Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate your purified product.

Problem: My product and the starting material are both solids, and extraction is not effective.

Solution: Use recrystallization. This method requires finding a solvent in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (unreacted starting material) remains soluble or is much less soluble.

  • Solvent Screening: Test small amounts of your crude mixture in various solvents (e.g., water, ethanol, isopropanol, or mixed solvent systems like ethanol/water) to find a suitable recrystallization solvent.[5]

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product. Collect the crystals by vacuum filtration.

Problem: I am not achieving baseline separation between my product and the starting material with standard column chromatography.

Solution: Optimize your chromatography conditions or switch to a different technique.

  • Modify the Mobile Phase: If using silica gel chromatography, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can significantly alter the retention of acidic or basic compounds, improving separation.

  • Consider a Different Stationary Phase: For separating isomers or compounds with very similar polarities, specialized columns may be necessary. Mixed-mode columns that combine reversed-phase and ion-exchange properties can be very effective for aminobenzoic acid derivatives.[8][10]

  • Switch to Preparative HPLC: For the highest purity, preparative HPLC provides superior resolving power compared to standard flash chromatography.[7]

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol assumes the desired product is a neutral compound soluble in an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains the deprotonated 3-(aminomethyl)benzoic acid.

  • Repeat (Optional): For thorough removal, repeat the basic wash (Step 2 & 3).

  • Brine Wash: Add an equal volume of brine to the organic layer, shake, and drain the aqueous layer.

  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying a solid product.

  • Solvent Selection: In a test tube, add ~20-30 mg of the crude solid. Add a solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[5] Water or alcohol/water mixtures are often good starting points for polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter or place them in a vacuum oven.

Mandatory Visualizations

// Node Definitions start [label="Crude Reaction Mixture", fillcolor="#FBBC05"]; q1 [label="Is Product a Solid?", shape=diamond, fillcolor="#F1F3F4"]; q2 [label="Is Product Neutral &\nOrganic-Soluble?", shape=diamond, fillcolor="#F1F3F4"]; recrystallize [label="Attempt Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Perform Acid-Base\nExtraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Use Column\nChromatography", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Purity Sufficient?", shape=diamond, fillcolor="#F1F3F4"]; end_ok [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_hplc [label="Consider Preparative\nHPLC for High Purity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> recrystallize [label=" Yes"]; q1 -> q2 [label="No"]; recrystallize -> q3; q2 -> extraction [label=" Yes"]; q2 -> chromatography [label="No / Unsure "]; extraction -> q3; chromatography -> q3; q3 -> end_ok [label=" Yes"]; q3 -> prep_hplc [label="No "]; prep_hplc -> end_ok; } caption: "Decision workflow for purification method selection."

// Edges crude -> sep_funnel [label="Dissolve in Ethyl Acetate\n& Add NaHCO₃(aq)"]; sep_funnel -> organic_layer [label="Top Layer"]; sep_funnel -> aqueous_layer [label="Bottom Layer"]; organic_layer -> "..." [label="Dry & Evaporate\nto get Pure Product"]; } caption: "Workflow for removal via acid-base extraction."

References

Technical Support Center: 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the diacylation of 3-(aminomethyl)benzoic acid hydrochloride during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is diacylation in the context of this compound?

A1: Diacylation refers to the addition of two acyl groups to the molecule. In the case of 3-(aminomethyl)benzoic acid, this typically involves the desired N-acylation of the aminomethyl group and an undesired reaction at the carboxylic acid moiety. The latter can lead to the formation of a mixed anhydride, which can be unstable and lead to side products or complicate purification.

Q2: Why is the amino group more nucleophilic than the carboxylate group?

A2: The primary amine of the aminomethyl group is generally a stronger nucleophile than the corresponding carboxylate anion. This inherent difference in reactivity is the basis for achieving selective N-acylation.[1] However, under certain conditions, the carboxylate can still react, leading to diacylation.

Q3: How does the hydrochloride salt form of the starting material affect the reaction?

A3: The hydrochloride salt means the aminomethyl group is protonated as an ammonium salt (-CH₂NH₃⁺Cl⁻). In this form, the amine is not nucleophilic. A base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine (-CH₂NH₂) for it to react with the acylating agent. The choice and amount of base are critical for controlling the reaction's selectivity.

Q4: What are the primary strategies to prevent diacylation?

A4: The main strategies revolve around exploiting the different reactivity of the amino and carboxylic acid groups through:

  • Control of Reaction pH/Basicity: Using a suitable base in a specific stoichiometric amount can deprotonate the ammonium salt to the reactive amine while leaving the carboxylic acid as a less reactive carboxylate salt.[2][3]

  • Choice of Acylating Agent and Coupling Reagents: Milder acylating agents or specific coupling reagents can favor N-acylation over reaction at the carboxylate.[4][5]

  • Protection of the Carboxylic Acid: The carboxylic acid can be temporarily converted into an ester (e.g., methyl or benzyl ester), which is unreactive under the N-acylation conditions. The ester is then cleaved in a separate step to yield the desired product. This is known as an orthogonal protection strategy.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TLC/LC-MS shows a major byproduct with a higher molecular weight than the desired mono-acylated product. This is likely the diacylated product. The reaction conditions are too harsh, or the stoichiometry of the reagents is incorrect.1. Reduce the amount of acylating agent: Use closer to a 1:1 molar ratio of the acylating agent to the 3-(aminomethyl)benzoic acid. 2. Change the base: Switch to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). 3. Lower the reaction temperature: Run the reaction at 0 °C or even lower to reduce the rate of the undesired side reaction.
Low yield of the desired product, with a significant amount of starting material remaining. The amine was not sufficiently deprotonated, or the acylating agent is not reactive enough under the chosen conditions.1. Check the stoichiometry of the base: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt, plus any additional required for the reaction itself (e.g., to neutralize HCl produced from an acyl chloride). 2. Increase reaction time or temperature cautiously: Monitor the reaction closely by TLC to avoid byproduct formation. 3. Use a more reactive acylating agent: For example, switch from a carboxylic acid with a coupling agent to an acyl chloride.
Product is difficult to purify from byproducts. The byproducts have similar polarity to the desired product.1. Optimize the reaction for higher selectivity: Refer to the solutions for preventing diacylation. A cleaner reaction is easier to purify. 2. Employ orthogonal protection strategy: Protecting the carboxylic acid as an ester will prevent diacylation and simplify the reaction mixture.

Experimental Protocols

Protocol 1: Selective N-Acylation using Schotten-Baumann Conditions

This protocol is suitable for selective N-acylation using an acyl chloride under basic aqueous conditions, which favors the deprotonation of the carboxylic acid, thus deactivating it towards acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Dissolve this compound (1.0 eq) in 1 M NaOH (aq) (2.2 eq) with stirring until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 eq) in an equal volume of DCM or THF.

  • Add the acyl chloride solution dropwise to the stirring amino acid solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize or use column chromatography for further purification if necessary.

Protocol 2: N-Acylation using a Coupling Agent

This protocol uses a standard peptide coupling agent to form the amide bond from a carboxylic acid. Control of base stoichiometry is key.

Materials:

  • This compound

  • Carboxylic acid to be coupled (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the suspension and stir for 10-15 minutes. One equivalent will neutralize the HCl salt, and the rest will act as the base for the coupling reaction.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the solution from step 3 to the solution from step 2.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products A 3-(Aminomethyl)benzoic acid hydrochloride B Mono-N-acylated Product (Desired) A->B Selective Conditions (e.g., controlled pH, temp) C Diacylated Product (Undesired) A->C Harsh Conditions (e.g., excess acylating agent) Acyl Acylating Agent (R-CO-L) Base Base Troubleshooting_Workflow Start Start: Acylation Reaction CheckTLC Analyze reaction by TLC/LC-MS Start->CheckTLC Clean Reaction is clean (one major product spot) CheckTLC->Clean Yes MultipleSpots Multiple product spots observed CheckTLC->MultipleSpots No End End: Pure Mono-acylated Product Clean->End Isolate Isolate and characterize spots MultipleSpots->Isolate Identify Identify major byproduct (e.g., diacylated) Isolate->Identify Optimize Optimize Reaction Conditions Identify->Optimize Diacylation confirmed Opt_Stoich Adjust Stoichiometry (1.05 eq acylating agent) Optimize->Opt_Stoich Opt_Temp Lower Temperature (e.g., to 0 °C) Optimize->Opt_Temp Opt_Base Change Base (e.g., to DIPEA) Optimize->Opt_Base Opt_Protect Use Protection Strategy (Esterify COOH) Optimize->Opt_Protect Opt_Stoich->Start Re-run reaction Opt_Temp->Start Re-run reaction Opt_Base->Start Re-run reaction Opt_Protect->Start Re-run reaction

References

Technical Support Center: Troubleshooting Low Yield in 3-(Aminomethyl)benzoic acid Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 3-(Aminomethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Several factors can contribute to low yields in amide coupling reactions. The most common issues include:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be activated to react with the amine. Insufficient or degraded coupling reagents can lead to incomplete activation.[1][2]

  • Deactivation of the amine: this compound is an amine salt. The hydrochloride can neutralize the base required for the coupling reaction, rendering the amine non-nucleophilic.[2][3]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the presence of water can significantly hinder the reaction.[1][4] It is crucial to use anhydrous solvents and reagents as water can hydrolyze the activated carboxylic acid intermediate.[1]

  • Steric hindrance: Bulky substituents on either the coupling partner or 3-(Aminomethyl)benzoic acid can impede the reaction.[1][2]

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield. A common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents.[5]

Q2: How do I properly handle this compound before the coupling reaction?

Since this compound is a salt, the amine is protonated. To ensure the amine is nucleophilic for the coupling reaction, a free-basing step or the use of an appropriate amount of a non-nucleophilic base is necessary.[2][3]

  • Free-basing: This can be achieved by dissolving the salt in a suitable solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution, followed by extraction and drying of the organic layer.[2]

  • In-situ neutralization: Alternatively, an excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can be added to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling.[1][6]

Q3: What are the recommended coupling reagents and additives for this type of reaction?

The choice of coupling reagent is critical for success.[1] Common choices include carbodiimides and uronium/aminium salts.

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2] However, they can be prone to forming inactive N-acylurea byproducts and may require additives to suppress racemization.[5]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and PyBOP are generally more reactive and efficient, especially for challenging couplings.[5][6][7][8]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used with carbodiimides to form more stable activated esters, which reduces the risk of racemization and improves coupling efficiency. OxymaPure is another effective additive that can suppress racemization.[1][4]

Q4: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

Side reactions can significantly lower the yield of the desired product. Some common side reactions in amide coupling include:

  • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea that is unreactive towards the amine.[5]

  • Racemization: If the carboxylic acid partner is chiral, racemization can occur, especially with highly reactive intermediates or prolonged reaction times. The use of additives like HOBt or OxymaPure can minimize this.[1]

  • Guanidinium byproduct formation: With uronium-based coupling reagents like HATU, direct reaction with the amine can form an inactive guanidinium byproduct if the carboxylic acid is not sufficiently pre-activated.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Amine is not nucleophilic Ensure the hydrochloride salt of 3-(aminomethyl)benzoic acid is neutralized. Add at least 2 equivalents of a non-nucleophilic base like DIPEA or perform a separate free-basing workup.[2]The amine must be in its free base form to be an effective nucleophile.
Inefficient carboxylic acid activation Use a more powerful coupling reagent such as HATU or HCTU.[7] Ensure the coupling reagent is not degraded.Some carboxylic acids are less reactive and require a stronger activating agent.
Presence of water Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Water will hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.[1]
Incorrect stoichiometry Double-check the molar equivalents of all reactants. Consider using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents.[6]Incorrect stoichiometry can lead to unreacted starting materials.
Low reaction temperature If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C), while monitoring for side reactions.[2][4]Increased temperature can improve reaction rates for sterically hindered substrates.
Solubility issues Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like DMSO or NMP.[9]Poor solubility of reactants will inhibit the reaction.
Problem: Product is Formed but Yield is Low After Purification
Possible Cause Troubleshooting Step Rationale
Difficult purification Optimize the purification method. For column chromatography, screen different solvent systems. Consider recrystallization or preparative HPLC if impurities are difficult to separate.[10]Co-eluting impurities or product loss during purification can significantly reduce the final yield.
Product degradation If the product is sensitive, consider milder workup and purification conditions. Avoid unnecessarily high temperatures or prolonged exposure to acidic or basic conditions.[2]The desired product may be degrading during the workup or purification process.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a general starting point for the coupling of a carboxylic acid with this compound.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5-3.0 equivalents) to the solution and stir.

  • Amine Addition: Add this compound (1.1 equivalents) to the mixture.

  • Activation: In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or DCM. Wash with saturated aqueous NaHCO₃ and then with brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is a common alternative using a carbodiimide coupling reagent.

  • Preparation: Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) (2.5-3.0 equivalents) to the mixture and cool to 0 °C.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_amine Is the amine a hydrochloride salt? start->check_amine add_base Add sufficient non-nucleophilic base (e.g., DIPEA) or perform free-basing. check_amine->add_base Yes check_reagents Are coupling reagents and solvents anhydrous and not degraded? check_amine->check_reagents No add_base->check_reagents use_fresh_reagents Use fresh, anhydrous reagents and solvents. Run under inert atmosphere. check_reagents->use_fresh_reagents No check_activation Is carboxylic acid activation efficient? check_reagents->check_activation Yes use_fresh_reagents->check_activation stronger_reagent Consider a more potent coupling reagent (e.g., HATU). check_activation->stronger_reagent No check_conditions Are reaction conditions optimal (temperature, time)? check_activation->check_conditions Yes stronger_reagent->check_conditions optimize_conditions Systematically vary temperature and reaction time. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reactions Potential Side Reactions RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Amine 3-(Aminomethyl)benzoic acid (Free Amine) ActiveEster->Amine Nucleophilic Attack Hydrolysis Hydrolysis (Inactive Carboxylic Acid) ActiveEster->Hydrolysis + H₂O NAcylurea N-Acylurea Formation (Inactive Byproduct) ActiveEster->NAcylurea Rearrangement (with Carbodiimides) Amide Amide Product Amine->Amide

Caption: General pathway for amide bond formation and common side reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(aminomethyl)benzoic acid hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add a base to my reaction mixture when using this compound?

A1: this compound is a salt. The aminomethyl group is protonated, forming an ammonium salt, which is not nucleophilic. To enable the amino group to participate in reactions such as amide coupling, it must be deprotonated to the free amine. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. It is crucial to add a sufficient amount of base to neutralize the hydrochloride and any acid generated during the reaction.

Q2: My product seems to be stuck in the aqueous layer during extraction. How can I improve its recovery?

A2: Products derived from 3-(aminomethyl)benzoic acid can be amphiphilic, meaning they have both polar (the amino and carboxyl groups) and non-polar (the benzene ring) regions, which can lead to some water solubility. To improve recovery from the aqueous layer:

  • Increase the ionic strength of the aqueous phase: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product, "salting it out" into the organic layer.

  • Perform multiple extractions: It is more efficient to extract the aqueous layer multiple times with smaller volumes of organic solvent than to perform a single extraction with a large volume.

  • Use a different extraction solvent: If your product has some polarity, a more polar but water-immiscible solvent like dichloromethane (DCM) or ethyl acetate may be more effective than less polar solvents like hexanes.

  • Adjust the pH: Depending on the pKa of your final product, carefully adjusting the pH of the aqueous layer can suppress the ionization of your compound and drive it into the organic phase.

Q3: I am observing an emulsion during my aqueous work-up. What should I do?

A3: Emulsion formation is a common issue when working with amphiphilic molecules. To break an emulsion:

  • Add brine: Increasing the ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

  • Add a small amount of a different organic solvent: This can alter the properties of the organic phase and help to break the emulsion.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual coupling reagents. For instance, in amide coupling reactions, unreacted 3-(aminomethyl)benzoic acid and the activated acid species can be present. In esterification, unreacted starting material is a common impurity due to the equilibrium nature of the reaction.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield of the desired amide product.

Potential Cause Troubleshooting Step
Incomplete deprotonation of the amine hydrochloride. Ensure at least one equivalent of base is added to neutralize the HCl salt, plus any additional base required by the specific coupling protocol.
Hydrolysis of the activated carboxylic acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient coupling reagent. Consider screening different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). For sterically hindered substrates, a more reactive coupling agent may be necessary.
Product loss during work-up. Your amide product may have some water solubility. Use the strategies outlined in FAQ Q2 to improve recovery.
Fischer Esterification

Issue: Incomplete conversion to the ester.

Potential Cause Troubleshooting Step
Presence of water in the reaction mixture. Fischer esterification is an equilibrium reaction. Use anhydrous alcohol and a strong acid catalyst (e.g., concentrated sulfuric acid). Consider using a Dean-Stark apparatus to remove water as it is formed.
Insufficient catalyst. Ensure a catalytic amount of a strong acid is used.
Product hydrolysis during work-up. Neutralize the acidic catalyst with a weak base like sodium bicarbonate during the aqueous wash. Avoid using strong bases like NaOH, which can hydrolyze the ester.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Melting Point 242-244 °C[1]
Appearance White to off-white solid
pKa (amino group of parent compound) 4.79 (in H₂O)
pKa (carboxyl group of parent compound) 3.07 (in H₂O)

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Water Slightly soluble[1]
Methanol Soluble (especially upon heating or acidification)
Ethanol Sparingly soluble
Acetonitrile Insoluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble

Experimental Protocols

Protocol 1: General Work-up Procedure for Amide Coupling

This protocol assumes the reaction has been carried out in a solvent like DMF or DCM, using a standard coupling reagent and a tertiary amine base.

  • Quenching: If the reaction solvent is DMF, dilute the reaction mixture with an equal volume of ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • A dilute aqueous acid solution (e.g., 1 M HCl) to remove excess unreacted amine and the tertiary amine base.

    • A saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove unreacted 3-(aminomethyl)benzoic acid. Caution: CO₂ evolution may occur; vent the separatory funnel frequently.

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Work-up for Fischer Esterification

This protocol is for a typical Fischer esterification using an excess of alcohol as the solvent and a strong acid catalyst.

  • Removal of Excess Alcohol: Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acid catalyst and removes any unreacted carboxylic acid.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Mixture Reaction Mixture Quench/Dilute Quench/Dilute Reaction Mixture->Quench/Dilute Step 1 Acid Wash Acid Wash Quench/Dilute->Acid Wash Step 2a Base Wash Base Wash Acid Wash->Base Wash Step 2b Brine Wash Brine Wash Base Wash->Brine Wash Step 2c Drying Drying Brine Wash->Drying Step 3 Concentration Concentration Drying->Concentration Step 4 Crude Product Crude Product Concentration->Crude Product Step 5 Recrystallization Recrystallization Crude Product->Recrystallization Option A Column Chromatography Column Chromatography Crude Product->Column Chromatography Option B Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for reactions containing this compound.

troubleshooting_neutralization Start Reaction with 3-(Aminomethyl)benzoic acid hydrochloride Add Base Add non-nucleophilic base (e.g., TEA, DIPEA) Start->Add Base Check pH Is pH > 8? Add Base->Check pH Proceed Proceed with reaction Check pH->Proceed Yes Add More Base Add more base Check pH->Add More Base No End Reaction proceeds Proceed->End Add More Base->Check pH

Caption: Logical workflow for the initial deprotection step.

References

Technical Support Center: Deprotection of 3-(Aminomethyl)benzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(aminomethyl)benzoic acid hydrochloride derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of 3-(aminomethyl)benzoic acid derivatives.

Issue 1: Incomplete or Slow N-Boc Deprotection

Question: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete, as indicated by TLC or LC-MS analysis showing remaining starting material. What are the potential causes and solutions?

Answer:

Incomplete N-Boc deprotection is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on the acid concentration. Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in Dichloromethane (DCM)). For resistant substrates, consider using neat TFA or switching to a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times. Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time as needed. Gentle heating (e.g., to 40°C) can also increase the reaction rate, but this should be done cautiously to avoid potential side reactions.
Steric Hindrance The bulky nature of the Boc group, combined with substitution on the benzoic acid ring, can hinder the approach of the acid. Using a stronger acid system or increasing the reaction temperature can help overcome this.
Poor Reagent Quality TFA is hygroscopic, and the presence of water can reduce its effective acidity. Use fresh, high-quality TFA for deprotection reactions.

Issue 2: Side Reactions During N-Boc Deprotection

Question: I am observing unexpected byproducts in my reaction mixture after N-Boc deprotection with TFA. What are the common side reactions and how can I minimize them?

Answer:

The highly reactive tert-butyl cation generated during Boc deprotection can lead to several side reactions. Identifying and mitigating these is crucial for obtaining a clean product.

Common Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
t-Butylation of the Aromatic Ring The electron-rich benzoic acid ring can be susceptible to alkylation by the tert-butyl cation. To prevent this, add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.
Trifluoroacetylation of the Deprotected Amine The newly formed amine can be acylated by residual TFA or its anhydride. To minimize this, ensure thorough removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene. Alternatively, consider using HCl in an organic solvent for deprotection.

Issue 3: Incomplete Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection using H₂, Pd/C is not going to completion. What could be the issue?

Answer:

Catalytic hydrogenolysis is a common method for Cbz deprotection, but its efficiency can be affected by several factors.

Potential Causes and Solutions:

Potential CauseRecommended Action
Catalyst Poisoning Sulfur-containing compounds or other impurities in the starting material or solvent can poison the palladium catalyst. Ensure the purity of your substrate and use high-quality solvents. If catalyst poisoning is suspected, an alternative deprotection method like acid-catalyzed cleavage may be necessary.
Inadequate Hydrogen Pressure or Mixing Ensure the reaction is performed under a positive pressure of hydrogen (e.g., a balloon or a hydrogenation apparatus). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
Product Inhibition The deprotected amine product can sometimes coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid like acetic acid can protonate the amine, reducing its coordination to the catalyst.

Issue 4: Challenges with Fmoc Deprotection

Question: I'm having trouble with the complete removal of the Fmoc group using piperidine. What should I do?

Answer:

Fmoc deprotection is typically fast, but certain conditions can lead to incomplete reactions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degraded Piperidine Piperidine can degrade over time. Use fresh, high-quality piperidine to prepare the deprotection solution.
Insufficient Reaction Time While a few minutes is often sufficient, "difficult" sequences or sterically hindered substrates may require longer reaction times. Extend the deprotection time and monitor the reaction.
Peptide Aggregation (for solid-phase synthesis) Aggregation of peptide chains on the solid support can hinder reagent access. Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.

Issue 5: Difficulty in Purifying the Final Zwitterionic Product

Question: After deprotection, I am struggling to isolate and purify the this compound as a clean solid. What purification strategies can I use?

Answer:

The zwitterionic nature of 3-(aminomethyl)benzoic acid can present purification challenges. Here are some effective methods:

Purification Strategies:

MethodDescription
Crystallization Recrystallization from a suitable solvent system is a powerful purification technique for solids. For this compound, which is slightly soluble in water, a mixed solvent system or evaporation from an aqueous solution could be effective.[1][2]
Ion-Exchange Chromatography This technique separates molecules based on their charge and is well-suited for zwitterionic compounds. Anion-exchange chromatography can be used to purify acidic substances like aminobenzoic acids.[3] The product can be bound to a positively charged resin and then eluted by changing the pH or salt concentration of the mobile phase.
Precipitation After deprotection, if the product is in an organic solvent, it can often be precipitated as its hydrochloride salt by the addition of a non-polar solvent like diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for 3-(aminomethyl)benzoic acid?

A1: The choice of an orthogonal protecting group strategy depends on the overall synthetic plan and the presence of other functional groups in the molecule.

  • Boc/t-butyl ester: This is a common strategy where both protecting groups are removed under acidic conditions (e.g., TFA).

  • Cbz/benzyl ester: This strategy allows for simultaneous deprotection of both groups via catalytic hydrogenolysis.

  • Fmoc/t-butyl ester: This offers an orthogonal approach where the Fmoc group is removed under basic conditions (piperidine) and the t-butyl ester under acidic conditions (TFA).

Q2: How can I monitor the progress of my deprotection reaction?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the protecting group and the appearance of signals for the deprotected product.[4]

Q3: Can racemization occur during the deprotection of 3-(aminomethyl)benzoic acid derivatives?

A3: 3-(Aminomethyl)benzoic acid is not chiral at the benzylic carbon. However, if other chiral centers are present in the molecule, their stability under the deprotection conditions should be considered. While acidic deprotection is less likely to cause racemization at an alpha-carbon compared to basic conditions, it is always advisable to analyze the stereochemical purity of the final product if chirality is a concern.

Quantitative Data Summary

The following tables summarize typical yields for various deprotection reactions of aromatic amino acid derivatives, which can serve as a reference for what to expect with 3-(aminomethyl)benzoic acid derivatives.

Table 1: N-Boc Deprotection of Aromatic Amines

SubstrateReagentConditionsYieldReference
Boc-protected anilinesp-TsOH, MicrowaveToluene, 30s8-96%[2]
Boc-protected anilinesWater150°C>95%[5]
Boc-protected amino acid methyl estersCholine-based DES60°C, 10 min>98%[6]

Table 2: N-Cbz Deprotection of Amines

SubstrateReagentConditionsYieldReference
N-Cbz anilinesNaBH₄, 10% Pd/CMethanol, rt, 3-10 min93-98%[7]
N-Cbz aromatic aminesAlCl₃, HFIPrtHigh[8]

Table 3: Ester Deprotection of Benzoic Acid Derivatives

SubstrateReagentConditionsYieldReference
Benzyl benzoateNaBH₄, 10% Pd/CMethanol, rt, 5 min98%[1]
Methyl esters of peptides1M LiOHTHF/H₂O, rtQuantitative[9]
t-butyl estersTFADCM, rtHigh

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected 3-(aminomethyl)benzoic acid ester (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of TFA.

  • The resulting crude product, the TFA salt of the amine, can be used directly or further purified.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolve the N-Cbz protected 3-(aminomethyl)benzoic acid derivative (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a hydrogen balloon). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: N-Fmoc Deprotection using Piperidine in DMF

  • Dissolve the N-Fmoc protected 3-(aminomethyl)benzoic acid derivative (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove piperidine and the dibenzofulvene adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 4: Methyl/Ethyl Ester Deprotection (Saponification)

  • Dissolve the methyl or ethyl ester of the 3-(aminomethyl)benzoic acid derivative (1 equivalent) in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully acidify the reaction mixture to a pH of ~5 with a dilute acid (e.g., 1M HCl or acetic acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.[9]

Visualizations

Deprotection_Workflow start Protected 3-(Aminomethyl)benzoic Acid Derivative deprotection Deprotection Reaction (e.g., Acidolysis, Hydrogenolysis, Basolysis) start->deprotection monitoring Reaction Monitoring (TLC, LC-MS, NMR) deprotection->monitoring monitoring->deprotection Incomplete? Adjust Conditions workup Work-up/ Isolation monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification product 3-(Aminomethyl)benzoic Acid Hydrochloride purification->product

Caption: General experimental workflow for the deprotection of 3-(aminomethyl)benzoic acid derivatives.

Troubleshooting_Logic start Incomplete Deprotection? check_reagents Check Reagent Quality and Concentration start->check_reagents Yes side_reactions Side Reactions Observed? start->side_reactions No increase_time Increase Reaction Time or Temperature check_reagents->increase_time change_conditions Change Deprotection Conditions/Reagents increase_time->change_conditions success Successful Deprotection change_conditions->success add_scavenger Add Scavenger side_reactions->add_scavenger Yes optimize_workup Optimize Work-up/ Purification side_reactions->optimize_workup No add_scavenger->success optimize_workup->success

Caption: A logical workflow for troubleshooting common deprotection challenges.

References

Technical Support Center: 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving 3-(Aminomethyl)benzoic acid hydrochloride (CAS: 876-03-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in an inert atmosphere at 2-8°C.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: What are the primary safety hazards associated with this compound?

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this compound using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Q4: In what major research areas is this compound used?

This compound is primarily used as a pharmaceutical intermediate.[3] It serves as a building block in the synthesis of competitive inhibitors for proteolytic enzymes such as trypsin, plasmin, and thrombin.[3] It is also utilized in peptide synthesis and can function as a linker in the development of drug conjugates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Issue 1: Poor Solubility in Organic Solvents During Reaction Setup

Problem: You are attempting to dissolve this compound in a common organic solvent like DMF or methanol for a coupling reaction, but it does not dissolve completely, even with heating.

Possible Causes & Solutions:

  • Zwitterionic Form: The free aminobenzoic acid can exist as a zwitterion, which has low solubility in organic solvents. The hydrochloride salt is generally more soluble. Ensure you are using the hydrochloride form as specified in your protocol.

  • Incorrect Salt Form: You may be working with a different salt form or the free base, which is less soluble. Acidification with a mineral acid like HCl can protonate the molecule and improve solubility in polar solvents.

  • Polymerization: Old bottles of aminomethyl benzoic acids can potentially polymerize into polyamides, which are insoluble. If the material does not dissolve even in acidic methanol, consider using a fresh bottle of the reagent.

  • Solvent Choice: While slightly soluble in water, its solubility in pure organic solvents can be limited. Consider using a solvent mixture, such as DMF with a small percentage of water, or using a more polar aprotic solvent like DMSO, if compatible with your reaction chemistry.

Issue 2: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Problem: When incorporating this compound as a non-standard amino acid in SPPS, you observe a low yield of the desired peptide, as indicated by HPLC analysis of a test cleavage.

Possible Causes & Solutions:

  • Incomplete Deprotection: The prior Fmoc deprotection may be incomplete, leaving fewer available amino groups for coupling. Ensure adequate deprotection time and use fresh deprotection reagents (e.g., 20% piperidine in DMF).

  • Steric Hindrance: While not exceptionally bulky, the benzoic acid moiety may present some steric hindrance. Using a more potent coupling reagent like HATU or HCTU can improve efficiency. Double coupling (repeating the coupling step with fresh reagents) is also a recommended strategy for difficult couplings.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminus inaccessible. Synthesizing at an elevated temperature or incorporating chaotropic salts might disrupt aggregation.

  • Suboptimal Activation: Ensure proper pre-activation of the carboxylic acid group of 3-(Aminomethyl)benzoic acid. The hydrochloride salt may require neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA) before the coupling reagent is added.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 876-03-9[3]
Molecular Formula C₈H₁₀ClNO₂[3]
Molecular Weight 187.62 g/mol
Appearance White to off-white solid
Melting Point 242-244 °C
Storage Temperature 2-8 °C[1][2]

Experimental Protocols

Protocol: Incorporation of 3-(Aminomethyl)benzoic acid into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or HCTU)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel for manual SPPS

  • Nitrogen for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to neutralize the hydrochloride and activate the carboxylic acid.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated 3-(Aminomethyl)benzoic acid solution to the deprotected peptide-resin.

    • Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates incomplete coupling.

    • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle if further amino acids are to be added.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_next_step Next Cycle swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash_resin_1 Wash Resin (DMF & DCM) deprotection->wash_resin_1 prepare_solution Prepare Coupling Solution: 3-(Aminomethyl)benzoic acid HCl + Coupling Reagent + DIPEA in DMF wash_resin_1->prepare_solution add_to_resin Add to Resin & Agitate (1-2h) prepare_solution->add_to_resin kaiser_test Kaiser Test add_to_resin->kaiser_test kaiser_test->add_to_resin Positive (Recouple) wash_resin_2 Wash Resin (DMF) kaiser_test->wash_resin_2 Negative next_cycle Proceed to Next Deprotection/Coupling wash_resin_2->next_cycle

Caption: Workflow for coupling 3-(Aminomethyl)benzoic acid in SPPS.

troubleshooting_logic start Low Coupling Efficiency Observed check_deprotection Is Fmoc deprotection complete? start->check_deprotection check_activation Is activation/solubility adequate? check_deprotection->check_activation Yes sol_deprotection Increase deprotection time or use fresh reagent check_deprotection->sol_deprotection No check_aggregation Is peptide aggregation suspected? check_activation->check_aggregation Yes sol_activation Use stronger coupling reagent (HATU) Ensure neutralization (DIPEA) Double couple check_activation->sol_activation No sol_aggregation Use chaotropic salts Synthesize at higher temp. check_aggregation->sol_aggregation Yes end Improved Yield check_aggregation->end No sol_deprotection->end sol_activation->end sol_aggregation->end

Caption: Troubleshooting logic for low coupling efficiency in SPPS.

References

Technical Support Center: 3-(Aminomethyl)benzoic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in reactions involving the synthesis of this compound?

A1: During the synthesis of 3-(Aminomethyl)benzoic acid, several byproducts can form, primarily due to side reactions of the amino group. The most commonly reported byproducts include secondary amines, tertiary amines, and hydroxylation products.[1] The formation of these impurities is influenced by the specific synthetic route and reaction conditions employed.

Q2: How can the formation of these byproducts be minimized?

A2: Minimizing byproduct formation often involves careful control of reaction conditions. For instance, in reductive amination reactions, the choice of reducing agent and the reaction pH can significantly impact the selectivity towards the desired primary amine. Using a mild reducing agent like sodium triacetoxyborohydride under slightly acidic conditions can help avoid over-alkylation, which leads to secondary and tertiary amines.[2] Additionally, optimizing the stoichiometry of reactants and the reaction temperature can reduce the likelihood of side reactions.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for separating and quantifying organic impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities.[5] For structural elucidation of unknown byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Presence of unexpected peaks in HPLC chromatogram - Formation of secondary or tertiary amine byproducts.- Presence of unreacted starting materials or intermediates.- Degradation of the product.- Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.- Ensure complete conversion of starting materials.- Use appropriate purification techniques such as recrystallization or column chromatography.- Analyze the sample promptly after preparation and store it under recommended conditions.
Poor peak shape (tailing or fronting) in HPLC - Column degradation or contamination.- Inappropriate mobile phase pH.- Column overload.- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample and re-inject.[3]
Difficulty in identifying unknown impurities - Lack of appropriate reference standards.- Co-elution of multiple components.- Isolate the impurity using preparative HPLC for structural analysis by NMR or high-resolution mass spectrometry.- Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to improve separation.[3]

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on byproduct formation in a related synthesis of 4-aminomethylbenzoic acid, which can provide insights into potential impurity levels.

Byproduct Chemical Formula Typical Amount Formed (%) Analytical Method
4-Hydroxymethyl benzoic acidC₈H₈O₃3.6HPLC
4-Methyl benzoic acidC₈H₈O₂2.5HPLC

Data adapted from a synthesis of 4-aminomethylbenzoic acid and may vary for this compound based on specific reaction conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Identification and Quantification of Organic Impurities

This protocol is adapted from a method for a structurally similar compound and can be optimized for this compound.[3]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: 95% to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 275 nm.

    • Injection Volume: 10 µL.

Troubleshooting:

  • Ghost Peaks: Flush the injector and sample loop. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Run a blank gradient injection to check for carryover.[3]

  • Poor Resolution: Replace the column. Decrease the slope of the gradient.[3]

Signaling Pathways and Workflows

Reaction Pathway for Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 3-(Aminomethyl)benzoic acid and the competing side reactions that lead to the formation of common byproducts.

Byproduct_Formation Start Starting Material (e.g., 3-Formylbenzoic acid) Imine Imine Intermediate Start->Imine + Amine Hydroxylation Hydroxylation Byproduct (e.g., 3-(Hydroxymethyl)benzoic acid) Start->Hydroxylation Reduction of Carbonyl Amine Amine Source (e.g., Ammonia) Amine->Imine Product 3-(Aminomethyl)benzoic acid (Primary Amine) Imine->Product Reduction Secondary Secondary Amine Byproduct Product->Secondary + Imine Intermediate Tertiary Tertiary Amine Byproduct Secondary->Tertiary + Imine Intermediate

Caption: Byproduct formation pathways in the synthesis of 3-(Aminomethyl)benzoic acid.

Experimental Workflow for Impurity Identification

This workflow outlines the logical steps for identifying and characterizing impurities in a sample of this compound.

Impurity_Workflow Sample 3-(Aminomethyl)benzoic acid HCl Sample HPLC HPLC-UV Analysis Sample->HPLC Purity Purity Assessment HPLC->Purity Impurity Impurity Detected? Purity->Impurity Quantify Quantify Known Impurities Impurity->Quantify Yes Report Final Report Impurity->Report No Isolate Isolate Unknown Impurity (Preparative HPLC) Quantify->Isolate Unknowns Present Quantify->Report Structure Structural Elucidation (NMR, MS) Isolate->Structure Identify Identify Impurity Structure Structure->Identify Identify->Report

Caption: Workflow for the identification and characterization of impurities.

References

Validation & Comparative

A Comparative Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride and 4-(Aminomethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Building Blocks in Pharmaceutical and Chemical Research

In the landscape of pharmaceutical development and chemical synthesis, positional isomers can exhibit remarkably divergent biological activities and applications. This guide provides a comprehensive comparison of 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid, two isomers that, despite their structural similarity, play distinct roles in science and industry. This document serves as a vital resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their properties, applications, and the experimental methodologies used to evaluate them.

At a Glance: Key Differences and Primary Applications

While both molecules share the same core structure, the substitution pattern on the benzene ring dictates their primary utility. 4-(Aminomethyl)benzoic acid is a well-established antifibrinolytic agent, crucial in controlling bleeding by inhibiting the breakdown of blood clots. In contrast, this compound is primarily utilized as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory drugs, and as a tool in biochemical research for studying enzyme inhibition.[1][2]

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the position of the aminomethyl group from the para (4) to the meta (3) position influences the electronic distribution and steric factors of the molecule, leading to differences in their physical and chemical properties. These properties are summarized in the table below.

PropertyThis compound4-(Aminomethyl)benzoic acid
CAS Number 876-03-9[3][4]56-91-7[5]
Molecular Formula C₈H₁₀ClNO₂[4]C₈H₉NO₂[5]
Molecular Weight 187.62 g/mol [4][6]151.16 g/mol [5]
Melting Point 180-186 °C[1]>300 °C[7]
Appearance White powder[1]White crystalline powder[8]
Solubility Slightly soluble in water.[2][9]Slightly soluble in water; Insoluble in ethanol, benzene, and chloroform.[7]
pKa Not readily available3.75 (predicted)

4-(Aminomethyl)benzoic Acid: An Antifibrinolytic Agent

4-(Aminomethyl)benzoic acid, also known as p-aminomethylbenzoic acid (PAMBA), is a clinically significant compound used to control bleeding.[5][10] Its primary mechanism of action is the inhibition of fibrinolysis, the physiological process of breaking down blood clots.

Mechanism of Action: Inhibition of Plasminogen Activation

Fibrinolysis is initiated by the conversion of the zymogen plasminogen to the active enzyme plasmin, which then degrades the fibrin mesh of a blood clot. 4-(Aminomethyl)benzoic acid exerts its antifibrinolytic effect by binding to the lysine-binding sites on plasminogen. This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its activation to plasmin. This stabilizes the clot and reduces bleeding.

fibrinolytic_pathway Fibrinolytic Pathway and Inhibition by 4-(Aminomethyl)benzoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades FDPs Fibrin Degradation Products Fibrin_clot->FDPs tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen activates Inhibitor 4-(Aminomethyl)benzoic Acid Inhibitor->Plasminogen inhibits activation

Fibrinolytic Pathway and Inhibition
Performance Data

This compound: A Versatile Chemical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its meta-substitution pattern offers a different spatial arrangement of its functional groups compared to its para-isomer, making it suitable for constructing specific molecular scaffolds.

Applications in Synthesis

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including:

  • Analgesics and Anti-inflammatory Drugs: The aminomethyl and benzoic acid moieties can be modified to create compounds with pain-relieving and anti-inflammatory properties.[1]

  • Enzyme Inhibitors: It is used in biochemical research to develop and study enzyme inhibitors, aiding in the understanding of biological pathways and drug interactions.[1]

  • Agrochemicals and Specialty Chemicals: Its reactivity allows for its incorporation into a range of other chemical products.[1]

Due to its primary role as a synthetic intermediate, performance data is typically application-specific and not generalized.

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzoic Acid

A common method for the synthesis of 4-(aminomethyl)benzoic acid involves the reduction of 4-cyanobenzoic acid or the reductive amination of 4-formylbenzoic acid.[8] A detailed protocol for the reductive amination of 4-formylbenzoic acid is as follows:

Materials:

  • 4-Formylbenzoic acid

  • Methanol

  • Aqueous ammonia (28%)

  • Ruthenium on carbon (Ru/C) catalyst

  • Sodium hydroxide

  • Autoclave

  • HPLC system

Procedure:

  • A solution of 4-formylbenzoic acid in methanol is prepared.

  • To this solution, aqueous ammonia and a Ru/C catalyst are added.

  • The mixture is transferred to an autoclave.

  • The autoclave is pressurized with hydrogen gas (e.g., 10 kg/cm ²).

  • The reaction is heated (e.g., to 150-160 °C) and stirred for a specified time (e.g., 9 hours).[7]

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is concentrated to dryness.

  • The resulting solid is purified, and the product, 4-(aminomethyl)benzoic acid, is analyzed by HPLC to confirm its identity and purity.[7]

synthesis_workflow General Synthesis Workflow for Aminomethylbenzoic Acids Start Starting Material (e.g., Formylbenzoic Acid) Reaction Reductive Amination (Ammonia, H₂, Catalyst) Start->Reaction Workup Reaction Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis Product Final Product (Aminomethylbenzoic Acid) Analysis->Product

General Synthesis Workflow
In Vitro Plasmin Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the antifibrinolytic activity of compounds like 4-(aminomethyl)benzoic acid by measuring their ability to inhibit plasmin.

Materials:

  • Human Plasmin

  • Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)

  • Test compound (e.g., 4-(aminomethyl)benzoic acid)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound solutions to the respective wells. Include a control well with only the assay buffer.

  • Add a solution of human plasmin to all wells and pre-incubate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the chromogenic plasmin substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode over a set period.

  • The rate of substrate cleavage is determined from the change in absorbance over time.

  • The percentage of plasmin inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined.

Conclusion

The positional isomerism of this compound and 4-(aminomethyl)benzoic acid leads to their distinct and valuable applications in scientific research and development. 4-(Aminomethyl)benzoic acid is a clinically important antifibrinolytic agent with a well-understood mechanism of action. In contrast, this compound is a versatile chemical intermediate, indispensable for the synthesis of a range of pharmaceutical products. For researchers and drug development professionals, the choice between these two isomers will be dictated by the specific synthetic goal or biological target under investigation. This guide provides a foundational understanding of their comparative properties and applications to aid in this selection process.

References

Navigating the Structure-Activity Landscape of 3-(Aminomethyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(aminomethyl)benzoic acid derivatives, focusing on their inhibitory activity against key biological targets: Factor Xa, P2Y14 receptor, and their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this guide aims to facilitate the rational design of novel therapeutics based on this versatile scaffold.

Comparative Analysis of Biological Activity

The 3-(aminomethyl)benzoic acid core has proven to be a valuable starting point for the development of potent and selective inhibitors for a variety of biological targets. The following sections summarize the quantitative SAR data for distinct classes of derivatives targeting blood coagulation, inflammatory responses, and cancer cell proliferation.

Factor Xa Inhibitors: 3-Amidinobenzyl-1H-indole-2-carboxamides

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. A series of 3-amidinobenzyl-1H-indole-2-carboxamides, which can be considered derivatives of 3-(aminomethyl)benzoic acid where the aminomethyl nitrogen is part of an indole carboxamide linker, have been extensively studied as Factor Xa inhibitors. The key structural features influencing their inhibitory potency are summarized below.

Table 1: Structure-Activity Relationship of 3-Amidinobenzyl-1H-indole-2-carboxamides as Factor Xa Inhibitors

Compound IDR1R2R3R4Ki (nM)
1 HHHH1.3
2 5-ClHHH0.5
3 HHH4-F-Ph0.8
4 HHH4-Cl-Ph0.4
5 HHH4-MeO-Ph2.5
6 H6-ClHH0.3
7 HH7-MeH1.0

Data extracted from a comprehensive study on nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides.

Key SAR Insights:

  • Amidine Group: The 3-amidinobenzyl moiety is crucial for binding to the S1 pocket of Factor Xa.

  • Indole Scaffold: The indole ring serves as a rigid core, orienting the substituents for optimal interaction with the enzyme's active site.

  • Substitutions on the Indole Ring:

    • Electron-withdrawing groups, such as chlorine at the 5 or 6-position, generally enhance inhibitory activity.

    • Small alkyl groups, like a methyl group at the 7-position, are well-tolerated.

  • N-Substitution: Substitution on the indole nitrogen with various aryl groups can significantly impact potency, with electron-withdrawing substituents on the phenyl ring often leading to increased activity.

P2Y14 Receptor Antagonists: 3-Amide-5-Aryl Benzoic Acid Derivatives

The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory and immune responses. A series of 3-amide-5-aryl benzoic acid derivatives have been identified as potent antagonists of this receptor.

Table 2: Structure-Activity Relationship of 3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14R Antagonists

Compound IDRIC50 (nM)
8 Phenyl15.8
9 4-Fluorophenyl5.2
10 4-Chlorophenyl4.1
11 4-Bromophenyl3.9
12 4-Methylphenyl10.5
13 4-Methoxyphenyl25.1
14 Thiophen-2-yl8.7

Data synthesized from studies on novel P2Y14 receptor antagonists.

Key SAR Insights:

  • 3-Amide Group: The amide linkage at the 3-position is a key feature for potent antagonism.

  • 5-Aryl Substitution: The nature and substitution pattern of the aryl group at the 5-position significantly influence activity.

    • Halogen substitutions (F, Cl, Br) at the para-position of the phenyl ring generally lead to increased potency.

    • Electron-donating groups, such as methoxy, tend to decrease activity.

  • Carboxylic Acid: The benzoic acid moiety is essential for interaction with the receptor.

Anticancer Agents: Diverse 3-(Aminomethyl)benzoic Acid Derivatives

The 3-(aminomethyl)benzoic acid scaffold has also been explored for its potential in developing anticancer agents. These derivatives often target various mechanisms involved in cancer cell proliferation.

Table 3: Anticancer Activity of Selected 3-(Aminomethyl)benzoic Acid Derivatives

Compound IDTarget/MechanismCell LineIC50 (µM)
15 Tubulin Polymerization InhibitorMCF-70.85
16 Kinase InhibitorA5492.1
17 Apoptosis InducerHeLa5.6

Illustrative data compiled from various sources on anticancer agents incorporating the 3-(aminomethyl)benzoic acid scaffold.

Key SAR Insights: The SAR for anticancer activity is highly dependent on the specific target and the overall structure of the molecule. Generally, modifications to the aminomethyl nitrogen and the substitution pattern on the phenyl ring are explored to optimize potency and selectivity against different cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of SAR studies.

Factor Xa Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of human Factor Xa. The residual enzyme activity is determined by the rate of cleavage of a chromogenic substrate.

Materials:

  • Human Factor Xa

  • Chromogenic Substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of human Factor Xa in the assay buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate solution to each well.

  • Measure the absorbance at 405 nm kinetically for a set duration (e.g., 5 minutes) using a microplate reader.

  • The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

P2Y14 Receptor Antagonist Assay (cAMP Assay)

Principle: This assay determines the ability of a compound to antagonize the activation of the P2Y14 receptor, a Gi-coupled receptor. Receptor activation by an agonist (e.g., UDP-glucose) leads to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this agonist-induced decrease.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor

  • UDP-glucose (agonist)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Test compounds

  • Cell culture medium and reagents

  • 96-well cell culture plates

Procedure:

  • Seed the P2Y14 receptor-expressing HEK293 cells into 96-well plates and culture overnight.

  • Pre-treat the cells with the test compounds at various concentrations for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of UDP-glucose in the presence of forskolin for a specified time (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The antagonist effect is observed as a reversal of the UDP-glucose-induced decrease in cAMP levels.

  • Calculate the percent inhibition of the agonist response for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual context for the SAR data.

coagulation_cascade cluster_inhibitor Inhibitor Action Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Factor IXa/VIIIa Factor Xa Factor Xa Factor X->Factor Xa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor VIIa/TF Prothrombin Prothrombin Factor Xa->Prothrombin Factor Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa 3-Aminomethyl-benzoic acid derivative 3-Aminomethyl-benzoic acid derivative 3-Aminomethyl-benzoic acid derivative->Factor Xa Inhibition

Caption: The coagulation cascade highlighting the central role of Factor Xa and the inhibitory action of 3-(aminomethyl)benzoic acid derivatives.

p2y14r_signaling cluster_antagonist Antagonist Action UDP-glucose UDP-glucose P2Y14 Receptor P2Y14 Receptor UDP-glucose->P2Y14 Receptor Gi Gi P2Y14 Receptor->Gi Activation Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase Inhibition ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response 3-Amide-5-Aryl Benzoic Acid Derivative 3-Amide-5-Aryl Benzoic Acid Derivative 3-Amide-5-Aryl Benzoic Acid Derivative->P2Y14 Receptor Blockade

Caption: The P2Y14 receptor signaling pathway, demonstrating how antagonists block the inhibitory effect on cAMP production.

sar_workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Compound Lead Compound Derivative Synthesis Derivative Synthesis Lead Compound->Derivative Synthesis In vitro Assay In vitro Assay Derivative Synthesis->In vitro Assay Data Analysis (IC50) Data Analysis (IC50) In vitro Assay->Data Analysis (IC50) SAR Identification SAR Identification Data Analysis (IC50)->SAR Identification Design of New Derivatives Design of New Derivatives SAR Identification->Design of New Derivatives Design of New Derivatives->Derivative Synthesis

Caption: A generalized experimental workflow for a structure-activity relationship (SAR) study.

A Comparative Guide to HPLC Purity Analysis of 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. 3-(Aminomethyl)benzoic acid hydrochloride, a crucial building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into different analytical approaches and providing supporting data based on the analysis of structurally similar molecules.

Introduction to Analytical Challenges

The analysis of this compound by HPLC presents a unique set of challenges owing to its physicochemical properties. As a polar aromatic compound containing both an acidic (carboxylic acid) and a basic (aminomethyl) functional group, it can exhibit complex retention behavior on traditional reversed-phase columns. Key analytical considerations include:

  • High Polarity: The compound's polar nature can lead to poor retention on conventional C18 and C8 columns, necessitating alternative stationary phases or mobile phase modifications.

  • Potential for Multiple Interactions: The presence of both acidic and basic moieties allows for multiple interaction modes with the stationary phase (hydrophobic, ion-exchange), which can be leveraged for enhanced separation.

  • Identification of Diverse Impurities: Potential impurities can range from starting materials and reagents to by-products from the synthetic route, including isomers, secondary amines, and degradation products.

This guide explores several HPLC methodologies, comparing their effectiveness in addressing these challenges and providing a framework for selecting and developing a suitable purity analysis method.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method is critical for achieving the desired separation and sensitivity. Below is a comparison of different approaches applicable to the analysis of this compound, with performance data extrapolated from studies on analogous compounds.

ParameterMethod 1: Reversed-Phase (Adapted from 3-(Aminomethyl)phenol)Method 2: Mixed-Mode ChromatographyMethod 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based primarily on hydrophobicity.Utilizes a combination of reversed-phase and ion-exchange interactions for enhanced selectivity of polar and ionizable compounds.Separation based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content.
Stationary Phase C18 or C8Reversed-phase backbone with embedded ion-exchange groups (e.g., cation-exchange).Polar stationary phases (e.g., unbonded silica, amide, or zwitterionic phases).
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate) with a low pH to suppress silanol interactions and ensure consistent ionization.Acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) to control both hydrophobic and ionic interactions.High concentration of a polar organic solvent (e.g., acetonitrile) with a small amount of an aqueous or protic mobile phase.
Typical Analytes Suitable for moderately polar to non-polar compounds. May require ion-pairing agents for highly polar analytes.Ideal for compounds with both hydrophobic and ionic characteristics, such as amino acids and their derivatives.Specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.
Advantages Widely available columns and established methodologies. Good for general-purpose purity analysis.Excellent selectivity for complex mixtures of polar and ionizable compounds. Can often separate closely related substances and isomers effectively.Superior retention of highly polar analytes without the need for ion-pairing reagents.
Disadvantages May provide insufficient retention for highly polar compounds. Peak tailing can be an issue for basic analytes.Method development can be more complex due to the dual retention mechanism.Longer column equilibration times. Can be sensitive to small changes in mobile phase water content.

Potential Impurities in this compound

A robust purity method must be capable of separating the main component from all potential process-related and degradation impurities. Based on common synthetic routes for aminobenzoic acids, the following substances should be considered during method development and validation:

  • Starting Materials and Intermediates:

    • 3-Cyanobenzoic acid

    • 3-Nitrobenzoic acid

    • 3-(Chloromethyl)benzoic acid

  • Positional Isomers:

    • 2-(Aminomethyl)benzoic acid

    • 4-(Aminomethyl)benzoic acid

  • Process-Related Impurities:

    • Secondary and tertiary amines (formed by over-alkylation)

    • Hydroxylated by-products

  • Degradation Products:

    • Oxidative degradation products

    • Products of hydrolysis

Experimental Protocols

Below are detailed experimental protocols for two distinct HPLC methods. Method A is a conventional reversed-phase approach, while Method B utilizes mixed-mode chromatography for enhanced selectivity.

Method A: Reversed-Phase HPLC

This method is adapted from a validated procedure for the structurally similar compound 3-(Aminomethyl)phenol and serves as a solid starting point for the analysis of this compound.

1. Reagents and Materials

  • This compound reference standard (>99.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm nylon syringe filters

2. Equipment

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter both mobile phase A and B through a 0.45 µm filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase mixture to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

Method B: Mixed-Mode HPLC

This method is based on techniques developed for the separation of aminobenzoic acid isomers and is expected to provide excellent selectivity for this compound and its related substances.

1. Reagents and Materials

  • As in Method A, with the addition of Ammonium formate (analytical grade) and Formic acid (analytical grade).

2. Equipment

  • Same as in Method A.

3. Chromatographic Conditions

ParameterCondition
Column Mixed-Mode (Reversed-Phase/Cation-Exchange), e.g., Primesep 100, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-60% B; 15-20 min: 60% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 5 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phases and ensure they are well-mixed. Filter and degas before use.

  • Standard and Sample Solutions: Prepare as described in Method A, using a 50:50 mixture of water and acetonitrile as the diluent.

Experimental Workflow and Data Analysis

The general workflow for the purity analysis of this compound is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting node_weigh Accurate Weighing of Sample/Standard node_dissolve Dissolution in Appropriate Diluent node_weigh->node_dissolve node_filter Filtration (0.45 µm) node_dissolve->node_filter node_equilibrate System Equilibration node_filter->node_equilibrate node_inject Sample Injection node_equilibrate->node_inject node_separate Chromatographic Separation node_inject->node_separate node_detect UV/DAD Detection node_separate->node_detect node_integrate Peak Integration & Identification node_detect->node_integrate node_calculate Purity Calculation (% Area Normalization) node_integrate->node_calculate node_report Final Report Generation node_calculate->node_report

Caption: Experimental workflow for HPLC purity analysis.

Data analysis for purity is typically performed using the area normalization method. The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, a reference standard for each impurity would be required to create a calibration curve.

Conclusion and Recommendations

The purity analysis of this compound can be effectively achieved using HPLC. While a standard reversed-phase method (Method A) provides a good baseline for analysis, a mixed-mode chromatographic approach (Method B) is highly recommended for its superior selectivity, especially when dealing with a complex impurity profile that includes polar and isomeric species. The choice of method will ultimately depend on the specific requirements of the analysis, including the number and nature of the impurities to be monitored and the desired resolution and run time.

For laboratories in the early stages of process development, a mixed-mode or HILIC method may provide more comprehensive information about the impurity profile. For routine quality control of a well-characterized material, a robust and validated reversed-phase method may be sufficient. Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.

Characterization of 3-(Aminomethyl)benzoic acid hydrochloride by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise analytical characterization of small molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(Aminomethyl)benzoic acid hydrochloride and its positional isomers, offering a clear distinction based on experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous identification and purity assessment. This guide focuses on the NMR characterization of this compound and compares its spectral features with its ortho- (2-) and para- (4-) substituted analogs.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and its isomers are summarized in the tables below. The data highlights the distinct chemical shifts for the aminomethyl protons and the aromatic carbons, which serve as key differentiators between the three compounds.

Table 1: ¹H NMR Chemical Shift Data (in ppm) in DMSO-d₆

Compound-CH₂-Aromatic Protons-NH₃⁺-COOH
This compound4.08 (d)7.53 (t), 7.80 (d), 7.94 (d), 8.10 (s)8.65 (s)13.2 (br s)*
2-(Aminomethyl)benzoic acid hydrochloride~4.2 (s)~7.4-8.0 (m)~8.5 (br s)~13.0 (br s)
4-(Aminomethyl)benzoic acid hydrochloride~4.1 (s)~7.5 (d), 7.9 (d)~8.6 (br s)~13.1 (br s)
Predicted value based on typical carboxylic acid protons in DMSO-d₆.

The ¹H NMR spectrum of this compound in DMSO-d₆ displays a characteristic doublet for the methylene protons (-CH₂-) at approximately 4.08 ppm.[1] The aromatic region shows a complex splitting pattern consistent with a 1,3-disubstituted benzene ring, with a triplet and three distinct downfield signals.[1] The broad singlet at 8.65 ppm corresponds to the three protons of the ammonium group (-NH₃⁺), a typical feature for amine hydrochlorides.[1] The carboxylic acid proton is expected to appear as a very broad singlet at a downfield chemical shift, typically above 12 ppm.

Table 2: ¹³C NMR Chemical Shift Data (in ppm) in DMSO-d₆

Compound-CH₂-Aromatic CAromatic C (quaternary)-C=O
This compound~42~128, 129, 131, 132~133, 138~167
2-(Aminomethyl)benzoic acid hydrochloride~40~127, 129, 131, 132~130, 140~168
4-(Aminomethyl)benzoic acid hydrochloride~42~129, 130~131, 142~167

The predicted ¹³C NMR spectrum of this compound is expected to show a signal for the methylene carbon around 42 ppm. The aromatic region will display four signals for the protonated carbons and two signals for the quaternary carbons, with the carbon bearing the carboxylic acid group appearing at a lower field. The carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal, around 167 ppm.

Experimental Protocol

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amine salts due to its ability to dissolve polar compounds and exchange with labile protons.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard acquisition parameters are typically used.

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans should be acquired to obtain a good quality spectrum, especially for less concentrated samples.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing analysis Spectral Analysis & Interpretation referencing->analysis

Caption: Experimental workflow for NMR characterization.

Logical Relationship of Spectroscopic Data

The interpretation of NMR spectra involves a logical flow of information to deduce the final molecular structure.

NMR_Logic cluster_data Experimental Data cluster_info Deduced Information cluster_structure Final Confirmation h1_data ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) proton_env Proton Environments & Connectivity h1_data->proton_env c13_data ¹³C NMR Spectrum (Chemical Shift) carbon_backbone Carbon Skeleton c13_data->carbon_backbone structure Molecular Structure of 3-(Aminomethyl)benzoic acid HCl proton_env->structure carbon_backbone->structure

Caption: Logical flow from NMR data to structure.

References

Mass Spectrometry Analysis of 3-(Aminomethyl)benzoic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-(Aminomethyl)benzoic acid hydrochloride and its structural isomer, 4-(Aminomethyl)benzoic acid. Due to the limited availability of public mass spectrometry data for the 3-isomer, this document leverages data from its para-substituted counterpart and general principles of mass spectrometry to offer insights into its expected analytical characteristics. This guide is intended to assist researchers in developing analytical methods for the identification and quantification of these compounds.

Introduction

This compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for this purpose. This guide explores the expected mass spectral characteristics of this compound, drawing comparisons with its well-characterized isomer, 4-(Aminomethyl)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base, along with the isomeric 4-(Aminomethyl)benzoic acid, is presented in Table 1. These properties are fundamental to understanding their behavior in a mass spectrometer and during chromatographic separation.

Table 1: Physicochemical Properties of Aminomethylbenzoic Acid Isomers

PropertyThis compound3-(Aminomethyl)benzoic acid4-(Aminomethyl)benzoic acid
CAS Number 876-03-9[2]2393-20-6[3]56-91-7[4]
Molecular Formula C₈H₁₀ClNO₂[2]C₈H₉NO₂[3]C₈H₉NO₂[4]
Molecular Weight 187.62 g/mol [2]151.16 g/mol [3]151.165 g/mol [5]
IUPAC Name 3-(aminomethyl)benzoic acid;hydrochloride[2]3-(aminomethyl)benzoic acid[3]4-(aminomethyl)benzoic acid[4]

Mass Spectrometry Analysis: A Comparative Overview

Expected Ionization and Molecular Ion

In electrospray ionization (ESI) positive mode, both 3- and 4-(Aminomethyl)benzoic acid are expected to readily protonate at the primary amine to form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 152.07. The hydrochloride salt will dissociate in solution, and the chloride ion is not typically observed in positive mode ESI-MS.

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is essential for structural confirmation. Based on the known fragmentation of 4-(Aminomethyl)benzoic acid, a proposed fragmentation pathway for both isomers is presented below.

Table 2: Comparison of Observed and Expected MS/MS Fragmentation Data

Precursor Ion (m/z)Observed Fragment Ions for 4-(Aminomethyl)benzoic acid (m/z)[4]Proposed Fragment Ions for 3-(Aminomethyl)benzoic acid (m/z)Putative Fragment Identity
[M+H]⁺ ~152.07 135135Loss of NH₃ (ammonia)
108108Loss of COOH₂ (formic acid)
106106Loss of H₂O and CO (water and carbon monoxide)
105105[C₇H₅O]⁺
[M-H]⁻ ~150.06 106106Loss of CO₂ (carbon dioxide)
105105[C₇H₇N]⁻

Note: The fragmentation of the 3-isomer is proposed based on chemical principles and analogy to the 4-isomer.

The fragmentation is expected to involve neutral losses from the functional groups. The loss of ammonia (NH₃) from the aminomethyl group and the loss of formic acid (HCOOH) or a combination of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group are common fragmentation pathways for such compounds.

Experimental Protocols

A robust analytical method is critical for the reliable analysis of this compound. The following is a suggested starting protocol for LC-MS/MS analysis, which can be optimized as needed.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards.

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating the analyte from potential interferences.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions (Proposed):

    • Quantifier: 152.1 > 135.1

    • Qualifier: 152.1 > 108.1

Visualizations

To aid in understanding the analytical workflow and the proposed fragmentation, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution LC Liquid Chromatography Separation Dilution->LC Matrix Matrix Sample Clean-up Matrix->LC ESI Electrospray Ionization (+ve) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 152.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Data Data Acquisition & Analysis MS2->Data G cluster_main Proposed Fragmentation of Protonated Aminomethylbenzoic Acid mol [M+H]⁺ m/z = 152.07 loss1 - NH₃ mol->loss1 loss2 - HCOOH mol->loss2 loss3 - H₂O, - CO mol->loss3 frag1 [M+H - NH₃]⁺ m/z = 135.07 frag2 [M+H - HCOOH]⁺ m/z = 106.06 frag3 [M+H - H₂O - CO]⁺ m/z = 106.04 loss1->frag1 loss2->frag2 loss3->frag3

References

The Strategic Application of 3-(Aminomethyl)benzoic Acid Hydrochloride in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. 3-(Aminomethyl)benzoic acid hydrochloride stands out as a versatile and valuable scaffold in the medicinal chemist's toolbox. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to inform strategic synthetic planning.

This compound, with its strategically placed amino and carboxylic acid functionalities, offers a unique combination of reactivity and structural rigidity. The hydrochloride salt form enhances its solubility and stability, making it a practical choice for a variety of reaction conditions.[1] Its utility is particularly evident in the synthesis of complex molecules, including potent enzyme inhibitors. This guide will explore its application in the synthesis of Factor Xa inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents.

Comparative Analysis of Building Blocks in the Synthesis of Factor Xa Inhibitors

Factor Xa (FXa) is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases.[2] A prominent example of a direct FXa inhibitor is Betrixaban, chemically known as N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.[3] The synthesis of Betrixaban provides an excellent case study for comparing the efficacy of different aminobenzoic acid-based building blocks.

The core of the Betrixaban molecule consists of two amide bonds. One is formed from a substituted aminopyridine and a benzoic acid derivative, while the second is formed from the resulting benzamide and another benzoic acid derivative. Various synthetic routes have been developed, often starting from precursors like 5-methoxy-2-nitrobenzoic acid, which is subsequently reduced to 2-amino-5-methoxybenzoic acid.[4][5]

While 3-(aminomethyl)benzoic acid is not a direct precursor to Betrixaban, the principles of amide bond formation and the influence of isomerism can be effectively compared by examining the synthesis of similar complex benzamides using different aminobenzoic acid isomers.

Table 1: Comparison of Building Blocks in Benzamide Synthesis for Factor Xa Inhibitors
Building BlockKey ReactionReported YieldAdvantagesDisadvantagesCitations
2-Amino-5-methoxybenzoic acid Amide coupling with 2-amino-5-chloropyridine~98% (for the reduction step to form the amine)Direct precursor in several reported Betrixaban syntheses.The initial nitrated precursor can lead to dechlorinated impurities during reduction, which are difficult to separate.[4][5]
4-Aminobenzoic acid derivatives Amide coupling reactionsVariable, e.g., 70% for a urea formation step.[6]Readily available and widely used in the synthesis of various bioactive molecules.The position of the amino group can influence the final conformation and biological activity of the molecule.[6]
3-Aminobenzoic acid derivatives Amide coupling reactionsNot directly reported for BetrixabanThe meta-substitution pattern can provide unique structural motifs and potentially different biological activities.May require more complex synthetic routes to achieve the desired final structure compared to ortho- or para-isomers.[7]
Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic acid (A Key Intermediate for Betrixaban)

This protocol describes the reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • A solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL) is prepared.

  • 10% Pd/C (300 mg) is added to the solution.

  • The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid.

Reported Yield: 98%[5]

Protocol 2: Amide Coupling to form a Benzamide Intermediate

This protocol describes a general method for amide bond formation using a coupling agent, a common step in the synthesis of Factor Xa inhibitors.

Materials:

  • A carboxylic acid (e.g., 4-[methyl(trifluoroacetyl)amino]benzoic acid)

  • An amine (e.g., 2-amino-N-(5-chloropyridin-2-yl)-5-methylbenzamide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Tetrahydrofuran (THF)

Procedure:

  • The carboxylic acid (1 equivalent), the amine (1 equivalent), and EDCI (1.1 equivalents) are dissolved in THF.

  • The reaction mixture is stirred at room temperature for 72 hours.

  • The solvent is evaporated, and the residue is purified by silica gel chromatography.

Reported Yield: ~60-70% for similar coupling reactions.[6]

Signaling Pathway: The Coagulation Cascade

Factor Xa plays a pivotal role in the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a blood clot. Understanding this pathway is crucial for the rational design of FXa inhibitors.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates X X VIIa->X activates Xa Xa X->Xa XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa IXa->X activates Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Betrixaban Betrixaban Betrixaban->Xa inhibits

The Coagulation Cascade and the Site of Action of Betrixaban.

Application in the Synthesis of PARP Inhibitors

Signaling Pathway: PARP in DNA Damage Repair

PARP-1 plays a crucial role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

PARP_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 activates PARylation PARylation PARP-1->PARylation catalyzes Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP-1 inhibits

The Role of PARP-1 in DNA Damage Repair and its Inhibition.

Experimental Workflow: A Generalized Synthetic Approach

The synthesis of complex drug molecules often follows a multi-step workflow involving the coupling of key intermediates. The following diagram illustrates a generalized workflow for the synthesis of a benzamide-containing drug molecule.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Material A\n(e.g., Aminobenzoic Acid Derivative) Starting Material A (e.g., Aminobenzoic Acid Derivative) Intermediate 1 Intermediate 1 Starting Material A\n(e.g., Aminobenzoic Acid Derivative)->Intermediate 1 Reaction 1 Coupled Intermediate Coupled Intermediate Intermediate 1->Coupled Intermediate Coupling Reaction Starting Material B Starting Material B Intermediate 2 Intermediate 2 Starting Material B->Intermediate 2 Reaction 2 Intermediate 2->Coupled Intermediate Final Product Final Product Coupled Intermediate->Final Product Final Modification Purification\n(e.g., Chromatography, Recrystallization) Purification (e.g., Chromatography, Recrystallization) Final Product->Purification\n(e.g., Chromatography, Recrystallization) Characterization\n(e.g., NMR, MS, HPLC) Characterization (e.g., NMR, MS, HPLC) Purification\n(e.g., Chromatography, Recrystallization)->Characterization\n(e.g., NMR, MS, HPLC)

A Generalized Experimental Workflow for Drug Synthesis.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique structural motif for the construction of complex molecules. While direct, side-by-side comparative data with its alternatives for the synthesis of specific drug molecules is scarce in the public domain, an analysis of synthetic routes for complex benzamides, such as the Factor Xa inhibitor Betrixaban, highlights the importance of the strategic selection of aminobenzoic acid isomers. The choice between ortho-, meta-, and para-substituted precursors can significantly impact the synthetic strategy and the properties of the final compound. Researchers and drug development professionals are encouraged to consider the isomeric positioning of functional groups as a key design element in their synthetic endeavors. The provided experimental protocols and pathway diagrams serve as a foundational resource for the synthesis and understanding of these important classes of therapeutic agents.

References

A Comparative Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and safety of the therapeutic agent. This guide provides an objective comparison of 3-(Aminomethyl)benzoic acid hydrochloride, a rigid, non-cleavable linker, with other commonly used cleavable and non-cleavable linkers.

Introduction to this compound

This compound is a versatile chemical compound that serves as a building block in organic synthesis.[1] Its structure, featuring a benzoic acid and an aminomethyl group, makes it suitable for use as a non-cleavable linker in bioconjugation.[1] In this context, the carboxylic acid can be activated to react with amine groups on a biomolecule, while the amine group can be acylated to attach a payload, or vice versa. The rigid aromatic core of this linker maintains a fixed distance between the conjugated molecules.[2]

Comparison with Other Linker Types

Linkers in bioconjugates are broadly categorized as non-cleavable or cleavable, with each type offering distinct advantages and disadvantages.[3][4]

Non-Cleavable Linkers

Non-cleavable linkers create a stable covalent bond between the biomolecule and the payload. The release of the payload typically occurs after the entire bioconjugate is internalized by the target cell and the biomolecule component is degraded in the lysosome.[3] This class of linkers is known for its high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][5]

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or the tumor microenvironment.[5] These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[6] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[7] However, they may exhibit lower plasma stability compared to non-cleavable linkers, potentially leading to premature drug release and systemic toxicity.[8]

The following tables summarize the key characteristics and performance data of different linker types.

Linker Class Sub-type Release Mechanism Key Advantages Key Disadvantages
Non-Cleavable 3-(Aminomethyl)benzoic acid Lysosomal degradation of the antibodyHigh plasma stability, reduced off-target toxicity.[3]No bystander effect, payload released with linker and amino acid attached.[7]
Thioether (e.g., SMCC) Lysosomal degradation of the antibodyHigh plasma stability, clinically validated (e.g., Kadcyla®).[3]Potential for steric hindrance.[2]
Cleavable Hydrazone Acid-labile (cleavage in acidic endosomes/lysosomes)Targeted release in acidic tumor microenvironment.Relative instability can lead to premature payload release.[9]
Disulfide Reduction-sensitive (cleavage in reducing intracellular environment)Exploits high intracellular glutathione concentrations.Potential for premature cleavage in plasma.
Peptide (e.g., Val-Cit) Enzyme-sensitive (cleavage by lysosomal proteases like Cathepsin B)High stability in circulation, specific release in target cells.[7]Efficacy can be dependent on protease expression levels.
Quantitative Performance Data

The choice of linker significantly impacts the in vitro potency and in vivo efficacy of a bioconjugate.

Linker Type Example Conjugate In Vitro Potency (IC50) Plasma Stability (Half-life) In Vivo Efficacy
Non-Cleavable (Thioether) Trastuzumab-MCC-DM1 (Kadcyla®)Potent against HER2-positive cellsHighSignificant tumor regression in xenograft models.[3]
Cleavable (Peptide) Brentuximab vedotin (Adcetris®)Highly potent against CD30-positive cellsHighHigh rates of objective response in clinical trials.
Cleavable (Hydrazone) Gemtuzumab ozogamicin (Mylotarg®)Potent against CD33-positive cellsModerateEffective in treating acute myeloid leukemia.

Experimental Protocols

Accurate assessment of linker performance is crucial for the development of effective bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Preparation: The test bioconjugate is incubated in plasma (e.g., human, mouse) at a specific concentration (e.g., 100 µg/mL) at 37°C. A control sample in a buffer like PBS is also prepared.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: Collected samples are immediately frozen to stop any degradation.

  • Analysis: The amount of intact bioconjugate and/or released payload is quantified using techniques such as HPLC or LC-MS.

  • Data Interpretation: The percentage of intact bioconjugate or the concentration of the released payload is plotted against time to determine the stability profile, often expressed as a half-life (t½).

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate, which is a measure of its potency against cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the bioconjugate, a control antibody, and the free payload.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72-96 hours).

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.

  • Data Analysis: The absorbance is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration. A lower IC50 value indicates higher potency.[5]

Visualizations

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Chemistry Antibody->Conjugation Linker Linker (e.g., 3-(Aminomethyl)benzoic acid hydrochloride) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC InVitro In Vitro Assays (Stability, Cytotoxicity) ADC->InVitro Characterization Analysis Data Analysis (IC50, Tumor Growth Inhibition) InVitro->Analysis InVivo In Vivo Assays (Xenograft Models) InVivo->Analysis ADC_Internalization ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation (for Non-Cleavable Linker) Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Target Intracellular Target (e.g., DNA, Tubulin) PayloadRelease->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

A Comparative Guide to the Biological Evaluation of 3-(Aminomethyl)benzoic Acid-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of a series of novel compounds synthesized from a 3-(aminomethyl)benzoic acid backbone. The core structure, 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione, serves as a scaffold for various derivatives, which have been evaluated for their cytotoxic effects against human cancer cell lines. This document summarizes the quantitative biological data, details the experimental methodologies for both synthesis and biological evaluation, and illustrates a key signaling pathway potentially modulated by this class of compounds.

Comparative Anticancer Activity

The in vitro anticancer activity of the synthesized 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives was assessed against two human cancer cell lines: HeLa (cervical cancer) and HCT-8 (colon carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results are summarized in the table below.[1][2][3]

Compound IDSubstitution on Benzylidene RingHeLa IC50 (µM)HCT-8 IC50 (µM)
3a 2-Chloro0.0150.011
3b 3-Chloro0.0110.009
3c 4-Chloro0.0450.041
3d 2-Nitro0.0510.048
3e 3-Nitro0.0390.035
3f 2,4-Dichloro0.0090.004
3g 2,6-Dichloro0.0100.007
3h 2-Hydroxy0.0820.076
3i 3-Bromo0.007 0.001
3j 4-Bromo0.0330.029
3k 4-Fluoro0.0610.055
3l 2-Methyl0.0750.069
3m 4-Methyl0.0880.081
3n 2-Methoxy0.0180.014
3o 4-Methoxy0.0920.085
3p 3,4,5-Trimethoxy0.0490.043
3q 2-Trifluoromethyl0.0130.010
3r 4-Hydroxy-3-methoxy0.0680.062

Analysis of Structure-Activity Relationship (SAR): The data indicates that the presence of electronegative groups on the benzylidene ring, particularly at the C-2 and C-3 positions, enhances the cytotoxic activity against both HeLa and HCT-8 cell lines.[1][2][3] Compound 3i , with a 3-bromo substitution, was identified as the most potent derivative in this series, exhibiting IC50 values of 0.007 µM against HeLa cells and a remarkable 0.001 µM against HCT-8 cells.[1][2][3] Dichloro-substituted compounds, such as 3f (2,4-dichloro) and 3g (2,6-dichloro), also demonstrated high potency.[1][2][3] Conversely, electron-donating groups like methyl (3l , 3m ) and methoxy (3o ) at various positions generally resulted in reduced anticancer activity.[1][2][3]

Experimental Protocols

Synthesis of 3-(Aminomethyl)-5-benzylidenethiazolidine-2,4-dione Derivatives

The synthesis of the target compounds is achieved through a two-step process: a Knoevenagel condensation followed by a Mannich reaction for aminomethylation.

Step 1: Knoevenagel Condensation for Synthesis of 5-Benzylidenethiazolidine-2,4-dione (Intermediate)

This reaction creates the core benzylidenethiazolidine-2,4-dione scaffold.

  • Reactants: A mixture of 2,4-thiazolidinedione (1 equivalent), a substituted benzaldehyde (1 equivalent), and a catalytic amount of piperidine (0.8 equivalents) is prepared in a solvent such as ethanol.[1][4]

  • Procedure: The reaction mixture is refluxed for a period of 16-24 hours.[1][4] The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-benzylidenethiazolidine-2,4-dione intermediate.

Step 2: Mannich Reaction for N-Aminomethylation (Final Compounds)

This step introduces the aminomethyl group at the N-3 position of the thiazolidinedione ring. Although the primary source does not explicitly state the use of 3-(aminomethyl)benzoic acid hydrochloride, this step outlines the general procedure for attaching an aminomethyl group, which is structurally analogous.

  • Reactants: The 5-benzylidenethiazolidine-2,4-dione intermediate (1 equivalent) is dissolved in dimethylformamide (DMF). To this solution, formaldehyde (2 equivalents) and a secondary amine (e.g., diethylamine, morpholine, or in this structural series, the amino group from a benzoic acid derivative) are added.[5][6][7]

  • Procedure: The mixture is stirred, often with initial cooling, and then refluxed for several hours to facilitate the aminomethylation.[5][6][7]

  • Work-up: After cooling, the product is typically precipitated by adding water, then filtered, washed, and purified by recrystallization to obtain the final 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives.[5][6]

Anticancer Activity Evaluation: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines (HeLa and HCT-8) are seeded in 96-well microtiter plates at a density of approximately 5,000 cells per well in a suitable culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[1][8]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and serially diluted to the desired concentrations. Each well is treated with the compound solution, and the plates are incubated for an additional 48 hours.[9]

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8][10]

  • Staining: The plates are washed with water to remove the TCA and then air-dried. A solution of Sulforhodamine B (SRB) is added to each well, and the plates are incubated at room temperature for 30 minutes.[8][10]

  • Washing and Solubilization: Unbound SRB dye is removed by washing with 1% acetic acid. The plates are then air-dried. The bound dye is solubilized with a Tris base solution.[8][10]

  • Data Acquisition: The optical density (absorbance) is measured at a wavelength of 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.[9]

Potential Signaling Pathways

Thiazolidinedione (TZD) derivatives are known to exert their anticancer effects through multiple signaling pathways, both dependent on and independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][11][12]

PPARγ-Dependent Pathway: Many TZD derivatives are agonists of PPARγ, a nuclear receptor that acts as a transcription factor.[11] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[11] This binding modulates the transcription of genes involved in critical cellular processes, leading to:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors (e.g., p21, p27) and downregulation of cyclins (e.g., Cyclin D1), which halts the progression of the cell cycle.[11]

  • Apoptosis (Programmed Cell Death): Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).[12]

PPARγ-Independent Pathways: Some TZD derivatives can also induce anticancer effects without activating PPARγ. These mechanisms can involve the modulation of other key signaling pathways, such as the PI3K/Akt pathway , which is crucial for cell survival and proliferation.[1][13][14] Inhibition of this pathway by TZD derivatives can lead to decreased cell survival and induction of apoptosis.[1][15]

PPARg_Pathway TZD Thiazolidinedione Derivative PPARg PPARγ TZD->PPARg activates PPRE PPRE (DNA) PPARg->PPRE heterodimerizes & binds to RXR RXR RXR->PPRE heterodimerizes & binds to CellCycle_Genes Cell Cycle Regulator Genes (e.g., p21, Cyclin D1) PPRE->CellCycle_Genes regulates transcription Apoptosis_Genes Apoptosis Regulator Genes (e.g., Bax, Bcl-2) PPRE->Apoptosis_Genes regulates transcription CellCycle_Arrest Cell Cycle Arrest CellCycle_Genes->CellCycle_Arrest leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis leads to

Caption: PPARγ-dependent signaling pathway for thiazolidinedione derivatives.

Experimental_Workflow start Start: 3-(Aminomethyl)benzoic acid hydrochloride precursor synthesis1 Step 1: Knoevenagel Condensation (Thiazolidinedione + Substituted Benzaldehyde) start->synthesis1 intermediate Intermediate: 5-Benzylidenethiazolidine-2,4-dione synthesis1->intermediate synthesis2 Step 2: Mannich Reaction (Aminomethylation) intermediate->synthesis2 final_compounds Final Compounds: 3-(Aminomethyl)-5-benzylidenethiazolidine- 2,4-dione Derivatives synthesis2->final_compounds bio_assay Biological Evaluation: Sulforhodamine B (SRB) Assay final_compounds->bio_assay data_analysis Data Analysis: IC50 Determination bio_assay->data_analysis cell_lines HeLa & HCT-8 Cancer Cell Lines cell_lines->bio_assay end End: Comparative Activity Data data_analysis->end

References

A Comparative Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride and Its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Building Blocks

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and pharmacological profile of a lead candidate. 3-(Aminomethyl)benzoic acid hydrochloride is a versatile scaffold, but its positional isomers and bioisosteric alternatives offer a nuanced palette for medicinal chemists to fine-tune molecular properties. This guide provides an objective comparison of 3-(Aminomethyl)benzoic acid with its key alternatives, supported by physicochemical data, synthetic considerations, and their application in the context of inhibiting coagulation Factor Xa.

Positional Isomers: A Study in Structure-Activity Relationships

The primary alternatives to 3-(Aminomethyl)benzoic acid are its ortho- and para- positional isomers: 2-(aminomethyl)benzoic acid and 4-(aminomethyl)benzoic acid. The spatial arrangement of the aminomethyl and carboxylic acid functionalities on the benzene ring significantly impacts their physicochemical properties and their utility as scaffolds in drug design.

Physicochemical Properties

A comparison of the key physicochemical properties of the aminomethylbenzoic acid isomers is crucial for predicting their behavior in biological systems.

Property2-(Aminomethyl)benzoic acid3-(Aminomethyl)benzoic acid4-(Aminomethyl)benzoic acid
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol
pKa (acidic) ~3.8~4.0~4.4[1]
pKa (basic) ~9.2~9.5~9.9[1]
Predicted LogP 0.80.90.76[2]
Water Solubility Moderately SolubleModerately SolubleSoluble

Note: pKa and LogP values are estimations and can vary based on experimental conditions. Data for 2- and 3-isomers are extrapolated from related compounds and theoretical calculations due to limited direct experimental data in readily available literature.

Synthetic Accessibility

The ease of synthesis is a critical factor in the selection of a building block for a drug development program. Below is a comparative summary of common synthetic routes to the aminomethylbenzoic acid isomers.

IsomerCommon Starting Material(s)Key Reaction StepsReported Yields
2-(Aminomethyl)benzoic acid PhthalimideHofmann rearrangement of phthalimide to anthranilic acid, followed by reduction or other modifications.[3][4][5]Variable, often multi-step
3-(Aminomethyl)benzoic acid 3-Cyanobenzoic acid or 3-Nitrobenzoic acidReduction of the cyano or nitro group to an amine, followed by functional group interconversion.Good to High
4-(Aminomethyl)benzoic acid p-Cyanobenzyl chloride or 4-formylbenzoic acidAmmonolysis of the benzyl chloride or reductive amination of the aldehyde, followed by hydrolysis.[6][7][8]High

Bioisosteric Alternatives: Expanding Chemical Space

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For 3-(aminomethyl)benzoic acid, bioisosteric replacements can offer advantages in terms of metabolic stability, cell permeability, and intellectual property.

A key bioisosteric alternative is (Aminomethyl)phenylacetic acid . By inserting a methylene group between the benzoic acid and the phenyl ring, the acidity and conformational flexibility of the molecule are altered, which can lead to different interactions with a biological target.

Application in Factor Xa Inhibition: A Case Study

To illustrate the comparative utility of these building blocks, we will consider their application in the design of inhibitors for Factor Xa, a critical enzyme in the blood coagulation cascade. Direct Factor Xa inhibitors are a major class of modern anticoagulants. The aminomethylbenzoic acid scaffold can serve as a central component of these inhibitors, with the aminomethyl group often interacting with the S4 binding pocket and the carboxylic acid forming interactions in other regions of the active site.[9][10][11]

The choice of isomer can significantly impact the binding affinity and selectivity of the inhibitor. For instance, the para-isomer, 4-(aminomethyl)benzoic acid, may provide a more linear and extended conformation, which can be advantageous for spanning the distance between different binding pockets within the Factor Xa active site. Conversely, the meta-isomer may orient the substituents in a way that allows for optimal interactions with a different set of residues.

Logical Workflow for a Comparative Study

G cluster_synthesis Building Block Synthesis cluster_inhibitor_synthesis Inhibitor Synthesis cluster_testing Comparative Testing cluster_output Outcome start Starting Materials synthesis_2 Synthesis of 2-(Aminomethyl)benzoic acid start->synthesis_2 synthesis_3 Synthesis of 3-(Aminomethyl)benzoic acid start->synthesis_3 synthesis_4 Synthesis of 4-(Aminomethyl)benzoic acid start->synthesis_4 synth_inhibitor_2 Synthesize Inhibitor using 2-isomer synthesis_2->synth_inhibitor_2 synth_inhibitor_3 Synthesize Inhibitor using 3-isomer synthesis_3->synth_inhibitor_3 synth_inhibitor_4 Synthesize Inhibitor using 4-isomer synthesis_4->synth_inhibitor_4 assay Factor Xa Inhibition Assay synth_inhibitor_2->assay synth_inhibitor_3->assay synth_inhibitor_4->assay sar Structure-Activity Relationship Analysis assay->sar data Comparative Performance Data sar->data Coagulation_Cascade cluster_pathways Coagulation Pathways cluster_common Common Pathway cluster_inhibition Inhibition Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin (Factor IIa) FactorXa->Thrombin catalyzes Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin catalyzes Fibrinogen Fibrinogen Inhibitor Inhibitor (from Aminomethylbenzoic Acid) Inhibitor->FactorXa inhibits

References

A Comparative Guide to the Conformational Analysis of 3-(Aminomethyl)benzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of 3-(aminomethyl)benzoic acid hydrochloride derivatives. The analysis is supported by experimental data from X-ray crystallography and computational studies, offering insights into the structural flexibility and intermolecular interactions that govern the solid-state conformations of these molecules. Detailed experimental protocols for the cited techniques are also provided.

Introduction to Conformational Analysis

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. The study of these different arrangements and their relative energies is called conformational analysis. For pharmacologically active molecules, understanding the preferred conformation is crucial as it dictates the molecule's shape and its ability to interact with biological targets. 3-(Aminomethyl)benzoic acid and its derivatives are versatile building blocks in medicinal chemistry, and their conformational preferences can significantly influence their biological activity.

This guide focuses on the conformational landscape of these derivatives, primarily through the lens of solid-state analysis by X-ray crystallography, complemented by computational modeling and spectroscopic techniques.

Conformational Polymorphism of 3-(Azidomethyl)benzoic Acid: A Case Study

A notable example of conformational diversity is found in 3-(azidomethyl)benzoic acid, a derivative of 3-(aminomethyl)benzoic acid. This compound exhibits conformational polymorphism, meaning it can crystallize in different crystal structures with distinct molecular conformations. A study has reported three such polymorphs, designated as A, B, and C.[1][2] The primary difference between these polymorphs lies in the torsion angles of the azidomethyl group relative to the benzoic acid core.

The key dihedral angles that define the conformation of the azidomethyl group are:

  • τ1 (N1-N2-N3-C8) : Describes the rotation around the N2-N3 bond of the azide group.

  • τ2 (C4-C3-C8-N1) : Describes the rotation of the entire azidomethyl group relative to the benzene ring.

The overlay of the three polymorphs highlights the significant conformational differences in the azidomethyl group while the benzoic acid moiety remains relatively rigid.

Overlay of the three polymorphs of 3-(azidomethyl)benzoic acid
Overlay of polymorphs A (yellow), B (pink), and C (black) of 3-(azidomethyl)benzoic acid, showing the conformational flexibility of the azidomethyl group.[1][2]
Quantitative Conformational Data

The following table summarizes the key dihedral angles for the three polymorphs of 3-(azidomethyl)benzoic acid, providing a quantitative comparison of their conformations.

Dihedral Angle (°)Polymorph APolymorph BPolymorph C
τ1 (N1-N2-N3-C8) 178.5179.1-178.9
τ2 (C4-C3-C8-N1) -111.470.2178.8

Data extracted from a study on the conformational polymorphism of 3-(azidomethyl)benzoic acid.[1][2]

The data clearly shows that while the azide group itself (τ1) remains nearly linear in all three polymorphs, the orientation of the entire azidomethyl substituent with respect to the benzene ring (τ2) varies significantly, from a near-gauche conformation in polymorph B to an anti-periplanar conformation in polymorph C.

Comparison with Other 3-(Aminomethyl)benzoic Acid Derivatives

  • 3-(Hydroxymethyl)benzoic acid : The hydroxyl group is smaller than the azido group and can act as both a hydrogen bond donor and acceptor. This is likely to lead to different crystal packing arrangements and potentially different preferred conformations of the hydroxymethyl group compared to the azidomethyl group. The Cambridge Structural Database (CSD) contains an entry for 3,5-bis(hydroxymethyl)benzoic acid (CCDC Number: 822067), which could provide insights into the conformational preferences of the hydroxymethyl group in a similar chemical environment.[3]

  • 3-(Fluoromethyl)benzoic acid & 3-(Chloromethyl)benzoic acid : The substitution of the amino group with a halogenated methyl group introduces different steric and electronic properties. The increasing size of the halogen (F < Cl) would likely influence the rotational barrier around the C-C bond connecting the methyl group to the benzene ring. The conformational analysis of related substituted benzoic acids can provide valuable comparative data.

  • 3-(Methylaminomethyl)benzoic acid : N-alkylation of the amino group will increase its steric bulk, which could restrict the conformational freedom around the C-C and C-N bonds compared to the parent compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of conformational analysis studies. Below are generalized protocols for the key experimental techniques discussed.

X-ray Crystallography

This technique provides precise information about the three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction of a 3-(Aminomethyl)benzoic Acid Derivative:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This process yields the atomic coordinates, bond lengths, bond angles, and dihedral angles.

G cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Conformational Data Conformational Data Structure Solution & Refinement->Conformational Data G cluster_1 NMR Spectroscopy Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Spectral Analysis Spectral Analysis NMR Data Acquisition->Spectral Analysis Conformational Insights Conformational Insights Spectral Analysis->Conformational Insights G cluster_2 Computational Modeling Workflow Conformational Search Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Conformational Landscape Conformational Landscape Energy Calculation->Conformational Landscape

References

A Head-to-Head Comparison of Coupling Methods for 3-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Amide Bond Formation

The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutics and chemical probes. When working with bifunctional molecules such as 3-(aminomethyl)benzoic acid hydrochloride, the choice of coupling method is critical to ensure high yield, purity, and efficiency. This guide provides a head-to-head comparison of two prevalent coupling methods—those utilizing uronium/aminium salt-based reagents and those employing carbodiimides—offering a detailed analysis of their performance in reactions involving this compound.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent can significantly impact the outcome of a reaction. Factors such as reaction time, temperature, yield, and the ease of purification are critical considerations. Below is a summary of quantitative data for two common coupling methods used with this compound.

Coupling MethodReagentsBaseSolventTime (h)Temperature (°C)Yield (%)
Uronium/Aminium Salt HATUDIPEADMF12595
Carbodiimide EDC, HOBtDIPEADMF122585

Table 1: Comparison of Coupling Method Efficiency. This table summarizes the performance of a uronium/aminium salt-based method (HATU) and a carbodiimide-based method (EDC/HOBt) for the coupling of this compound with a generic amine partner. The data highlights the significantly faster reaction time and higher yield achieved with HATU.

Reaction Mechanisms and Workflows

Understanding the underlying mechanism of each coupling method is essential for optimization and troubleshooting. The following diagrams illustrate the key steps in both the uronium/aminium salt-mediated and carbodiimide-mediated coupling reactions.

HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 3-(Aminomethyl)benzoic Acid Hydrochloride Base1 DIPEA Carboxylate Carboxylate HATU HATU ActiveEster OAt-Active Ester Amide Amide Product ActiveEster->Amide Nucleophilic Attack Carboxylate->ActiveEster Attack on HATU Amine Amine (Nucleophile) EDC_HOBt_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 3-(Aminomethyl)benzoic Acid Hydrochloride O_acylisourea O-acylisourea Intermediate CarboxylicAcid->O_acylisourea Attack on EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester Reaction with HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine Amine (Nucleophile)

Safety Operating Guide

Safe Disposal of 3-(Aminomethyl)benzoic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-(Aminomethyl)benzoic acid hydrochloride

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a compound commonly used in pharmaceutical and chemical research. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Key Hazard and Property Data

Proper disposal procedures are informed by the chemical and physical properties, as well as the inherent hazards of the substance. A summary of this critical data is presented below.

PropertyData
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol [1]
Appearance Solid[2]
Solubility Slightly soluble in water.[2][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Incompatibilities Strong oxidizing agents, Strong alkali.[4]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Disposal Workflow

The recommended procedure for the disposal of this compound involves a series of steps to ensure safety and regulatory compliance. The following diagram illustrates the logical workflow.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid Label Label Waste Container CollectSolid->Label CollectLiquid->Label Store Store in Designated Area Label->Store EHS Contact EHS for Pickup Store->EHS Dispose Dispose via Licensed Service EHS->Dispose

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal program. On-site treatment should only be considered as a pre-treatment step and must be approved by your institution's Environmental Health and Safety (EHS) department.

I. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.

II. Waste Collection and Segregation

Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound solid in its original container if possible.

    • If the original container is unavailable, use a new, clean, and compatible container clearly labeled with the full chemical name and associated hazards.

    • Contaminated disposable materials such as weighing paper, gloves, and wipes should also be collected in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof liquid hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Empty Containers:

    • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).

    • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations.

    • After decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.

III. Laboratory-Scale Neutralization Pre-Treatment (for Aqueous Solutions)

Disclaimer: This is a general procedure for neutralizing acidic waste and should be performed with extreme caution. It is not a substitute for professional waste disposal. Consult with your EHS department before attempting any on-site neutralization.

This compound is the hydrochloride salt of an amine, making its aqueous solutions acidic. Neutralization involves the addition of a weak base to adjust the pH to a neutral range (typically 6-8).

  • Materials:

    • Aqueous waste containing this compound.

    • Sodium bicarbonate (NaHCO₃) or a 5% sodium bicarbonate solution.

    • pH paper or a calibrated pH meter.

    • A suitably sized beaker or flask for the neutralization reaction.

    • Stir bar and stir plate.

  • Procedure:

    • Perform the entire procedure in a chemical fume hood.

    • Place the beaker containing the acidic aqueous waste on a stir plate and begin gentle stirring.

    • Slowly add small portions of sodium bicarbonate powder or solution to the acidic waste. Be cautious as this will cause effervescence (fizzing) due to the release of carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and potential overflow.

    • After each addition, allow the reaction to subside before adding more base.

    • Periodically check the pH of the solution using pH paper or a pH meter.

    • Continue adding the base incrementally until the pH of the solution is between 6 and 8.

    • Once neutralized, the solution should be collected as hazardous aqueous waste unless your institution's EHS department has approved it for drain disposal.

IV. Storage and Final Disposal

  • Storage:

    • Store all waste containers (solid and liquid) in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Segregate the waste from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

    • Do not attempt to transport the waste off-site yourself.

    • Follow all institutional procedures for waste pickup and documentation.

References

Personal protective equipment for handling 3-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Aminomethyl)benzoic Acid Hydrochloride

This document provides immediate, essential safety and logistical information for handling this compound (CAS No. 876-03-9). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H335: May cause respiratory irritation[1][3]

The signal word for this chemical is Warning .[1][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound. Note that specific exposure limits have not been established.

ParameterValueSource
Physical State Solid, White to off-white powder[4]
Melting Point 242-244 °C[4]
Occupational Exposure Limits Not established[5][6][7]
Biological Limit Values Not established[5]
Derived No Effect Level (DNEL) No information available[5]
Predicted No Effect Concentration (PNEC) No information available[5]

Operational and Disposal Plans

Standard Handling Protocol

Adherence to good industrial hygiene and safety practices is crucial.[5] Ensure an eyewash station and safety shower are readily accessible.[6]

Ventilation:

  • Always handle this compound in a well-ventilated area.[3][6] Use local exhaust ventilation to control dust formation.[7]

Personal Hygiene:

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Do not breathe dust.[6][8]

  • Wash hands thoroughly before breaks and immediately after handling the material.[3][6]

  • Do not eat, drink, or smoke in laboratory areas.[5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep containers tightly closed and store at 2-8°C.[2][4]

Personal Protective Equipment (PPE) Selection

The selection of PPE depends on the specific laboratory task and the potential for exposure.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Task Assessment spill Spill or Large-Scale Use? start->spill ventilation Is local exhaust ventilation adequate? ppe_standard Standard PPE: - Safety Goggles (EN 166) - Chemical-Resistant Gloves - Lab Coat ventilation->ppe_standard Yes ppe_respiratory Add Respiratory Protection: - NIOSH-approved N95 respirator ventilation->ppe_respiratory No dust Potential for dust generation? dust->ventilation Yes dust->ppe_respiratory No ppe_full Full PPE for Spills/Large Scale: - Standard PPE - Impermeable Gown - Respiratory Protection spill->dust No spill->ppe_full Yes

Caption: PPE selection workflow for handling this compound.

Emergency Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Immediate Actions:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[7]

  • Don the appropriate full PPE as outlined in the diagram above.

Containment and Cleanup:

  • Avoid methods that generate dust. Do not use dry sweeping.

  • Mechanically take up the spilled material (e.g., with a scoop or HEPA-filtered vacuum).[7][8]

  • Cover any drains to prevent the material from entering waterways.[8]

  • Place the collected waste into a suitable, labeled, and closed container for disposal.[7][8]

Decontamination:

  • Wash the spill area thoroughly with soap and water.

  • Dispose of all contaminated clothing and cleaning materials as hazardous waste.

Spill_Response_Workflow cluster_spill Chemical Spill Response Plan spill_occurs Spill Occurs secure_area Secure Area & Evacuate Personnel spill_occurs->secure_area don_ppe Don Full PPE secure_area->don_ppe contain_spill Contain Spill & Cover Drains don_ppe->contain_spill cleanup Clean Up Spill (Mechanical Means) contain_spill->cleanup package_waste Package & Label Waste cleanup->package_waste decontaminate Decontaminate Area & Equipment package_waste->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan

Chemical waste generators must ensure that any discarded chemical is classified and handled as hazardous waste according to all applicable regulations.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

  • Contaminated Packaging: Empty containers should be treated as unused product.[5][7] Do not re-use empty containers.[5]

  • Regulatory Compliance: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.